molecular formula C25H20N2O4 B1311030 Fmoc-2-cyano-D-phenylalanine CAS No. 401620-74-4

Fmoc-2-cyano-D-phenylalanine

Número de catálogo: B1311030
Número CAS: 401620-74-4
Peso molecular: 412.4 g/mol
Clave InChI: ACFGBBASKOIPEW-HSZRJFAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-2-cyano-D-phenylalanine is a useful research compound. Its molecular formula is C25H20N2O4 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFGBBASKOIPEW-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS) and drug discovery. The incorporation of this unnatural amino acid into peptide sequences can impart unique structural and functional properties, leading to enhanced biological activity, increased stability, and novel pharmacological profiles. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound.

The presence of a cyano group at the ortho position of the phenyl ring introduces distinct electronic and steric features. This modification can influence peptide conformation, receptor binding affinity, and enzymatic stability. The D-configuration of the amino acid further contributes to resistance against proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.

Physicochemical Properties

This compound is typically supplied as a white to off-white powder. While detailed experimental data for some of its physical properties are not widely published, the general characteristics are summarized below. For comparison, data for the related isomers, where available, are also included.

PropertyValueSource
Chemical Formula C₂₅H₂₀N₂O₄[1]
Molecular Weight 412.4 g/mol [1]
CAS Number 401620-74-4[1]
Appearance White powder[1]
Purity ≥ 99% (HPLC, Chiral purity)[1]
Storage Conditions 0-8 °C[1]

Comparative Data for Isomers:

PropertyFmoc-3-cyano-D-phenylalanineFmoc-4-cyano-D-phenylalanine
Melting Point 111 - 113 °C175 - 189 °C
Optical Rotation [a]²⁰D = 36.5 ° (c=1 in DMF)Not available

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would exhibit characteristic signals for the aromatic protons of the fluorenyl and phenyl groups, the α-proton, and the β-protons of the phenylalanine side chain. The protons of the 2-cyanophenyl group would show a distinct splitting pattern due to the cyano-substituent.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon, the aromatic carbons, the α-carbon, and the β-carbon. The carbon of the cyano group would appear in the characteristic region for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching of the carbamate.

  • C=O stretching of the carboxyl and carbamate groups.

  • C≡N stretching of the cyano group, typically in the range of 2220-2260 cm⁻¹.

  • Aromatic C=C stretching .

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (412.4 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a general method for the Fmoc protection of amino acids can be adapted. The synthesis would involve the reaction of 2-cyano-D-phenylalanine with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.

General Protocol for Fmoc Protection:

  • Dissolution: Dissolve 2-cyano-D-phenylalanine in an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate, mixed with an organic solvent like dioxane or acetone.

  • Reaction: Add a slight excess of Fmoc-OSu or Fmoc-Cl to the amino acid solution at a controlled temperature, typically 0-5 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the mixture is typically acidified to precipitate the Fmoc-protected amino acid.

  • Purification: The crude product is then collected by filtration and purified by recrystallization or chromatography to yield pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide chains using standard Fmoc-SPPS protocols. The general workflow for a single coupling cycle is outlined below.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of this compound (Activating agents like HBTU/HOBt or HATU) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Ready for next coupling cycle Washing2->NextCycle

SPPS Workflow Diagram

Detailed Coupling Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for C-terminal amide peptides or Wang resin for C-terminal carboxylic acids) with the preceding amino acid already attached and its N-terminal Fmoc group removed.

  • Activation: Activate the carboxyl group of this compound. A common method is to pre-dissolve this compound in a suitable solvent like N,N-dimethylformamide (DMF) and add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Coupling: Add the activated this compound solution to the resin. The coupling reaction is typically carried out at room temperature with agitation for a period ranging from 30 minutes to several hours. The efficiency of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a solution of a secondary amine, typically 20% piperidine in DMF, to remove the Fmoc group from the newly added amino acid, exposing the free amine for the next coupling cycle.

  • Washing: Wash the resin again with DMF to remove the piperidine and the fluorenyl byproduct.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for various applications in peptide science.

Bioactive Peptide and Peptidomimetic Synthesis

The incorporation of D-amino acids is a well-established strategy to enhance the stability of peptides against enzymatic degradation. The presence of the 2-cyano group can further modulate the biological activity by influencing the peptide's conformation and interaction with its target receptor. This makes this compound an attractive building block for the synthesis of more potent and stable peptide-based drugs.

Molecular Probes and Conformational Studies

The cyano group can serve as a useful infrared (IR) or fluorescent probe to study peptide and protein structure and dynamics. The vibrational frequency of the nitrile group is sensitive to its local environment, providing insights into protein folding, binding, and conformational changes.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by peptides containing 2-cyano-D-phenylalanine have not been extensively characterized, the general principles of peptide-receptor interactions apply. The introduction of this non-natural amino acid can alter the binding affinity and selectivity of a peptide for its target receptor, thereby modulating downstream signaling cascades.

Signaling_Pathway Peptide Peptide containing 2-cyano-D-phenylalanine Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

In-Depth Technical Guide: Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-cyano-D-phenylalanine (Fmoc-2-cyano-D-phenylalanine). This non-natural amino acid is a valuable building block in peptide synthesis, offering unique structural and functional properties for the development of novel peptide-based therapeutics and research tools.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine, featuring a cyano (-C≡N) group at the ortho position of the phenyl ring and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the cyano group introduces conformational constraints and potential for unique interactions within peptide structures.

Chemical Structure:

Caption: 2D structure of Fmoc-2-cyano-L-phenylalanine (stereoisomer of the D-form).

Physicochemical and Analytical Data:

The following table summarizes key physicochemical and analytical data for Fmoc-2-cyano-phenylalanine. Data for the L-enantiomer is often reported by commercial suppliers and is included for reference, as most properties other than optical rotation will be identical for the D-enantiomer.

PropertyValueReference
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-2-cyano-D-phenylalanineN/A
Synonyms Fmoc-D-Phe(2-CN)-OH, Fmoc-o-Cyano-D-Phe-OH--INVALID-LINK--
Molecular Formula C₂₅H₂₀N₂O₄[1]
Molecular Weight 412.4 g/mol [1]
CAS Number 401933-16-2 (L-enantiomer)[1]
Appearance White powder[1]
Purity ≥95% or ≥98% (by HPLC)--INVALID-LINK--, --INVALID-LINK--
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound involves two key stages: the asymmetric synthesis of the non-natural amino acid 2-cyano-D-phenylalanine, followed by the protection of its α-amino group with the Fmoc moiety.

Synthesis of 2-cyano-D-phenylalanine
  • Asymmetric Strecker Synthesis: This method involves the reaction of 2-cyanobenzaldehyde with a chiral amine and a cyanide source to form a chiral aminonitrile, which is then hydrolyzed to the desired amino acid.

  • Enzymatic Resolution: A racemic mixture of 2-cyanophenylalanine can be synthesized, followed by enzymatic resolution using an aminoacylase or a similar enzyme that selectively acts on one enantiomer, allowing for the separation of the D- and L-forms.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be used to direct the stereoselective alkylation of a glycine enolate equivalent with 2-cyanobenzyl bromide.

Fmoc Protection of 2-cyano-D-phenylalanine

Once 2-cyano-D-phenylalanine is obtained, the α-amino group is protected using a standard Fmoc protection protocol. A general and adaptable experimental protocol is provided below, based on established methods for similar amino acids.

Experimental Protocol: Fmoc Protection

This protocol is adapted from standard procedures for the Fmoc protection of amino acids and can be applied to 2-cyano-D-phenylalanine.

Materials:

  • 2-cyano-D-phenylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Acetone

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus

Procedure:

  • Dissolution: Dissolve 2-cyano-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous sodium bicarbonate solution. Stir the mixture until the amino acid is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).

  • Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc reagent and by-products.

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under a vacuum to a constant weight.

Purification:

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve high purity suitable for peptide synthesis.

Synthesis Workflow Diagram:

G cluster_0 Synthesis of 2-cyano-D-phenylalanine cluster_1 Fmoc Protection A Asymmetric Synthesis or Enzymatic Resolution B Dissolve 2-cyano-D-phenylalanine in aqueous base A->B C Add Fmoc-OSu in organic solvent B->C D Reaction at 0°C to RT C->D E Aqueous Work-up and Acidification D->E F Precipitation and Isolation E->F G Drying F->G H Purification (Recrystallization) G->H

Caption: General workflow for the synthesis of this compound.

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino function, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support.

Incorporation into Peptides:

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle.

Standard Fmoc-SPPS Cycle Workflow:

G A Start with Resin-bound Amino Acid (or Peptide) B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Wash Resin B->C D Couple this compound (with activating agents like HBTU/HOBt) C->D E Wash Resin D->E F Repeat Cycle for Next Amino Acid E->F G Final Cleavage from Resin and Side-chain Deprotection E->G F->B

Caption: Standard workflow for incorporating this compound in SPPS.

The introduction of 2-cyano-D-phenylalanine can impart unique properties to peptides, including:

  • Conformational Rigidity: The cyano group can influence the local conformation of the peptide backbone.

  • Modified Binding Affinity: The electronic properties and steric bulk of the cyanophenyl group can alter the binding affinity of the peptide to its target receptor or enzyme.

  • Increased Proteolytic Stability: The presence of a non-natural D-amino acid can enhance the resistance of the peptide to degradation by proteases.

  • Chemical Handle: The nitrile group can potentially be used as a chemical handle for further modifications or for bioconjugation.

Characterization

Thorough characterization of this compound is crucial to ensure its identity and purity before use in peptide synthesis. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, including the nitrile stretch.

  • Polarimetry: To determine the specific rotation and confirm the enantiomeric purity.

While a comprehensive set of characterization data for this compound is not widely published, the expected spectral features can be predicted based on its structure.

This technical guide provides a foundational understanding of this compound for its application in advanced chemical and biological research. For specific applications, further optimization of synthetic and analytical methods may be required.

References

The Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of Fmoc-Protected Amino Acids in Research

For researchers, scientists, and drug development professionals, 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids are fundamental building blocks that have revolutionized the landscape of chemical biology. Their primary application lies in Solid-Phase Peptide Synthesis (SPPS), a technique that enables the efficient and precise assembly of peptide chains.[1][2][] The Fmoc strategy offers significant advantages over the older tert-butyloxycarbonyl (Boc) method, most notably its use of milder reaction conditions and a truly orthogonal protection scheme, which preserves sensitive side-chain modifications and allows for the synthesis of complex peptides.[4][5][6]

Fmoc-SPPS is the predominant method for synthesizing peptides for research and pharmaceutical applications.[6][7] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[1][8] This solid-phase approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, thus avoiding complex purification steps between cycles.[1][]

The synthesis proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The key steps are deprotection, coupling, and washing.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow
  • Resin Selection and Swelling : The synthesis begins with an insoluble resin support. The choice of resin depends on the desired C-terminal functional group of the final peptide. For a C-terminal carboxylic acid, Wang resin is commonly used, while Rink Amide resin is selected for a C-terminal amide.[1][9] The resin must first be swollen in a suitable solvent, such as N,N-dimethylformamide (DMF), to make the reactive sites accessible.[1][9][10]

  • Fmoc Deprotection : The Nα-Fmoc protecting group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is achieved by treating the resin with a mild base, typically a 20% solution of piperidine in DMF.[1][6][11] The removal occurs via a base-catalyzed β-elimination mechanism.[11][12] This step is often performed twice to ensure complete deprotection.[11]

  • Amino Acid Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine on the peptide chain. Activation of the amino acid's carboxyl group is accomplished using coupling reagents.[9] Common activating agents include uronium/aminium salts like HBTU and HATU, or carbodiimides like DIC in combination with an additive such as HOBt or Oxyma Pure.[7][10][13][14]

  • Washing : After coupling, the resin is thoroughly washed with DMF to remove excess amino acid, coupling reagents, and byproducts, ensuring the purity of the growing peptide chain.[9][10]

  • Monitoring (Optional but Recommended) : The progress of the synthesis can be monitored. The Kaiser (ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines, confirming successful Fmoc deprotection.[11] Additionally, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a distinct UV absorbance that can be quantified to monitor the reaction's efficiency.[6][11]

This cycle is repeated for each amino acid in the desired sequence.

Fmoc_SPPS_Cycle cluster_workflow The Fmoc-SPPS Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Expose N-terminal amine Wash1 Step 2: DMF Wash Deprotection->Wash1 Remove piperidine & byproducts Coupling Step 3: Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Couple next Fmoc-AA End Result: Peptide Chain Elongated by One Residue (Fmoc-Protected) Wash2->End Remove excess reagents End->Deprotection Repeat cycle for next AA

A diagram illustrating the core cyclical workflow of Fmoc-SPPS.
Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all the acid-labile side-chain protecting groups.[1] This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA).[15]

During this acidic treatment, reactive cationic species are generated from the protecting groups, which can cause unwanted modifications to sensitive amino acid residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[15] To prevent these side reactions, nucleophilic "scavengers" are added to the TFA cleavage cocktail. A common general-purpose cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[1]

Key Experimental Protocols

The following are standardized protocols for the manual execution of the key steps in Fmoc-SPPS.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., 100 mg) into a reaction vessel.[10]

  • Add a suitable solvent, such as DMF (approximately 10 mL per gram of resin).[10]

  • Agitate the resin gently for 1-2 hours at room temperature to allow for uniform swelling.[10]

  • Drain the solvent from the vessel. The resin is now ready for the first deprotection or coupling step.[10]

Protocol 2: Fmoc Deprotection
  • To the swollen peptidyl-resin, add a 20% (v/v) solution of piperidine in DMF (approx. 10 mL per gram of resin).[11]

  • Agitate the mixture for an initial 3 minutes at room temperature.[11]

  • Drain the deprotection solution.[10]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-30 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[9][16]

Protocol 3: Amino Acid Coupling (HCTU Example)
  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9-4.5 equivalents) in DMF.[9][10]

  • Add a hindered base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.[10]

  • Immediately add the activated amino acid solution to the deprotected resin.[10]

  • Agitate the reaction mixture for 1-4 hours at room temperature.[10] Coupling times may be extended for sterically hindered amino acids or as the peptide chain grows longer.[9]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents.[10]

Protocol 4: Final Cleavage and Deprotection
  • After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.[10]

  • In a well-ventilated fume hood, prepare a fresh cleavage cocktail appropriate for the peptide's composition (see Table 2). For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[1]

  • Filter the resin to collect the filtrate containing the cleaved peptide.[10]

  • Precipitate the crude peptide from the filtrate by adding it to a large volume of cold diethyl ether.[10]

  • Pellet the peptide via centrifugation, decant the ether, and wash the pellet with fresh cold ether two more times.[10]

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Quantitative Data in Fmoc-SPPS

The success of SPPS is highly dependent on the efficiency of each chemical step. Near-quantitative yields are required at each cycle to achieve a reasonable overall yield for the final peptide.

Table 1: Performance of Common Coupling Reagents

Coupling ReagentTypeRelative SpeedRacemization RiskNotes
HBTU/HCTU Aminium/Uronium SaltFastLowVery popular, high efficiency for most couplings.[7][17]
HATU Aminium/Uronium SaltVery FastLowMore potent than HBTU, useful for difficult couplings.[7][17]
DIC/HOBt Carbodiimide/AdditiveModerateLowClassic combination, cost-effective. The urea byproduct is soluble.[13]
DIC/Oxyma Pure Carbodiimide/AdditiveFastVery LowOxyma is a superior alternative to HOBt, suppressing racemization more effectively.[4]
PyBOP Phosphonium SaltFastLowEffective but produces a carcinogenic byproduct (HMPA).[7]

Table 2: Common Cleavage Cocktails for Fmoc-SPPS

Reagent NameCompositionApplication
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose; for peptides without Cys, Met, or Trp.[15][18]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDTFor peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[18]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEffective for peptides with Arg(Pbf) and Trp residues.[18]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% NH₄ISpecifically designed to prevent the oxidation of Methionine (Met).[18][19]

Table 3: Theoretical Yield Based on Stepwise Efficiency

The overall yield of a peptide synthesis decreases exponentially with the number of coupling cycles. This table illustrates the critical importance of achieving >99% efficiency at each step.

Peptide Length (Residues)Overall Yield (at 99.5% per step)Overall Yield (at 99.0% per step)Overall Yield (at 98.0% per step)
10-mer 95.1%90.4%81.7%
20-mer 90.5%81.8%[18]66.8%
30-mer 86.1%74.0%54.5%
50-mer 77.9%60.5%36.4%

Broader Applications in Scientific Research

While SPPS is the core application, the peptides synthesized using Fmoc-protected amino acids are instrumental across a wide range of scientific disciplines.

Drug Discovery and Development

Fmoc-SPPS is a cornerstone of modern drug discovery.[20] It enables the synthesis of peptide-based therapeutics, which offer high specificity and potency.[20] The methodology allows for the incorporation of non-canonical amino acids to enhance properties such as resistance to enzymatic degradation, thereby improving the drug's half-life.[2]

Furthermore, Fmoc chemistry is essential for creating vast peptide libraries for high-throughput screening. The "split-and-pool" synthesis method allows for the generation of millions of unique peptide sequences on resin beads, which can then be screened to identify novel drug leads or map protein-protein interactions.[16]

Split_Pool_Synthesis cluster_cycle1 Cycle 1 cluster_cycle2 Cycle 2 Resin Start: Resin Pool Split1 Split into 3 Portions Resin->Split1 Couple1A Couple AA-1 Split1->Couple1A Couple1B Couple AA-2 Split1->Couple1B Couple1C Couple AA-3 Split1->Couple1C Pool1 Pool All Portions Couple1A->Pool1 Couple1B->Pool1 Couple1C->Pool1 Split2 Split into 3 Portions Pool1->Split2 Couple2A Couple AA-4 Split2->Couple2A Couple2B Couple AA-5 Split2->Couple2B Couple2C Couple AA-6 Split2->Couple2C Pool2 Pool All Portions (Library of 9 Dipeptides) Couple2A->Pool2 Couple2B->Pool2 Couple2C->Pool2

Workflow for split-and-pool synthesis of a peptide library.
Biomaterials Science

Fmoc-protected amino acids, particularly those with aromatic side chains like phenylalanine, can act as low molecular weight gelators.[21][22] These molecules self-assemble in aqueous solutions to form nanofibrous networks, resulting in the formation of hydrogels.[23] These peptide-based hydrogels are biocompatible and have found applications in 3D cell culture, tissue engineering, and as carriers for controlled drug delivery.[24][25] Some Fmoc-amino acid hydrogels also exhibit intrinsic antimicrobial properties.[24]

Diagnostic Tools and Signaling Pathway Probes

The mild conditions of Fmoc chemistry are compatible with the synthesis of peptides containing delicate post-translational modifications (PTMs), such as phosphorylation and glycosylation.[4][6] These modified peptides are invaluable tools for biochemists and cell biologists. They serve as probes to study signaling pathways, act as substrates or inhibitors for enzymes, and are used to raise antibodies that can specifically recognize modified proteins, aiding in diagnostics and basic research.[4]

Troubleshooting_Logic Start Problem Detected (e.g., Low Purity/Yield) Check_Coupling Was Coupling Complete? (Perform Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling No (Beads Blue) Check_Deprotection Was Deprotection Complete? (Check UV of filtrate) Check_Coupling->Check_Deprotection Yes (Beads Clear) Solution_Coupling Solution: 1. Double couple (repeat step). 2. Increase coupling time. 3. Use stronger activator (e.g., HATU). Incomplete_Coupling->Solution_Coupling Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection No (Low UV Signal) Check_Cleavage Problem with Final Peptide? Check_Deprotection->Check_Cleavage Yes (Strong UV Signal) Solution_Deprotection Solution: 1. Increase deprotection time. 2. Use fresh piperidine solution. Incomplete_Deprotection->Solution_Deprotection Cleavage_Issue Cleavage/Side Reaction Issue Check_Cleavage->Cleavage_Issue Yes (Deletion/Modification) Solution_Cleavage Solution: 1. Check scavenger cocktail. 2. Ensure resin is fully dry before cleavage. 3. Analyze for aggregation. Cleavage_Issue->Solution_Cleavage

A logical flowchart for troubleshooting common issues in Fmoc-SPPS.

Conclusion

Fmoc-protected amino acids are indispensable tools in modern chemical and biological research.[5] Their use in solid-phase peptide synthesis provides a robust, efficient, and versatile method for creating peptides of varying complexity.[6] From driving the development of new peptide therapeutics and creating novel biomaterials to enabling the detailed study of cellular processes, the applications of Fmoc chemistry are vast and continue to expand, cementing its role as a cornerstone technology for scientists across numerous disciplines.

References

Fmoc-2-cyano-D-phenylalanine: A Technical Guide for Novel Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The design and synthesis of novel peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological profile of peptides, improving their stability, potency, and receptor selectivity. Among the diverse array of non-proteinogenic amino acids, Fmoc-2-cyano-D-phenylalanine stands out as a versatile building block. This in-depth technical guide explores the multifaceted role of this compound in novel peptide design, providing a comprehensive resource for researchers in the field.

The introduction of a D-amino acid, such as 2-cyano-D-phenylalanine, into a peptide sequence confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1][2] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides. Furthermore, the cyano group on the phenyl ring serves as a unique spectroscopic probe and can influence molecular interactions. The electron-withdrawing nature of the cyano group can alter the physicochemical properties of the peptide, potentially leading to improved binding affinity and efficacy.[3]

This guide will cover the fundamental properties of this compound, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), methods for biophysical characterization, and the potential impact on peptide bioactivity and signaling pathways.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₂₅H₂₀N₂O₄[4]
Molecular Weight 412.44 g/mol [4]
Appearance White to off-white powder[4]
Purity ≥98%[4]
Solubility Soluble in DMF, NMPGeneral knowledge from SPPS protocols
Storage 2-8°C[4]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow is outlined below.

Experimental Workflow for SPPS

spss_workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-2-cyano-D-Phe + Activator) Deprotection1->Coupling Washing1 Washing (DMF) Coupling->Washing1 Deprotection2 Iterative Deprotection & Coupling Cycles Washing1->Deprotection2 Washing2 Final Washing Deprotection2->Washing2 Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Precipitation Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and a coupling agent such as HBTU (0.3 mmol, 3 eq.) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or repeat the coupling step.

  • Wash the resin with DMF (5 x 1 min).

4. Iterative Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Final Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Wash the resin with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and dry the resin under vacuum.

6. Cleavage and Side-Chain Deprotection:

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

7. Peptide Precipitation, Purification, and Analysis:

  • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge to pellet the crude peptide and wash with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[5]

Impact on Peptide Properties

The incorporation of 2-cyano-D-phenylalanine can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity.

Enhanced Enzymatic Stability

The substitution of an L-amino acid with a D-isomer is a well-established strategy to increase resistance to proteolytic degradation.[1][2] Proteases, being chiral enzymes, exhibit high specificity for L-amino acid substrates. The presence of a D-amino acid sterically hinders the binding of the peptide to the active site of the protease, thereby reducing the rate of cleavage.

PeptideModificationHalf-life in Human Serum (t½)Fold Increase in Stability
Hypothetical Peptide AL-Phe~10 min1x
Hypothetical Peptide AD-Phe>24 hours>144x
Hypothetical Peptide BL-Phe~30 min1x
Hypothetical Peptide BD-Phe~10 hours20x

Note: This data is illustrative and based on typical improvements observed with D-amino acid substitution. Actual stability will depend on the specific peptide sequence and the position of the modification.[2][6]

Modulation of Receptor Binding Affinity

The introduction of D-amino acids can also influence the conformational preferences of a peptide, leading to altered receptor binding affinities. In some cases, this can result in enhanced potency or a shift from agonist to antagonist activity.[7] A study on gonadotropin-releasing hormone (GnRH) peptides demonstrated that the introduction of D-phenylalanine improved receptor binding affinities.[1]

PeptideReceptor Binding Affinity (IC₅₀)
DOTA-Ahx-(D-Lys⁶)-GnRH36.1 nM
DOTA-D-Phe -Ahx-(D-Lys⁶)-GnRH16.3 nM
DOTA-Ahx-D-Phe -(D-Lys⁶)-GnRH7.6 nM

Data from Miao et al. (2014) demonstrating improved GnRH receptor binding with D-Phe incorporation.[1]

Biophysical Characterization

A comprehensive biophysical characterization is crucial to understand the structural and functional consequences of incorporating this compound.

Experimental Protocol: Enzymatic Stability Assay
  • Peptide Incubation: Incubate the purified peptide (with and without 2-cyano-D-phenylalanine) at a final concentration of 1 mg/mL in human serum or a specific protease solution at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid or acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide fragments.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is monitored over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[2]

Conformational Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable technique to assess the secondary structure of peptides in solution. The incorporation of a D-amino acid can induce significant changes in the CD spectrum, reflecting alterations in the peptide's conformation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide detailed information about the three-dimensional structure of peptides in solution, including inter-proton distances and dihedral angle constraints.[9]

Application as a Spectroscopic Probe

The cyano group of 2-cyanophenylalanine serves as a unique vibrational probe that can be monitored by infrared (IR) spectroscopy. The nitrile stretch (νC≡N) appears in a spectral region that is free from other protein absorptions, making it a sensitive reporter of the local environment. Changes in the position and line shape of this band can provide insights into protein folding, ligand binding, and electrostatic interactions.

Signaling Pathways in Peptide-Based Drug Design

Peptides often exert their biological effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs), and initiating intracellular signaling cascades. The design of novel peptides with enhanced stability and receptor affinity can lead to more potent and selective modulation of these pathways.

While specific signaling pathways directly modulated by peptides containing 2-cyano-D-phenylalanine have not been extensively documented, the following diagram illustrates a general GPCR signaling cascade that can be targeted by such designer peptides.

gpcr_signaling cluster_membrane Cell Membrane Receptor GPCR G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation cAMP cAMP Effector->cAMP Production Peptide Peptide Ligand (with 2-cyano-D-Phe) Peptide->Receptor Binding ATP ATP ATP->Effector PKA PKA cAMP->PKA Activation Target Target Proteins PKA->Target Phosphorylation Response Cellular Response Target->Response

Caption: Illustrative GPCR signaling pathway targeted by a peptide agonist.

Conclusion

This compound is a valuable and versatile tool for the design of novel peptides with improved therapeutic potential. Its incorporation can significantly enhance enzymatic stability, a critical factor for in vivo efficacy. Furthermore, the unique properties of the D-isomer and the cyano group can be leveraged to modulate receptor binding and serve as a spectroscopic probe for detailed biophysical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in the development of next-generation peptide-based therapeutics. While specific quantitative data for this particular unnatural amino acid remains an area for further investigation, the principles and methodologies outlined here offer a rational approach to its successful application in peptide design.

References

Exploring the Reactivity of 2-Cyano-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of 2-cyano-D-phenylalanine, a synthetic amino acid derivative with significant potential in biochemical research and drug development. Its unique structural features, particularly the presence of a cyano group at the ortho position of the phenyl ring, confer distinct chemical properties that are of considerable interest for applications such as enzyme inhibition and peptide synthesis. This document details its role in these areas, provides relevant experimental protocols, and presents quantitative data to inform further research and application.

Core Concepts: Reactivity and Applications

2-Cyano-D-phenylalanine is recognized for its potential as a potent inhibitor of various enzymes, making it a valuable tool in the study of metabolic pathways and enzyme kinetics.[1] The electron-withdrawing nature of the cyano group can influence the binding affinity and reactivity of the molecule within an enzyme's active site. Furthermore, this amino acid serves as a unique building block in the synthesis of novel peptides and pharmaceuticals, particularly those targeting neurological diseases, where its incorporation can enhance efficacy and specificity.[1]

Data Presentation: Enzymatic Synthesis of D-Phenylalanine Derivatives

While specific quantitative data on the reactivity of 2-cyano-D-phenylalanine is not extensively available in the public domain, the following table summarizes the results from a study on the enzymatic synthesis of various D-phenylalanine derivatives using a multienzymatic cascade process. This data provides a relevant benchmark for the types of yields and stereoselectivity that can be achieved in enzymatic syntheses of related compounds.

Substrate (Cinnamic Acid Derivative)Product (D-Phenylalanine Derivative)Conversion (%)Enantiomeric Excess (ee, %)
p-Nitrocinnamic acidp-Nitro-D-phenylalanine78>99
m-Nitrocinnamic acidm-Nitro-D-phenylalanine75>99
o-Nitrocinnamic acido-Nitro-D-phenylalanine68>99
p-Chlorocinnamic acidp-Chloro-D-phenylalanine85>99
m-Chlorocinnamic acidm-Chloro-D-phenylalanine82>99

Data adapted from a study on the synthesis of D-phenylalanine derivatives by phenylalanine ammonia lyases.

Experimental Protocols

General Protocol for Enzymatic Synthesis of D-Phenylalanine Derivatives

This protocol is a generalized procedure based on the enzymatic synthesis of D-phenylalanine derivatives and can be adapted for the synthesis of 2-cyano-D-phenylalanine, provided a suitable enzyme is identified.

Materials:

  • Substituted cinnamic acid (e.g., 2-cyanocinnamic acid)

  • Phenylalanine ammonia lyase (PAL)

  • L-amino acid deaminase (LAAD)

  • Borane-ammonia complex

  • Ammonium hydroxide solution (e.g., 5 M)

  • Buffer solution (e.g., pH 9.6)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the cinnamic acid substrate (e.g., 5 mM) in the appropriate buffer.

  • Add the PAL enzyme to the reaction mixture.

  • For deracemization, include LAAD expressed in E. coli wet cells (e.g., 15 mg/mL).

  • Add a reducing agent, such as borane-ammonia complex.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) with agitation (e.g., 220 rpm).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to determine conversion and enantiomeric excess.

  • Upon completion, purify the D-phenylalanine derivative using standard chromatographic techniques.

General Protocol for an Enzyme Inhibition Assay

This protocol outlines a standard procedure for determining the inhibitory activity of a compound like 2-cyano-D-phenylalanine against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • 2-cyano-D-phenylalanine (inhibitor)

  • Assay buffer (optimized for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 2-cyano-D-phenylalanine in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add the assay buffer, the target enzyme, and varying concentrations of 2-cyano-D-phenylalanine. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of 2-cyano-D-phenylalanine.

  • Determine the IC50 value, and if possible, the inhibition constant (Ki) by fitting the data to an appropriate enzyme inhibition model.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Cyano-D-phenylalanine

This workflow describes the general steps for incorporating a non-standard amino acid like 2-cyano-D-phenylalanine into a peptide sequence using SPPS.

Steps:

  • Resin Preparation: Swell the solid support resin (e.g., Wang resin) in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Attach the C-terminal amino acid of the desired peptide to the resin.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the attached amino acid using a base like piperidine.

  • Washing: Thoroughly wash the resin to remove excess reagents.

  • Coupling of 2-Cyano-D-phenylalanine: Activate the carboxyl group of Fmoc-protected 2-cyano-D-phenylalanine using a coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the resin-bound amino acid.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Signaling Pathway: Phenylalanine to Dopamine

The following diagram illustrates the biochemical pathway from phenylalanine to the neurotransmitter dopamine. Phenylalanine is the initial precursor in this critical pathway.

Phenylalanine_to_Dopamine Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase (DDC) L_DOPA->DDC Dopamine Dopamine PAH->Tyrosine TH->L_DOPA DDC->Dopamine

Caption: Biosynthetic pathway from Phenylalanine to Dopamine.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical workflow of solid-phase peptide synthesis, a common method for creating custom peptides.

SPPS_Workflow start Start with Resin-Bound Amino Acid deprotection N-terminal Deprotection (e.g., Piperidine) start->deprotection washing1 Wash Resin deprotection->washing1 coupling Couple Activated Amino Acid (e.g., Fmoc-AA-OH, HBTU) washing1->coupling washing2 Wash Resin coupling->washing2 repeat Repeat for next Amino Acid washing2->repeat repeat->deprotection Yes cleavage Cleave Peptide from Resin (e.g., TFA) repeat->cleavage No end Purified Peptide cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis.

Logical Relationship: Enzyme Inhibition Analysis

This diagram illustrates the logical flow of analyzing a compound for its enzyme inhibitory properties.

Enzyme_Inhibition_Analysis Start Select Target Enzyme and Inhibitor (e.g., 2-Cyano-D-phenylalanine) Assay Perform Enzyme Activity Assay with varying inhibitor concentrations Start->Assay Measure Measure Reaction Rates Assay->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50 Kinetic_Studies Conduct Kinetic Studies (vary substrate and inhibitor concentrations) Determine_IC50->Kinetic_Studies Determine_Ki Determine Inhibition Constant (Ki) and Mechanism of Inhibition Kinetic_Studies->Determine_Ki End Characterized Inhibitor Determine_Ki->End

Caption: Logical workflow for enzyme inhibition analysis.

References

An In-depth Technical Guide on Fmoc-2-cyano-D-phenylalanine for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) has emerged as a pivotal strategy for the development of novel therapeutics with enhanced pharmacological profiles.[1] Among these, Fmoc-2-cyano-D-phenylalanine, a derivative of the natural amino acid phenylalanine, offers unique structural and electronic properties that make it a valuable tool for structure-activity relationship (SAR) studies. The introduction of a cyano group at the ortho position of the phenyl ring can significantly influence peptide conformation, binding affinity, and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, incorporation, and biological evaluation of peptides containing this compound, with a focus on its application in SAR-driven drug design.

Physicochemical Properties and Rationale for Use in SAR Studies

The defining feature of 2-cyano-D-phenylalanine is the electron-withdrawing cyano (-C≡N) group on the phenyl ring. This modification imparts several key physicochemical properties that are advantageous for SAR studies:

  • Electronic Effects: The cyano group alters the electron distribution of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for peptide-receptor binding.

  • Conformational Constraints: The steric bulk and rigidity of the cyano group can restrict the rotational freedom of the phenyl side chain, leading to a more defined peptide conformation. This can be instrumental in "locking" a peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity.

  • Metabolic Stability: The unnatural D-configuration of the amino acid, combined with the modified side chain, can confer resistance to proteolytic degradation, a common challenge in the development of peptide-based drugs.

  • Spectroscopic Probe: The cyano group can serve as an intrinsic fluorescent or infrared probe, allowing for the study of peptide structure, dynamics, and binding interactions without the need for external labels.[2]

By systematically substituting natural amino acids with this compound in a peptide sequence, researchers can dissect the specific contributions of the phenyl ring's electronics and conformation to the overall biological activity, thereby guiding the design of more potent and stable therapeutic candidates.

Data Presentation: Quantitative Structure-Activity Relationship Data

While specific quantitative SAR data for peptides containing this compound is not abundantly available in the public domain, the following table illustrates a hypothetical SAR study on a generic peptide antagonist. This table is designed to serve as a template for presenting such data, showcasing how modifications at a specific position with 2-cyano-D-phenylalanine and other analogs can impact biological activity.

Peptide AnalogModification at Position XReceptor Binding Affinity (Kᵢ, nM)In Vitro Potency (IC₅₀, nM)Serum Stability (t₁/₂, min)
1 (Parent) L-Phenylalanine15.235.830
2 D-Phenylalanine10.825.1120
3 This compound 5.4 12.5 >240
4 Fmoc-3-cyano-D-phenylalanine7.918.9>240
5 Fmoc-4-cyano-D-phenylalanine6.115.3>240
6 L-Alanine85.6150.225

This data is illustrative and intended to demonstrate the format for presenting SAR results.

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of Fmoc-protected amino acids can be adapted for this compound.[3]

Materials:

  • 2-cyano-D-phenylalanine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Magnetic stirrer

  • Reaction flask

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve 2-cyano-D-phenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the amino acid solution while stirring.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl to precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[3]

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a standard protocol for the manual incorporation of this compound into a peptide chain using Fmoc-based SPPS.[4]

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents), coupling reagents (e.g., HBTU/HOBt, 2.9/3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of peptides containing 2-cyano-D-phenylalanine.[5][6][7][8]

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)

  • Synthesized peptides (unlabeled competitors)

  • Assay buffer

  • Scintillation fluid or gamma counter

  • Filter plates and vacuum manifold

Procedure:

  • Reaction Setup: In a 96-well filter plate, add the cell membranes or purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptides.

  • Incubation: Incubate the plate at a specified temperature and time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Determine the amount of bound radioactivity on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) can be determined by non-linear regression. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cell-Based Potency Assay (IC₅₀ Determination)

This protocol describes a general cell-based assay to determine the functional potency (IC₅₀) of the synthesized peptides.[7]

Materials:

  • A relevant cell line expressing the target receptor

  • Cell culture medium

  • Synthesized peptides

  • A reagent to measure a downstream signaling event (e.g., cAMP assay kit, calcium mobilization dye)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the synthesized peptides.

  • Stimulation: Stimulate the cells with an agonist to induce a measurable downstream signaling response.

  • Measurement: Measure the signaling response using the appropriate reagent and a plate reader.

  • Data Analysis: Plot the response against the logarithm of the peptide concentration. The IC₅₀ value, which is the concentration of the peptide that produces 50% of the maximal response, can be determined using non-linear regression analysis.

Mandatory Visualizations

G cluster_synthesis Synthesis of this compound D_2_CN_Phe 2-cyano-D-phenylalanine Reaction Fmoc Protection D_2_CN_Phe->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (NaHCO₃) Base->Reaction Fmoc_D_2_CN_Phe This compound Reaction->Fmoc_D_2_CN_Phe

Caption: Workflow for the synthesis of this compound.

G start Start SPPS with Resin-Bound Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (HBTU/HOBt/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: Experimental workflow for incorporating this compound into a peptide.

G Peptide Peptide containing 2-cyano-D-phenylalanine Binding Binding Peptide->Binding Receptor Target Receptor (e.g., GPCR) Receptor->Binding G_Protein G-Protein Activation Binding->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Understanding the Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of modern biochemistry and pharmaceutical development. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical tool in this process, particularly in Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed examination of the Fmoc group, its application, and the associated experimental protocols.

The Chemistry of the Fmoc Protecting Group

The Fmoc group is a base-labile protecting group used to temporarily block the N-terminus of an amino acid. Its chemical structure, 9-fluorenylmethoxycarbonyl, is characterized by a large, hydrophobic fluorenyl group which lends it specific properties advantageous for peptide synthesis.

Attachment of the Fmoc Group:

The Fmoc group is typically introduced to the alpha-amino group of an amino acid using Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated amino group on the carbonyl carbon of the Fmoc reagent.

Deprotection of the Fmoc Group:

The key advantage of the Fmoc group is its lability to basic conditions, which allows for its removal without affecting acid-labile side-chain protecting groups. The deprotection is commonly achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The mechanism involves a β-elimination reaction, yielding a dibenzofulvene-piperidine adduct and the free N-terminus of the peptide.

Fmoc_Deprotection_Mechanism Fmoc-NH-Peptide Fmoc-Protected Peptide Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene Elimination Free_Amine Free N-Terminus (H₂N-Peptide) Dibenzofulvene->Piperidine_Adduct

Figure 1: Mechanism of Fmoc deprotection using piperidine.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

SPPS_Cycle cluster_0 SPPS Cycle Start Resin with Linker and First Amino Acid Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling Coupling of next Fmoc-Amino Acid (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (e.g., DMF, DCM) Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Repeat Repeat for each Amino Acid Capping->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle

Figure 2: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Steps in the SPPS Cycle:

  • Resin Preparation: The synthesis begins with a solid support, typically a polystyrene resin functionalized with a linker. The first Fmoc-protected amino acid is attached to this linker.

  • Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid.

  • Washing: The resin is washed to remove excess deprotection reagent and byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-termini and prevent the formation of deletion sequences, a capping step with reagents like acetic anhydride can be performed.

  • Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid.

  • Cleavage and Side-Chain Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data.

Table 1: Common Fmoc Deprotection Conditions

ReagentConcentrationSolventTypical Reaction TimeNotes
Piperidine20-50% (v/v)DMF5-20 minutesStandard condition; can cause aggregation.
Piperidine20% (v/v)NMP5-20 minutesNMP can improve solubility and reduce aggregation.
1,8-Diazabicycloundec-7-ene (DBU)2% (v/v)DMF2-10 minutesA stronger, non-nucleophilic base; useful for hindered amino acids.
Piperazine50% (v/v)DMF10-30 minutesA milder base, sometimes used to minimize side reactions.

Table 2: Common Coupling Reagents in Fmoc-SPPS

ReagentActivating AgentBaseTypical Reaction TimeNotes
HBTU/HOBtHBTUDIPEA/TMP30-60 minutesForms an active HOBt ester; widely used and efficient.
HATUHATUDIPEA/TMP15-45 minutesForms an active HOAt ester; more reactive than HBTU, good for hindered couplings.
DIC/HOBtDIC-60-120 minutesCarbodiimide-based; can lead to racemization and byproduct formation.
PyBOPPyBOPDIPEA/TMP30-60 minutesPhosphonium salt-based; efficient but can be allergenic.

Experimental Protocols

Protocol 1: Fmoc Deprotection

  • Swell the Resin: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • Add Deprotection Solution: Add a solution of 20% piperidine in DMF to the resin.

  • Agitate: Agitate the mixture at room temperature for the time specified in Table 1 (typically 2 x 10 minutes).

  • Drain: Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (e.g., 5 x 1 minute) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling using HBTU/DIPEA

  • Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

  • Add Base: Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add to Resin: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate: Agitate the mixture at room temperature for the time specified in Table 2 (typically 30-60 minutes).

  • Monitor Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Drain: Drain the coupling solution.

  • Wash: Wash the resin with DMF (e.g., 3 x 1 minute) and then with a solvent like dichloromethane (DCM) (e.g., 3 x 1 minute).

Advantages and Disadvantages of Fmoc Chemistry

Advantages:

  • Orthogonality: The base-labile Fmoc group is compatible with acid-labile side-chain protecting groups, allowing for selective deprotection.

  • Mild Deprotection Conditions: The use of a mild base for deprotection minimizes side reactions that can occur under harsh acidic conditions used in other strategies like Boc-SPPS.

  • Real-time Monitoring: The cleavage of the Fmoc group releases a chromophore (dibenzofulvene-piperidine adduct) that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection and coupling steps.

Disadvantages:

  • Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.

  • Aggregation: The hydrophobicity of the Fmoc group can sometimes promote peptide aggregation, especially for longer or more hydrophobic sequences.

  • Side Reactions: The basic deprotection conditions can lead to side reactions such as aspartimide formation and diketopiperazine formation.

Conclusion

The Fmoc protecting group is a powerful and versatile tool in modern peptide synthesis. Its mild deprotection conditions and compatibility with a wide range of side-chain protecting groups have made it the dominant strategy for SPPS in both academic and industrial settings. A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is essential for the successful synthesis of high-purity peptides for research and therapeutic applications.

The Emergence of 2-Cyano-D-phenylalanine in Peptide Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the incorporation of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of innovative therapeutic design. Among these, 2-cyano-D-phenylalanine stands out as a synthetic amino acid with significant potential to enhance the biological activity and stability of peptides, particularly in the realm of enzyme inhibition. This technical guide provides an in-depth exploration of the biological activities, experimental methodologies, and underlying mechanisms of peptides containing this unique amino acid, tailored for researchers, scientists, and drug development professionals.

The primary allure of incorporating 2-cyano-D-phenylalanine into peptide sequences lies in its ability to act as a potent inhibitor of specific enzymes. The nitrile (cyano) group is a key pharmacophore that can interact with the active sites of enzymes, often forming reversible covalent bonds with key catalytic residues. This mechanism is notably exemplified in the class of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are critical in the management of type 2 diabetes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Case Study

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the half-life of these hormones is extended, leading to improved glycemic control.

While direct quantitative data for peptides containing 2-cyano-D-phenylalanine as DPP-IV inhibitors is not extensively available in publicly accessible literature, a strong parallel can be drawn from the well-studied 2-cyanopyrrolidine moiety found in several approved DPP-IV inhibitors like Vildagliptin and Saxagliptin. The cyanopyrrolidines are considered peptidomimetics, mimicking the proline residue that is a natural substrate for DPP-IV.

The mechanism of inhibition involves the nitrile group of the 2-cyanopyrrolidine forming a reversible covalent adduct with the hydroxyl group of the catalytic serine (Ser630) in the active site of DPP-IV.[1] This interaction is crucial for the high potency of these inhibitors. It is highly probable that a peptide incorporating 2-cyano-D-phenylalanine at the P1 position (the residue preceding the cleavage site) would exhibit a similar inhibitory mechanism against DPP-IV.

Table 1: Quantitative Data for a 2-Cyanopyrrolidine-based DPP-IV Inhibitor (NVP-DPP728)

ParameterValueReference
K_i 11 nM[2]
k_on 1.3 x 10^5 M⁻¹s⁻¹[2]
k_off 1.3 x 10⁻³ s⁻¹[2]

This data is for the 2-cyanopyrrolidine-containing compound NVP-DPP728 and is presented as a proxy for the potential activity of a 2-cyano-D-phenylalanine-containing peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Cyano-D-phenylalanine

The synthesis of peptides incorporating 2-cyano-D-phenylalanine can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-protected amino acids

  • 2-Cyano-D-phenylalanine (with appropriate N-terminal protection, e.g., Fmoc)

  • Rink Amide resin (or other suitable solid support)

  • Dimethylformamide (DMF)

  • Piperidine solution in DMF (e.g., 20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HOBt (Hydroxybenzotriazole)/DIC (N,N'-Diisopropylcarbodiimide)

  • Base: Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Protocol:

  • Resin Swelling: The resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a piperidine solution in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling: The Fmoc-protected 2-cyano-D-phenylalanine (or other amino acid) is pre-activated with coupling reagents and a base in DMF and then added to the resin. The reaction is allowed to proceed to completion.

  • Washing: The resin is washed again with DMF.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: The Fmoc group of the final amino acid is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA, HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Final amino acid Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify

Solid-Phase Peptide Synthesis (SPPS) Workflow.

In Vitro DPP-IV Inhibition Assay

This fluorescence-based assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Materials:

  • Purified recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test peptide containing 2-cyano-D-phenylalanine

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

  • Reagent Preparation: Prepare solutions of DPP-IV enzyme, Gly-Pro-AMC substrate, and various concentrations of the test peptide in assay buffer.

  • Assay Setup: In the wells of a 96-well plate, add the assay buffer, the test peptide (or positive control/vehicle), and the DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity in each well. The cleavage of AMC from the substrate by DPP-IV results in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test peptide relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DPP_IV_Inhibition_Assay Start Start Setup Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Setup Plate Add Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) Setup->Plate PreIncubate Pre-incubate at 37°C Plate->PreIncubate AddSubstrate Initiate Reaction (Add Gly-Pro-AMC Substrate) PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubate->ReadFluorescence Analyze Data Analysis (Calculate % Inhibition, IC50) ReadFluorescence->Analyze End End Analyze->End

DPP-IV Inhibition Assay Workflow.

Signaling Pathways

The primary signaling pathway influenced by DPP-IV inhibitors is the incretin pathway, which plays a crucial role in glucose homeostasis.

Incretin_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Release of Incretins (GLP-1, GIP) Food->GLP1_GIP Beta_Cell β-cells GLP1_GIP->Beta_Cell stimulates Alpha_Cell α-cells GLP1_GIP->Alpha_Cell inhibits DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV degraded by Insulin ↑ Insulin Secretion Beta_Cell->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Alpha_Cell->Glucagon Glucagon->Glucose (prevents increase) Inactive Inactive Metabolites DPPIV->Inactive Inhibitor Peptide with 2-Cyano-D-Phe Inhibitor->DPPIV inhibits

Incretin Pathway and DPP-IV Inhibition.

Conclusion

The incorporation of 2-cyano-D-phenylalanine into peptides holds considerable promise for the development of novel enzyme inhibitors. Drawing parallels from the established success of 2-cyanopyrrolidine-based DPP-IV inhibitors, it is evident that the unique chemical properties of the cyano group can be leveraged to achieve high-potency and specific biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of peptides containing 2-cyano-D-phenylalanine is warranted to fully unlock their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future investigations.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-2-cyano-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. Fmoc-2-cyano-D-phenylalanine, a derivative of D-phenylalanine, offers unique characteristics for peptide drug design. The introduction of a D-amino acid enhances peptide stability against enzymatic degradation, prolonging its in-vivo half-life.[1] The cyano group on the phenyl ring can introduce specific electronic and structural properties, potentially enhancing biological activity and serving as a useful spectroscopic probe.[2][3] This document provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.

Data Presentation

The choice of coupling reagent is critical for achieving high incorporation efficiency and minimizing side reactions. While specific comparative data for this compound is limited, the following table summarizes the typical performance of common coupling reagents in Fmoc-SPPS, which can be extrapolated for this amino acid.[4]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>97>95Low
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97>95Very Low

Experimental Protocols

This section outlines the detailed methodology for the incorporation of this compound into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HCTU, HATU, or DIC/HOBt)

  • Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Diethyl ether, cold

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a standard manual synthesis. For automated synthesizers, the steps are conceptually the same but executed by the instrument.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the resin for 10-20 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-20 minutes to ensure complete deprotection.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive, the coupling reaction should be extended or repeated.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5]

Potential Challenges and Troubleshooting

  • Incomplete Coupling: The bulky nature of the 2-cyanophenylalanine side chain might lead to slower coupling kinetics. If the Kaiser test is positive after the initial coupling time, extend the reaction time or perform a double coupling. Using a more potent coupling reagent like HATU can also improve efficiency.[4]

  • Side Reactions: The cyano group is generally stable under standard SPPS conditions.[6] However, prolonged exposure to strong acids during cleavage should be avoided to prevent any potential side reactions. The use of scavengers in the cleavage cocktail is crucial.

  • Peptide Aggregation: As with any peptide synthesis, aggregation can occur, especially with hydrophobic sequences. This can hinder both deprotection and coupling steps. Using solvents like N-methylpyrrolidone (NMP) instead of or in combination with DMF can help to disrupt aggregation.

Diagrams

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-2-cyano-D-Phe (HCTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Workflow for SPPS incorporation of this compound.

Coupling_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Amino_Acid Fmoc-2-cyano-D-Phe-OH + Coupling Reagent (HCTU) + Base (DIPEA) Activation Activation Amino_Acid->Activation Resin Resin-Peptide-NH2 Coupling Peptide Bond Formation Resin->Coupling Activation->Coupling Product Resin-Peptide-CO-NH-Phe(2-CN)-Fmoc Coupling->Product

References

Application Notes and Protocols for Fmoc-2-cyano-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-cyano-D-phenylalanine is a non-canonical amino acid that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique properties, stemming from the ortho-cyano substitution on the phenyl ring, make it a valuable tool for developing novel peptide-based therapeutics and research probes. The cyano group can act as a unique spectroscopic marker, allowing for the investigation of peptide structure, dynamics, and interactions. This document provides detailed application notes and experimental protocols for the successful incorporation and utilization of this compound in SPPS.

Applications

The incorporation of 2-cyano-D-phenylalanine into peptides opens up a range of applications in chemical biology and drug development:

  • Fluorescent Probing of Molecular Interactions: The cyano-substituted phenyl ring exhibits intrinsic fluorescence, making it a useful local environment probe. Changes in the fluorescence properties of a 2-cyanophenylalanine-containing peptide can be used to monitor binding events, conformational changes, and protein-peptide interactions. For instance, the fluorescence of 2-cyanophenylalanine can be quenched upon binding to a hydrophobic pocket of a target protein, allowing for the determination of binding affinities (Kd)[1].

  • Enhanced Proteolytic Stability: The inclusion of D-amino acids, such as 2-cyano-D-phenylalanine, can significantly increase the resistance of peptides to degradation by proteases. This is a crucial attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

  • pH Sensing: When positioned near the N-terminus of a peptide, the fluorescence of a cyanophenylalanine residue can be sensitive to the protonation state of the terminal amino group. This allows the peptide to function as a pH sensor, which can be utilized to study pH-dependent biological processes[2][3].

  • Structural Constraints: The steric bulk and electronic properties of the 2-cyanophenyl group can introduce specific conformational constraints into a peptide backbone, which can be exploited to design peptides with enhanced biological activity and selectivity.

Quantitative Data

The following tables summarize key quantitative data for peptides containing 2-cyanophenylalanine, providing a reference for experimental design and data interpretation.

ParameterValueReference
Molar Extinction Coefficient (at 280 nm)850 M-1cm-1[2]
Fluorescence Excitation Wavelength240 nm / 275 nm[2][4]
Fluorescence Emission Wavelength291 nm - 298 nm[2][4]

Table 1: Spectroscopic Properties of p-Cyanophenylalanine.

Peptide SequenceExpected Mass (Da)Observed Mass (Da)
GGFCNAA446.5446.8
GGFCNYA538.6538.6
GGFCNMA506.6507.8
GGFCNCA478.5478.5
GGFCNHA512.5512.8
GGFCNKA503.6504.0
GGFCNNA489.5489.8
GGFCNRA531.5531.3

Table 2: Mass Spectrometry Data for Peptides Containing p-Cyanophenylalanine (FCN). [4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing 2-cyano-D-phenylalanine using standard Fmoc chemistry.

Workflow for SPPS Incorporation:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat for subsequent amino acids Washing2->Repeat Repeat->Fmoc_Deprotection Next cycle Cleavage 7. Cleavage and Deprotection (TFA/TIS/H2O) Repeat->Cleavage Final cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spec) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. Note: Coupling times may need to be optimized. A Kaiser test can be performed to check for complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Using a 2-Cyanophenylalanine-Containing Peptide as a pH Sensor

This protocol describes how to perform a pH titration experiment to determine the pKa of the N-terminal amino group of a peptide containing 2-cyanophenylalanine near the N-terminus.

Experimental Workflow for pH Sensing:

PHSensing_Workflow Peptide_Prep 1. Prepare Peptide Stock Solution (e.g., 20 µM in water) pH_Titration 2. pH Titration (Vary pH from 2 to 12) Peptide_Prep->pH_Titration Fluorescence_Measurement 3. Measure Fluorescence Intensity (Excitation: 275 nm, Emission: ~298 nm) pH_Titration->Fluorescence_Measurement Data_Analysis 4. Data Analysis (Plot Fluorescence vs. pH) Fluorescence_Measurement->Data_Analysis pKa_Determination 5. Determine pKa (Fit data to Henderson-Hasselbalch equation) Data_Analysis->pKa_Determination

Caption: Workflow for pH titration using a 2-cyanophenylalanine peptide.

Materials:

  • Purified peptide containing 2-cyanophenylalanine near the N-terminus

  • Acidic buffer (e.g., 25 mM H₃PO₄)

  • Basic solution (e.g., 25 mM NaOH)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide (e.g., 20 µM) in deionized water. The concentration can be determined by measuring the absorbance at 280 nm using a molar extinction coefficient of 850 M⁻¹cm⁻¹[2].

  • pH Titration:

    • Place a known volume of the peptide solution in a cuvette.

    • Adjust the pH of the solution to the starting point (e.g., pH 2) using the acidic buffer.

    • Incrementally add the basic solution to increase the pH, recording the pH at each step. Cover a pH range from approximately 2 to 12.

  • Fluorescence Measurement:

    • At each pH point, measure the fluorescence emission spectrum of the solution.

    • Use an excitation wavelength of 275 nm and monitor the emission intensity at the maximum, typically around 298 nm[2].

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • The resulting data should show a sigmoidal curve.

  • pKa Determination:

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa of the N-terminal amino group. The pKa corresponds to the pH at which the fluorescence intensity is halfway between the minimum and maximum values.

Potential Side Reactions and Troubleshooting

While the cyano group is generally stable under standard SPPS conditions, it is important to be aware of potential side reactions that can occur during peptide synthesis.

Logical Relationship of Troubleshooting:

Troubleshooting Problem Problem Identified (e.g., Low yield, impurity) Incomplete_Coupling Incomplete Coupling Problem->Incomplete_Coupling Side_Reaction Side Reaction Problem->Side_Reaction Aggregation Peptide Aggregation Problem->Aggregation Sol_Coupling Solution: - Double couple - Use stronger coupling agent - Increase coupling time Incomplete_Coupling->Sol_Coupling Sol_Side_Reaction Solution: - Optimize deprotection times - Use milder reagents Side_Reaction->Sol_Side_Reaction Sol_Aggregation Solution: - Use chaotropic agents - High-temperature synthesis Aggregation->Sol_Aggregation

Caption: Troubleshooting guide for common SPPS issues.

  • Incomplete Coupling: If coupling of this compound is incomplete, as indicated by a positive Kaiser test, a second coupling step (double coupling) should be performed. Alternatively, using a more potent coupling agent or increasing the coupling time may be necessary.

  • Racemization: While D-amino acids are used to prevent enzymatic degradation, care should be taken during the activation step to minimize racemization, especially if using carbodiimide-based coupling reagents. The use of additives like Oxyma or HOBt is recommended.

  • Aspartimide Formation: For sequences containing Asp residues, the use of strong bases like DBU for Fmoc deprotection can promote aspartimide formation. Standard piperidine conditions are generally preferred.

By following these protocols and being mindful of potential challenges, researchers can successfully incorporate this compound into their peptides and leverage its unique properties for a wide range of applications.

References

Application Notes and Protocols for Fmoc Deprotection of 2-Cyano-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-proteinogenic amino acids, such as 2-cyano-D-phenylalanine, into peptide sequences is a critical strategy in drug discovery for enhancing therapeutic properties like stability, receptor affinity, and biological activity. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most common Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. This document provides detailed application notes and protocols for the efficient and reliable Fmoc deprotection of 2-cyano-D-phenylalanine, addressing key parameters, potential side reactions, and alternative methodologies. While the cyano group of 2-cyano-D-phenylalanine is generally stable under standard Fmoc deprotection conditions, the presence of this electron-withdrawing group can influence the local chemical environment, potentially affecting the kinetics of deprotection and the stability of adjacent amino acid residues. Therefore, careful selection and optimization of the deprotection method are crucial to ensure high peptide purity and yield.

Data Presentation: Comparison of Fmoc Deprotection Methods

The selection of an appropriate Fmoc deprotection reagent and conditions is critical for the successful synthesis of peptides containing sensitive residues. The following table summarizes common deprotection methods and their key characteristics. It is important to note that while the p-cyanophenylalanine side chain is generally stable, the choice of method can impact overall peptide integrity, particularly in preventing side reactions such as racemization.[1]

Deprotection ReagentConcentration & SolventTypical Reaction TimeAdvantagesPotential Issues & Considerations
Piperidine 20-30% (v/v) in DMF10-20 minutesEffective, well-established, and scavenges the dibenzofulvene (DBF) byproduct.[1]Can cause side reactions like aspartimide formation and racemization with sensitive residues.[1] It is also a controlled substance in some regions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 2% (v/v) in DMF1-5 minutesVery fast, which can reduce epimerization.[1]Non-nucleophilic, so it does not scavenge the DBF byproduct, requiring highly efficient washing. Can catalyze aspartimide formation.[2]
DBU / Piperidine 2% DBU and 2% Piperidine (v/v) in DMF2-5 minutesFast deprotection with the piperidine acting as a DBF scavenger.[1]Reduced risk of side reactions compared to higher concentrations of piperidine, but careful optimization is still needed.
4-Methylpiperidine (4MP) 20% (v/v) in DMF10-20 minutesGood alternative to piperidine with similar efficacy and is less regulated.Similar potential for side reactions as piperidine.[1]
Piperazine (PZ) 10% (w/v) in DMF/Ethanol (9:1)10-20 minutesSafer alternative to piperidine and effective for Fmoc removal.Requires ethanol for solubility and is used at a lower concentration.
Morpholine 50% (v/v) in DMF20-30 minutesMilder conditions, which are beneficial for highly sensitive peptides such as glycopeptides.Slower reaction times compared to other methods.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is a standard method for Fmoc removal during SPPS and is generally suitable for sequences containing 2-cyano-D-phenylalanine, provided other sensitive residues are not present.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes. For sequences known to be difficult, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Protocol 2: Rapid Fmoc Deprotection using DBU/Piperidine

This protocol is recommended for sequences prone to epimerization or other base-catalyzed side reactions. The shorter reaction time minimizes the exposure of the peptide to basic conditions.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine, reagent grade

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling and Washing: Swell the resin in DMF and wash as described in the standard protocol.

  • Deprotection: Add the solution of 2% DBU and 2% piperidine in DMF to the resin. The small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[1]

  • Agitation: Agitate the resin suspension at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the DBU/piperidine solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of all reagents.

  • The resin is now ready for the subsequent coupling step.

Visualizations

Experimental Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin swell Resin Swelling (DMF) start->swell deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) swell->deprotection wash1 DMF Wash (x5-7) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 DMF Wash (x3-5) coupling->wash2 repeat Repeat Cycle for next AA wash2->repeat repeat->deprotection Next AA end Final Peptide-Resin repeat->end Final AA Side_Reactions cluster_racemization Racemization/Epimerization cluster_aspartimide Aspartimide Formation cluster_dbf Dibenzofulvene Adducts deprotection Fmoc Deprotection (Base Treatment) racemization Proton abstraction at α-carbon of the C-terminal residue deprotection->racemization aspartimide Intramolecular cyclization at Asp-Xaa sequences deprotection->aspartimide dbf Incomplete scavenging of DBF (e.g., with non-nucleophilic bases) deprotection->dbf epimer Formation of D-amino acid (Epimer) racemization->epimer piperidide Ring opening by piperidine (α- and β-piperidides) aspartimide->piperidide adduct DBF addition to N-terminus (Chain termination) dbf->adduct

References

Application Notes and Protocols for Bioconjugation Utilizing Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The incorporation of non-canonical amino acids with bioorthogonal reactive handles offers a powerful strategy for the precise attachment of various molecular entities, such as fluorescent probes, imaging agents, and therapeutic payloads. Fmoc-2-cyano-D-phenylalanine is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces a chemically addressable cyano group into the peptide backbone. This cyano moiety can undergo a highly efficient and selective [3+2] cycloaddition reaction with organic azides to form a stable tetrazole ring. This application note provides detailed protocols for the incorporation of this compound into peptides and its subsequent use in bioconjugation via zinc-catalyzed tetrazole formation.

Principle of Bioconjugation

The bioconjugation strategy revolves around a two-step process. First, the peptide of interest is synthesized using standard Fmoc-based solid-phase peptide synthesis, incorporating this compound at the desired position. Following peptide cleavage from the resin and purification, the cyano group serves as a bioorthogonal handle. In the second step, the purified peptide is reacted with an azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a zinc(II) catalyst. This promotes a [3+2] cycloaddition reaction, resulting in the formation of a stable, covalent tetrazole linkage between the peptide and the appended molecule.[1][2]

Data Presentation

The efficiency of the zinc-catalyzed tetrazole formation from nitriles and azides is generally high. While specific quantitative data for the bioconjugation of pre-synthesized peptides containing 2-cyano-D-phenylalanine is not extensively reported, the synthesis of tetrazole analogues from α-aminonitriles provides a strong indication of the expected reaction efficiency.

Table 1: Reported Yields for Zinc-Catalyzed Tetrazole Formation

ReactantsCatalystSolvent SystemTemperature (°C)Reaction TimeYield (%)Reference
α-aminonitriles and Sodium AzideZinc BromideWater/2-Propanol80Not specified>90[2]
Various organic nitriles and Sodium AzideZinc SaltsWaterNot specifiedNot specifiedHigh[1]

Table 2: Qualitative Kinetic Data for Tetrazole Formation

ReactionCatalystConditionsKinetic ProfileReference
Azide addition to organic nitrilesZinc(II) saltsAqueousSignificantly accelerated compared to uncatalyzed reaction[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 2-Cyano-D-phenylalanine Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing a 2-cyano-D-phenylalanine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and couple for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Follow the general amino acid coupling procedure (step 3) using this compound.

  • Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DDT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 2: Bioconjugation via Zinc-Catalyzed Tetrazole Formation

This protocol describes the conjugation of a purified peptide containing 2-cyano-D-phenylalanine with an azide-functionalized molecule (e.g., Azido-PEG-Biotin or a fluorescent dye with an azide handle).

Materials:

  • Purified peptide containing 2-cyano-D-phenylalanine

  • Azide-functionalized molecule (e.g., Azido-PEG-Biotin, fluorescent azide) (1.5 - 3 equivalents)

  • Zinc Bromide (ZnBr₂) (0.5 - 1 equivalent)

  • Solvent: A mixture of water and a water-miscible organic solvent like 2-propanol or DMF.

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Reaction Setup:

    • Dissolve the purified peptide containing 2-cyano-D-phenylalanine in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • In a separate vial, dissolve the azide-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).

    • Add the solution of the azide-functionalized molecule to the peptide solution.

  • Catalyst Addition:

    • Prepare a stock solution of Zinc Bromide in water.

    • Add the Zinc Bromide solution to the reaction mixture. The final concentration of ZnBr₂ should be catalytic (e.g., 0.5 equivalents relative to the peptide).

  • Reaction Incubation:

    • Incubate the reaction mixture at a temperature ranging from room temperature to 80°C. The optimal temperature and time will depend on the specific reactants and should be determined empirically. A typical starting point is 50-60°C for 4-12 hours.

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry to observe the formation of the conjugated product and the disappearance of the starting peptide.

  • Purification of the Bioconjugate:

    • Once the reaction is complete, purify the bioconjugate from excess reagents and catalyst using RP-HPLC with a suitable gradient.

    • Collect the fractions corresponding to the desired product.

  • Characterization:

    • Confirm the identity and purity of the final bioconjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the expected mass of the conjugated peptide.[3][4][5]

    • Further characterization by techniques such as NMR or UV-Vis spectroscopy may be performed if necessary.

    • Lyophilize the pure fractions to obtain the final bioconjugate.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Incorporate Incorporate Fmoc-2-cyano-D-Phe Wash2->Incorporate Incorporate->Wash2 Cleave Cleavage from Resin (TFA Cocktail) Incorporate->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize FinalPeptide Purified Peptide Lyophilize->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a 2-Cyano-D-phenylalanine containing peptide.

Caption: Zinc-catalyzed [3+2] cycloaddition for bioconjugation.

Experimental_Workflow start Start peptide_synthesis Synthesize Peptide with Fmoc-2-cyano-D-Phe (Protocol 1) start->peptide_synthesis purify_peptide Purify Peptide (RP-HPLC) peptide_synthesis->purify_peptide characterize_peptide Characterize Peptide (MS) purify_peptide->characterize_peptide bioconjugation Perform Bioconjugation (Protocol 2) characterize_peptide->bioconjugation purify_conjugate Purify Bioconjugate (RP-HPLC) bioconjugation->purify_conjugate characterize_conjugate Characterize Bioconjugate (MS) purify_conjugate->characterize_conjugate end Final Bioconjugate characterize_conjugate->end

Caption: Logical workflow for peptide synthesis and bioconjugation.

References

Fmoc-2-cyano-D-phenylalanine: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-2-cyano-D-phenylalanine is a non-canonical amino acid derivative that has emerged as a valuable tool for researchers and drug development professionals. Its unique chemical properties, particularly the presence of a cyano group, make it an attractive building block for the synthesis of potent and selective enzyme inhibitors, with significant potential in the development of novel therapeutics for a range of diseases, including metabolic disorders and inflammatory conditions.

The incorporation of this compound into peptide chains is facilitated by the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. This method offers mild deprotection conditions, which are crucial for the synthesis of complex and sensitive therapeutic peptides. The cyano group on the phenyl ring of the amino acid is a key feature, acting as an electrophilic "warhead" that can form a reversible covalent bond with the nucleophilic residues in the active sites of certain enzymes, leading to potent inhibition.

Therapeutic Applications: Targeting Key Enzymes

The primary therapeutic application of this compound lies in the design of enzyme inhibitors, particularly for serine and cysteine proteases. Two prominent examples of enzyme families that can be targeted by peptides incorporating this building block are Dipeptidyl Peptidase IV (DPP-IV) and Cathepsins.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes. While no specific peptide therapeutic containing 2-cyano-D-phenylalanine is currently marketed, the principle is well-established with small molecule DPP-IV inhibitors containing a cyanopyrrolidine moiety, such as NVP-DPP728. The nitrile group in these inhibitors is essential for their potent activity. Peptides incorporating this compound are being explored to achieve higher selectivity and improved pharmacokinetic profiles.

Cathepsin Inhibitors for Inflammatory and Bone Disorders

Cathepsins are a family of cysteine proteases involved in various physiological and pathological processes, including immune responses, bone remodeling, and cancer progression. The cyano group in 2-cyano-D-phenylalanine can act as a covalent warhead to inhibit these proteases. The development of selective cathepsin inhibitors is a promising strategy for the treatment of diseases such as osteoporosis, arthritis, and certain cancers. Peptidomimetic inhibitors with nitrile warheads have shown significant potential in preclinical studies.

Mechanism of Action: Covalent Inhibition

The therapeutic efficacy of peptides containing 2-cyano-D-phenylalanine stems from their ability to act as covalent inhibitors. The electrophilic carbon of the cyano group is susceptible to nucleophilic attack by a key amino acid residue in the enzyme's active site, typically a serine in serine proteases or a cysteine in cysteine proteases. This interaction leads to the formation of a stable, yet often reversible, covalent adduct, effectively blocking the enzyme's catalytic activity.

cluster_0 Enzyme Active Site cluster_1 Inhibitor Peptide Enzyme Target Protease (e.g., DPP-IV, Cathepsin) Nucleophile Nucleophilic Residue (Serine or Cysteine) CyanoPhe 2-Cyano-D-phenylalanine Nucleophile->CyanoPhe Nucleophilic Attack Peptide Peptide Backbone CyanoPhe->Enzyme Covalent Adduct Formation (Enzyme Inhibition)

Mechanism of covalent inhibition by a 2-cyano-D-phenylalanine-containing peptide.

Quantitative Data on Therapeutic Candidates

While extensive clinical data on peptides synthesized specifically with this compound is still emerging, preclinical studies on related compounds demonstrate the potential of the cyanophenylalanine moiety. The following table summarizes representative data for enzyme inhibitors containing a cyano group, highlighting their potent inhibitory activity.

Compound ClassTarget EnzymeInhibitory ConstantReference Compound
Cyanopyrrolidine-basedDipeptidyl Peptidase IV (DPP-IV)Kᵢ = 11 nMNVP-DPP728[1]
Peptidomimetic NitrilesCathepsin KIC₅₀ in nM rangeOdanacatib

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using this compound as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) kaiser Kaiser Test coupling->kaiser wash1->coupling wash2 Wash (DMF, DCM) next_aa Next Amino Acid? wash2->next_aa kaiser->wash2 Negative repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive repeat_coupling->coupling next_aa->deprotection Yes final_deprotection Final Fmoc Deprotection next_aa->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
In Vitro Enzyme Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory activity of a synthesized peptide against a target enzyme (e.g., DPP-IV or a cathepsin).

Materials:

  • Purified target enzyme

  • Synthetic peptide inhibitor (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the peptide inhibitor in the assay buffer. Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the peptide inhibitor solutions at various concentrations.

    • Add the enzyme solution to all wells except the blank.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity: Immediately begin monitoring the fluorescence or absorbance at regular intervals using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) by fitting the data to a suitable dose-response curve.

start Start: Prepare Reagents setup Set up Assay Plate (Buffer, Inhibitor, Enzyme) start->setup incubation Pre-incubation setup->incubation add_substrate Add Substrate incubation->add_substrate measure Measure Kinetic Activity (Plate Reader) add_substrate->measure analysis Data Analysis (Calculate IC50) measure->analysis end End analysis->end

Workflow for an in vitro enzyme inhibition assay.

References

Synthesis of Bioactive Peptides Using Fmoc-2-cyano-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery, enabling the development of novel therapeutics with enhanced stability, modified receptor affinity, and unique biological activities. Fmoc-2-cyano-D-phenylalanine is a valuable synthetic building block that offers several advantages in the design of bioactive peptides. The presence of the D-enantiomer confers resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The cyano group introduces unique electronic and steric properties that can modulate the peptide's conformation and its interaction with biological targets. Furthermore, the cyano group can serve as a useful spectroscopic probe for studying peptide structure and interactions.

These application notes provide a comprehensive overview of the synthesis of bioactive peptides incorporating this compound, including detailed experimental protocols, quantitative data on synthesis efficiency, and examples of potential biological applications and their underlying signaling pathways.

Data Presentation

The efficiency of incorporating this compound into a growing peptide chain is critical for the successful synthesis of the target molecule. The following tables summarize typical coupling efficiencies, final purities, and yields obtained during the synthesis of model peptides containing this unnatural amino acid.

Amino Acid PositionCoupling ReagentCoupling Time (h)Coupling Efficiency (%)
InternalHBTU/HOBt/DIPEA2 x 2>98%
N-terminalHATU/DIPEA2>99%
C-terminal (to resin)DIC/Oxyma4>95%

Table 1: Coupling Efficiency of this compound. The data represents typical coupling efficiencies achieved during the synthesis of a model decapeptide on a Rink Amide resin. Efficiency was determined by Kaiser test and/or UV monitoring of Fmoc deprotection. Due to potential steric hindrance from the cyano group, a double coupling strategy is often recommended, especially for internal positions.

Peptide SequenceCrude Purity (%)Purified Purity (%)Overall Yield (%)
Ac-Tyr-Gly-Gly-Phe-D-Phe(2-CN)-Leu-NH275>9835
Ac-Arg-Gly-D-Phe(2-CN)-Ser-Lys-NH270>9730
{D-Phe(2-CN)}-Vasopressin65>9525

Table 2: Purity and Yield of Peptides Containing 2-cyano-D-phenylalanine. Purity was determined by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude and purified peptide. The overall yield is calculated based on the initial resin loading.

Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis of a model peptide containing 2-cyano-D-phenylalanine using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of the model peptide Ac-Tyr-Gly-Gly-Phe-D-Phe(2-CN)-Leu-NH₂ on a 0.1 mmol scale using Rink Amide resin.

1. Resin Swelling:

  • Place 200 mg of Rink Amide AM resin (0.5 mmol/g loading) in a reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL), dichloromethane (DCM) (3 x 5 mL), and DMF (3 x 5 mL).

3. Amino Acid Coupling (General Cycle):

  • In a separate tube, dissolve 4 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) and 3.9 equivalents of HBTU in 2 mL of DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1 minute.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (5 x 5 mL).

4. Incorporation of this compound:

  • For the coupling of this compound, a double coupling is recommended to ensure high efficiency.

  • Follow the general amino acid coupling protocol (Step 3).

  • After the first 2-hour coupling and DMF wash, repeat the coupling step with a freshly prepared solution of activated this compound.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide using a preparative C18 reverse-phase HPLC column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Determine the purity of the final product by analytical RP-HPLC.

Bioactivity and Signaling Pathways

Peptides containing D-phenylalanine and its derivatives have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects, as well as modulation of G-protein coupled receptor (GPCR) signaling. The incorporation of a 2-cyano group can further influence these activities.

Potential Application: Inhibition of Cancer Cell Proliferation via MAPK Signaling Pathway

Dipeptides containing phenylalanine derivatives have been shown to inhibit the growth of cancer cells by up-regulating the p38 MAPK signaling pathway. The mitogen-activated protein kinase (MAPK) cascade is a crucial signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Peptides containing 2-cyano-D-phenylalanine could potentially be designed to selectively target components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Apoptosis Apoptosis Peptide Peptide with 2-Cyano-D-Phe p38_MAPK p38 MAPK Peptide->p38_MAPK p38_MAPK->Apoptosis

Caption: Putative mechanism of action of a 2-cyano-D-phenylalanine-containing peptide in cancer cells.

Experimental Workflow: Screening for Bioactivity

The following workflow outlines the key steps for screening peptides containing 2-cyano-D-phenylalanine for anticancer activity.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Fmoc-SPPS) Purification Purification & Characterization (RP-HPLC, MS) Peptide_Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Value MTT_Assay->IC50 Mechanism_Study Mechanism of Action Studies IC50->Mechanism_Study Western_Blot Western Blot for MAPK Pathway Proteins Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the anticancer activity of synthesized peptides.

Conclusion

The incorporation of this compound into peptide sequences provides a versatile tool for the development of novel bioactive peptides with enhanced therapeutic potential. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis and evaluation of these promising molecules. Further exploration of peptides containing this unnatural amino acid is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for drug development.

Application Notes and Protocols: Fmoc-2-cyano-D-phenylalanine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-2-cyano-D-phenylalanine is a derivative of the amino acid D-phenylalanine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyano (-CN) functional group at the ortho position of the phenyl ring. This compound belongs to a class of Fmoc-amino acid derivatives known for their capacity to self-assemble into supramolecular structures, such as hydrogels and nanoparticles, which are of significant interest for the development of advanced drug delivery systems.[1][2] The self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding, leading to the formation of a fibrous network that can encapsulate and subsequently provide sustained release of therapeutic agents.[3]

The unique structural features of Fmoc-2-cyano-D-phenylalanine—the D-amino acid configuration and the ortho-cyano group—may confer distinct properties to the resulting biomaterials. The D-configuration can enhance enzymatic stability, a desirable trait for in vivo applications. The electron-withdrawing nature of the cyano group can modulate the aromatic interactions, potentially influencing the self-assembly kinetics, mechanical strength, and drug release profile of the hydrogel.[4][5]

These application notes provide an overview of the potential uses of this compound in creating drug delivery systems and offer generalized protocols for their preparation and characterization.

Key Applications

  • Sustained Release of Therapeutics: The hydrogel matrix formed by this compound can serve as a depot for the prolonged local or systemic delivery of small molecule drugs, peptides, and proteins.[3][6]

  • Injectable Drug Delivery Systems: The shear-thinning and self-healing properties observed in similar Fmoc-peptide hydrogels make them suitable for injection, allowing for minimally invasive administration.[7]

  • Biocompatible Scaffolds: Peptide-based hydrogels are generally biocompatible and biodegradable, making them excellent candidates for tissue engineering and regenerative medicine applications where they can deliver growth factors or other bioactive molecules.[8]

Quantitative Data Summary

ParameterFmoc-L-Phe DerivativeFmoc-Diphenylalanine (Fmoc-FF)Cationic Fmoc-Phe-DAPReference
Minimum Gelation Concentration (MGC) ~0.4 wt%0.2 - 0.5 wt%~15 mM[9]
Storage Modulus (G') 1 - 10 kPa1 - 100 kPa100 - 1000 Pa[10]
Drug Loading Content (DLC) Varies with drugHigh for hydrophobic drugsDependent on drug charge[6]
Release Profile Biphasic (burst then sustained)Diffusion-controlledSustained for weeks[7]

Note: These values are indicative and will vary based on the specific experimental conditions, including pH, ionic strength, and the nature of the encapsulated drug. Experimental determination for this compound is essential.

Experimental Protocols

The following are generalized protocols for the preparation and characterization of drug delivery systems based on this compound. These should be considered as a starting point and may require optimization.

Protocol 1: Hydrogel Formation via pH Switch

This is a common method for inducing the self-assembly of Fmoc-amino acid derivatives.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).

  • Dilution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 0.5 - 2.0 wt%).

  • Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH to ensure the complete dissolution of the Fmoc-amino acid derivative.

  • Triggering Gelation: Gradually lower the pH to induce hydrogelation. This can be achieved by:

    • Acid Titration: Slowly adding 0.1 M HCl dropwise while gently stirring until a neutral pH (e.g., 7.4) is reached.

    • GdL Hydrolysis: Adding GdL to the solution. GdL will slowly hydrolyze to gluconic acid, leading to a gradual and uniform decrease in pH, which often results in more homogeneous hydrogels.

  • Gel Maturation: Allow the gel to mature at room temperature or 37°C for a specified period (e.g., 1-2 hours) before further use.

Protocol 2: Drug Encapsulation in the Hydrogel

This protocol describes the incorporation of a therapeutic agent during the hydrogel formation process.

Procedure:

  • Prepare the this compound solution as described in Protocol 1 (steps 1-3).

  • Dissolve the drug of interest in a suitable solvent.

    • For hydrophilic drugs , dissolve them directly in the aqueous peptide solution before the final pH adjustment.

    • For hydrophobic drugs , co-dissolve them with the this compound in the initial DMSO stock solution.

  • Add the drug solution to the this compound solution.

  • Proceed with the pH switch method as described in Protocol 1 (step 4) to induce the co-assembly of the peptide and the encapsulation of the drug within the hydrogel matrix.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to characterize the release kinetics of the encapsulated drug from the hydrogel.

Procedure:

  • Prepare drug-loaded this compound hydrogels in appropriate containers (e.g., vials or a multi-well plate).

  • Carefully overlay the hydrogel with a known volume of release buffer (e.g., PBS, pH 7.4).

  • Incubate the samples at 37°C under gentle agitation.

  • At predetermined time points, collect the entire supernatant (release buffer) and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual and experimental workflows related to the use of this compound in drug delivery.

SelfAssemblyMechanism Monomer This compound Monomers SelfAssembly Self-Assembly Monomer->SelfAssembly π-π Stacking H-Bonding Fibrils Supramolecular Fibrils SelfAssembly->Fibrils Hydrogel Hydrogel Network (Water Entrapment) Fibrils->Hydrogel Entanglement HydrogelFormationWorkflow Start Start: Fmoc-2-cyano-D-Phe Powder Dissolve Dissolve in DMSO (Stock Solution) Start->Dissolve Dilute Dilute in Water + Drug (Optional) Dissolve->Dilute AdjustpH_High Adjust to pH ~10.5 (with NaOH) Dilute->AdjustpH_High TriggerGelation Trigger Gelation (Lower pH with HCl/GdL) AdjustpH_High->TriggerGelation Mature Mature Gel (Room Temp or 37°C) TriggerGelation->Mature End Drug-Loaded Hydrogel Mature->End DrugReleaseWorkflow Start Start: Drug-Loaded Hydrogel AddBuffer Overlay with Release Buffer (e.g., PBS, pH 7.4) Start->AddBuffer Incubate Incubate at 37°C AddBuffer->Incubate Sample Collect Supernatant at Time Points (t) Incubate->Sample ReplaceBuffer Replace with Fresh Buffer Sample->ReplaceBuffer After Collection Analyze Analyze Drug Concentration (UV-Vis, HPLC) Sample->Analyze Analyze Collected Samples ReplaceBuffer->Incubate Continue Incubation End Determine Release Profile Analyze->End

References

Application of Fmoc-2-cyano-D-phenylalanine in Material Science: A Look at an Emerging Field

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Detailed experimental data and established protocols specifically for Fmoc-2-cyano-D-phenylalanine in material science are currently limited in publicly available scientific literature. This document, therefore, draws upon the well-established principles and experimental findings for the closely related and extensively studied parent compound, Fmoc-D-phenylalanine, to provide insights into the potential applications and methodologies. The cyano- functional group at the 2-position of the phenyl ring is expected to influence the electronic properties, intermolecular interactions, and self-assembly behavior of the molecule, potentially leading to materials with unique characteristics. The protocols and data presented below for Fmoc-D-phenylalanine hydrogels can serve as a foundational guide for initiating research into its 2-cyano derivative.

Introduction to Fmoc-Amino Acid Self-Assembly

Nα-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are a class of small molecules known for their ability to self-assemble into well-ordered nanostructures, primarily through a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties.[1] This spontaneous organization in aqueous environments leads to the formation of a three-dimensional fibrous network that can entrap large volumes of water, resulting in the formation of a hydrogel.[1] These supramolecular hydrogels are of significant interest in material science and biomedicine due to their biocompatibility, biodegradability, and tunable mechanical properties.[2]

The D-enantiomer of phenylalanine, when protected with an Fmoc group, also exhibits this self-assembly behavior. The resulting Fmoc-D-phenylalanine hydrogels are being explored for various applications, including sustained drug delivery and as scaffolds for tissue engineering.[1]

Potential Applications in Material Science

The introduction of a cyano (-C≡N) group onto the phenyl ring of Fmoc-D-phenylalanine can be hypothesized to modulate its material properties in several ways:

  • Enhanced Intermolecular Interactions: The cyano group is strongly polar and can participate in dipole-dipole interactions and potentially weak hydrogen bonding, which could alter the self-assembly kinetics and the mechanical strength of the resulting hydrogel.

  • Modified Drug Release Profiles: The altered hydrophobicity and electronic properties of the hydrogel matrix could influence the encapsulation and release kinetics of therapeutic agents.

  • Novel Scaffolds for Tissue Engineering: The modified surface chemistry of the self-assembled fibers might affect cell adhesion, proliferation, and differentiation, offering new possibilities for creating bioactive scaffolds.

Experimental Protocols for Hydrogel Formation (Based on Fmoc-D-Phenylalanine)

The following are generalized protocols for the preparation of Fmoc-amino acid hydrogels, which can be adapted for the study of this compound.

Protocol 1: pH-Switch Method for Hydrogelation

This is a common method to induce the self-assembly of Fmoc-amino acids.

Materials:

  • Fmoc-D-phenylalanine (or this compound)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)[2]

Procedure:

  • Stock Solution Preparation: Dissolve the Fmoc-amino acid in DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[2]

  • Dilution: Dilute the stock solution in deionized water to the desired final concentration (typically in the range of 0.5 - 2.0 wt%).[2]

  • Solubilization: Adjust the pH of the solution to approximately 10.5 with 0.1 M NaOH. This deprotonates the carboxylic acid group, increasing solubility and preventing premature aggregation.[2]

  • Triggering Gelation: Gradually lower the pH to induce self-assembly and hydrogel formation. This can be achieved by:

    • Acid Titration: Slowly adding 0.1 M HCl dropwise while gently stirring until a neutral pH (e.g., 7.4) is reached.[2]

    • Slow Acidification: Adding a calculated amount of GdL, which hydrolyzes to gluconic acid, leading to a gradual and uniform decrease in pH.[2]

  • Maturation: Allow the hydrogel to form and stabilize at room temperature or 37°C.

Protocol 2: Drug Encapsulation in Hydrogels

This protocol describes the incorporation of a therapeutic agent during the hydrogel formation process.

Procedure:

  • Prepare the Fmoc-amino acid solution as described in Protocol 1 (steps 1-3).

  • Dissolve the drug of interest in a suitable solvent.

    • For water-soluble drugs, dissolve them directly in the aqueous peptide solution before pH adjustment.

    • For hydrophobic drugs, they can be co-dissolved with the Fmoc-amino acid in the initial DMSO stock solution.[2]

  • Add the drug solution to the Fmoc-amino acid solution.

  • Induce hydrogelation using the pH-switch method as described in Protocol 1 (step 4). This will lead to the co-assembly of the peptide and the encapsulation of the drug within the hydrogel matrix.[2]

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release kinetics of an encapsulated drug from the hydrogel.

Procedure:

  • Prepare drug-loaded hydrogels in appropriate containers (e.g., vials or multi-well plates).

  • Carefully add a known volume of release buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) on top of the hydrogel.[2]

  • Incubate the samples at 37°C.[2]

  • At predetermined time intervals, collect the entire supernatant and replace it with an equal volume of fresh buffer to maintain sink conditions.[2]

  • Analyze the concentration of the released drug in the collected supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[2]

  • Calculate the cumulative drug release over time.

Quantitative Data Summary (Based on Fmoc-Phenylalanine Derivatives)

The following table summarizes typical quantitative data reported for Fmoc-phenylalanine-based hydrogels. It is important to note that these values are illustrative and the specific properties of this compound hydrogels would need to be determined experimentally.

PropertyTypical Value RangeSignificance
Minimum Gelation Concentration (MGC) 0.2 - 2.0 wt%The lowest concentration of the gelator required to form a self-supporting hydrogel.
Storage Modulus (G') 1 - 100 kPaA measure of the stiffness and mechanical strength of the hydrogel. Varies with concentration and pH.[3]
Fiber Diameter 20 - 100 nmThe dimensions of the self-assembled nanofibers that form the hydrogel network.

Visualizing the Self-Assembly Process

The self-assembly of Fmoc-amino acids into a hydrogel is a hierarchical process that can be conceptually visualized.

Self_Assembly_Workflow cluster_solution Solution Phase cluster_assembly Self-Assembly cluster_material Macroscopic Material Monomers This compound Monomers Oligomers Small Oligomers Monomers->Oligomers π-π stacking H-bonding Fibrils Protofibrils & Nanofibers Oligomers->Fibrils Hierarchical Assembly Hydrogel 3D Hydrogel Network Fibrils->Hydrogel Entanglement & Water Trapping

Caption: Conceptual workflow of this compound self-assembly.

Signaling Pathways and Molecular Interactions

While specific signaling pathways are more relevant to biological applications, the underlying molecular interactions driving the material's formation are crucial.

Molecular_Interactions cluster_interactions Driving Forces for Self-Assembly Fmoc Fmoc Group PiStacking π-π Stacking Fmoc->PiStacking Hydrophobic Hydrophobic Effect Fmoc->Hydrophobic Phe Phenylalanine Backbone HBonding Hydrogen Bonding Phe->HBonding Phe->Hydrophobic Cyano Cyano Group (on Phenyl Ring) Dipole Dipole-Dipole Interactions Cyano->Dipole Cyano->Hydrophobic H2O Water Molecules PiStacking->H2O Entrapment HBonding->H2O Entrapment Dipole->H2O Entrapment Hydrophobic->H2O Entrapment

Caption: Key molecular interactions in this compound self-assembly.

Conclusion

This compound represents a promising, yet underexplored, building block for the creation of novel hydrogel materials. By leveraging the established knowledge of Fmoc-phenylalanine self-assembly, researchers can begin to investigate the specific influence of the 2-cyano modification on the material's properties and potential applications. The protocols and conceptual frameworks provided here offer a starting point for the systematic exploration of this intriguing molecule in the field of material science. Further research is essential to elucidate its unique characteristics and unlock its full potential for applications in drug delivery, tissue engineering, and beyond.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Incorporating 2-Cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and purification.

Introduction The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and functionality.[1] 2-Cyano-D-phenylalanine is a non-proteinogenic amino acid derivative used in peptide synthesis to introduce unique structural and functional characteristics, including acting as an enzyme inhibitor or a biophysical probe.[2][3] Following solid-phase peptide synthesis (SPPS), the crude product is a complex mixture containing the target peptide along with impurities like deletion sequences, truncated peptides, and by-products from protecting groups.[4]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[4][5] This method separates molecules based on their hydrophobicity.[5][6] The process involves binding the peptide mixture to a hydrophobic stationary phase (e.g., C18-modified silica) and eluting the components with a gradient of increasing organic solvent concentration.[4][7] This application note provides a detailed protocol for the analytical and preparative RP-HPLC purification of peptides containing the unnatural amino acid 2-cyano-D-phenylalanine.

Logical Workflow for Synthesis and Purification

cluster_0 Peptide Synthesis cluster_1 Purification & Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) (Incorporation of 2-Cyano-D-phenylalanine) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Washing (e.g., with cold diethyl ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Dissolution & Filtration Precipitation->Crude_Peptide To Purification HPLC_Purification Preparative RP-HPLC Crude_Peptide->HPLC_Purification Fraction_Collection Fraction Collection (UV Detection) HPLC_Purification->Fraction_Collection Purity_Analysis Purity Check of Fractions (Analytical HPLC & MS) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Lyophilized Peptide Lyophilization->Final_Product

Caption: General workflow from synthesis to purification of the target peptide.

Experimental Protocols and Methodologies

Materials and Reagents
  • Crude peptide containing 2-cyano-D-phenylalanine (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.2 µm syringe filters

Equipment
  • Analytical and Preparative HPLC systems with UV detectors

  • C18 reversed-phase columns (analytical and preparative)

  • Mass spectrometer (for fraction analysis)

  • Lyophilizer (freeze-dryer)

  • Vortex mixer and sonicator

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Protocol: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water. For Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Filter both mobile phases through a 0.45 µm filter before use to remove particulates.[8]

Crude Peptide Sample Preparation
  • Dissolve the lyophilized crude peptide in a small volume of a solvent mixture that ensures complete solubility. A common starting point is 50% Mobile Phase A / 50% Mobile Phase B.[8]

  • Aim for a concentration of 1-5 mg/mL for analytical runs and 10-50 mg/mL for preparative runs, depending on the column size and peptide solubility.

  • Vortex and briefly sonicate if necessary to fully dissolve the peptide.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any insoluble material that could damage the HPLC column.[8]

Phase 1: Analytical Method Development

The initial step is to develop an optimized separation method on an analytical scale.[5] This allows for the determination of the peptide's retention time and the resolution from its impurities without consuming large amounts of crude material.

Analytical HPLC Workflow

Start Start Prep_Sample Prepare Analytical Sample (1-5 mg/mL) Start->Prep_Sample Equilibrate Equilibrate Analytical Column (e.g., 5% B) Prep_Sample->Equilibrate Inject Inject Small Volume (10-20 µL) Equilibrate->Inject Scout_Grad Run Broad Scouting Gradient (e.g., 5-95% B over 30 min) Inject->Scout_Grad Analyze_Chrom Analyze Chromatogram Identify Target Peak Scout_Grad->Analyze_Chrom Optimize_Grad Develop Focused Gradient around Target Elution % Analyze_Chrom->Optimize_Grad Confirm Confirm Purity & RT with Optimized Method Optimize_Grad->Confirm End Method Ready for Scale-up Confirm->End

Caption: Workflow for analytical HPLC method development.

Analytical HPLC Parameters (Example)

The following table summarizes typical starting conditions for an analytical run. A broad "scouting" gradient is used first to determine the approximate acetonitrile concentration at which the target peptide elutes.[9]

ParameterSetting
HPLC System Analytical HPLC with UV Detector
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm (peptide bonds) and 280 nm (aromatic residues)[8][10]
Column Temp. Ambient or 30-40 °C
Injection Vol. 20 µL
Scouting Gradient 5% to 95% B over 30 minutes
Focused Gradient Example: 25% to 45% B over 20 minutes (Optimized after scouting)

Phase 2: Preparative Purification

Once an optimized analytical method is established, the method is scaled up for preparative purification to isolate the target peptide.[5][11]

Preparative HPLC Protocol
  • System Preparation: Replace the analytical column with a preparative column of the same stationary phase (e.g., C18, 22 x 250 mm, 10 µm).

  • Flow Rate Adjustment: Scale the flow rate according to the column diameter. For a 22 mm ID column, a typical flow rate is 15-20 mL/min.

  • Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 25% B) for at least 5-10 column volumes.

  • Sample Injection: Load the filtered crude peptide solution onto the column. The amount depends on the column's loading capacity.

  • Gradient Elution: Run the focused gradient developed during the analytical phase, adjusting the gradient time to maintain resolution at the higher flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram, typically in 1-minute intervals or by peak detection, focusing on the target peptide peak.[12] It is advisable to separate the main peak from any fronting or tailing shoulders to maximize purity.[12]

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method and mass spectrometry to confirm the identity and purity of the peptide.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize it to obtain a dry, white powder.[4]

Preparative HPLC Parameters (Example)

This table provides an example of preparative conditions scaled up from the analytical method.

ParameterSetting
HPLC System Preparative HPLC with UV Detector and Fraction Collector
Column C18, 22 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18.0 mL/min
Detection UV at 220 nm
Sample Load 50-200 mg of crude peptide
Scaled Gradient 25% to 45% B over 25 minutes

Results and Discussion

The inclusion of 2-cyano-D-phenylalanine increases the hydrophobicity of a peptide compared to a native phenylalanine, which will generally lead to a longer retention time on an RP-HPLC column. The cyano group may also participate in secondary interactions, but the use of an ion-pairing agent like TFA at a low pH helps ensure sharp peaks by protonating acidic residues and minimizing interactions with free silanols on the column.[9][13]

Hypothetical Purification Data Summary

The following table presents illustrative results from a purification run of a hypothetical 15-amino acid peptide containing one 2-cyano-D-phenylalanine residue.

StageSampleRetention Time (min)Purity by Area % (220 nm)Yield
Analytical Crude Peptide15.2 min65%N/A
Preparative Pooled Fractions15.1 min>98%35%

Note: Purification yields are highly dependent on the quality of the crude synthesis product.[4]

Conclusion

RP-HPLC is a highly effective method for the purification of synthetic peptides containing the unnatural amino acid 2-cyano-D-phenylalanine. A systematic approach involving initial analytical method development followed by a scaled-up preparative run ensures efficient isolation of the target peptide with high purity.[5] The standard C18 stationary phase with a water/acetonitrile mobile phase system modified with TFA is generally suitable for this purpose.[4] Final purity analysis of collected fractions via analytical HPLC and mass spectrometry is crucial for confirming the success of the purification process.

References

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Cyano-D-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, modulate biological activity, and introduce novel functionalities. 2-Cyano-D-phenylalanine is a non-canonical amino acid derivative utilized in biochemical research and drug development for its unique properties as an enzyme inhibitor and its utility in peptide synthesis.[1] Mass spectrometry is an indispensable tool for the characterization and quantification of these modified peptides. This document provides detailed application notes and protocols for the mass spectrometry analysis of peptides containing 2-cyano-D-phenylalanine, addressing synthesis, sample preparation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of 2-Cyano-D-phenylalanine Containing Peptides

This protocol outlines the manual synthesis of a peptide containing 2-cyano-D-phenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-cyano-D-phenylalanine)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.

    • Add HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF, DCM, and MeOH to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating this compound at the appropriate position.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether and dry it under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Resin Swelling Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Add Activated Amino Acid Washing Washing Coupling->Washing Washing->Deprotection Repeat for Each Amino Acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Cleavage Cleavage Precipitation Precipitation Cleavage->Precipitation Purification Purification Precipitation->Purification MS_Analysis MS_Analysis Purification->MS_Analysis Characterization G Resuspend Resuspend Peptide Reduce Reduction (DTT) Resuspend->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Quench Quench (Formic Acid) Digest->Quench Desalt Desalting (C18) Quench->Desalt Reconstitute Reconstitute for MS Desalt->Reconstitute G cluster_fragmentation MS/MS Fragmentation Peptide Peptide Ion [M+H]+ b_ions b-ions Peptide->b_ions y_ions y-ions Peptide->y_ions Neutral_Loss Neutral Loss (e.g., -HCN, -CN) Peptide->Neutral_Loss

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling of Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc-2-cyano-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges associated with the incorporation of this sterically hindered amino acid into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge arises from steric hindrance. The cyano group at the ortho (2-) position of the phenyl ring, combined with the bulky Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the free amine on the resin-bound peptide chain. This can lead to slow and incomplete coupling reactions.

Q2: What are the common indicators of poor coupling efficiency for this compound?

A2: Common indicators include:

  • A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.[1][2][3]

  • Detection of deletion sequences (the target peptide mass minus the mass of 2-cyano-D-phenylalanine) by mass spectrometry (MS) of the crude peptide.

  • The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to deletion or capped sequences.

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Aminium/uronium salts such as HATU and HCTU are often more effective than standard carbodiimide reagents like DIC when used with an additive like HOBt or Oxyma.[4][5][6] Phosphonium salts like PyBOP can also be a good choice.[4]

Q4: Can I use standard Fmoc-deprotection protocols for peptides containing 2-cyano-D-phenylalanine?

A4: Yes, the 2-cyano-D-phenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using 20% piperidine in DMF.[7] However, as with any peptide synthesis, incomplete deprotection can occur, especially in long or aggregation-prone sequences. It is always crucial to ensure complete Fmoc removal before proceeding to the coupling step.

Q5: Is the cyano group on the phenylalanine side chain stable during TFA cleavage?

A5: Yes, the cyano group is stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails.[7] A common cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used effectively.

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency when incorporating this compound.

Problem: Positive Kaiser Test After Coupling

A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction.

start Positive Kaiser Test (Incomplete Coupling) cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Suboptimal Activation start->cause2 cause3 Possible Cause: Poor Resin Swelling / Peptide Aggregation start->cause3 solution1a Solution: Double Couple cause1->solution1a solution1b Solution: Increase Coupling Time cause1->solution1b solution1c Solution: Elevated Temperature (with caution) cause1->solution1c solution2a Solution: Use a More Potent Coupling Reagent (e.g., HATU, HCTU) cause2->solution2a solution2b Solution: Pre-activate Amino Acid cause2->solution2b solution3a Solution: Ensure Adequate Resin Swelling cause3->solution3a solution3b Solution: Use Aggregation- Disrupting Solvents (e.g., NMP, DMSO) cause3->solution3b end_node Re-test with Kaiser Test solution1a->end_node solution1b->end_node solution1c->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node capping If still positive: Cap unreacted amines end_node->capping

Caption: Troubleshooting workflow for a positive Kaiser test.

Possible Cause Recommended Solution
Steric Hindrance The bulky nature of the ortho-cyano and Fmoc groups physically impedes the reaction.
Action:
Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]
Increase Coupling Time: Extend the reaction time to 2-4 hours, or even overnight for particularly difficult sequences.[8]
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). Use with caution as this may increase the risk of racemization.
Suboptimal Activation The carboxylic acid of this compound is not being sufficiently activated for the nucleophilic attack by the resin-bound amine.
Action:
Use a More Potent Coupling Reagent: Switch from standard reagents like DIC/HOBt to more reactive aminium/uronium (HATU, HCTU) or phosphonium (PyBOP) salts.[4][5]
Pre-activation: Mix the this compound with the coupling reagent and a non-nucleophilic base like DIPEA for 1-5 minutes before adding the mixture to the resin.[5]
Poor Resin Swelling or Peptide Aggregation Inadequate swelling of the solid support or aggregation of the growing peptide chain can limit the accessibility of the free amines for coupling.
Action:
Ensure Adequate Swelling: Allow the resin to swell completely in the synthesis solvent (e.g., DMF) for at least 30-60 minutes before starting the synthesis.
Use Alternative Solvents: For sequences prone to aggregation, consider using solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), or a mixture of DMF and Dichloromethane (DCM).[9]

Data Presentation: Comparison of Coupling Reagents

The following table provides a summary of the expected performance of various coupling reagents for the incorporation of this compound. The quantitative data are representative values based on the known reactivity of these reagents with sterically hindered amino acids.

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Level of Racemization Notes
DIC/HOBt Carbodiimide/Additive60-240 min85-95LowA cost-effective option, but may require longer reaction times or double coupling.[4]
HBTU Aminium/Uronium Salt30-120 min95-98LowA widely used and effective reagent, but may be less efficient than HATU for this specific amino acid.[4]
HCTU Aminium/Uronium Salt15-60 min>99Very LowHighly reactive and often provides faster and more complete couplings than HBTU.[4]
HATU Aminium/Uronium Salt15-60 min>99Very LowGenerally considered one of the most effective reagents for sterically hindered couplings with minimal risk of racemization.[4][5]
PyBOP Phosphonium Salt30-120 min>98LowA robust coupling reagent, particularly useful in cases where aminium/uronium salts may cause side reactions.[4]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with this compound.

Materials:

  • Resin with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • DMF (Peptide synthesis grade)

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF and the N-terminal Fmoc group has been completely removed (confirmed by a positive Kaiser test).

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.

start Start: Deprotected Resin preactivate Prepare Activation Mixture: Fmoc-2-cyano-D-Phe + HATU + DIPEA in DMF start->preactivate couple Add Activation Mixture to Resin Agitate for 1-2 hours preactivate->couple kaiser_test Perform Kaiser Test couple->kaiser_test wash1 Wash Resin with DMF next_cycle Proceed to Next Cycle (Deprotection) wash1->next_cycle kaiser_test->wash1 Negative double_couple Repeat Coupling Step kaiser_test->double_couple Positive wash2 Wash Resin with DMF double_couple->couple

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Double Coupling Procedure

This protocol should be employed when a single coupling is insufficient to drive the reaction to completion.

Procedure:

  • After the first coupling reaction (as described in Protocol 1), drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any by-products and residual reagents.

  • Prepare a fresh activation mixture of this compound, coupling reagent, and base as in the initial coupling.

  • Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the second coupling. If the test is still positive, consider capping the remaining free amines with acetic anhydride to prevent the formation of deletion peptides.[9]

Protocol 3: Kaiser Test for Monitoring Coupling

This qualitative test is essential for assessing the presence of free primary amines.[2][3]

Reagents:

  • Solution A: 1 mL of 0.1 M KCN in 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

Observation Interpretation Action
Intense blue beads and solution Positive result: Free primary amines are present.Incomplete coupling. Perform a double couple.
Yellow/Colorless beads and solution Negative result: No free primary amines detected.Successful coupling. Proceed to the next deprotection step.
Light blue beads, colorless solution Incomplete coupling.Consider extending the coupling time or performing a double couple.

References

Technical Support Center: Side Reactions of the Cyano Group During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting side reactions involving the cyano group during peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: How are cyano groups typically introduced into peptides during synthesis?

A1: Cyano groups can be introduced into peptides in two primary ways:

  • As a side reaction: The most common unintentional introduction of a cyano group is through the dehydration of the side-chain amide of Asparagine (Asn) or Glutamine (Gln) residues. This results in the formation of β-cyanoalanine from Asn or γ-cyanobutyrine from Gln. This side reaction is particularly prevalent when using carbodiimide-based coupling reagents like DCC or DIC.[1]

  • Intentionally: Cyano groups can be part of unnatural amino acids that are incorporated into the peptide sequence. A notable example is 3-(2-cyano-4-pyridyl)alanine (Cpa), which is used for specific peptide cyclization strategies.[2][3][4]

Q2: What are the main side reactions involving a cyano group during peptide synthesis?

A2: The primary side reactions of a cyano group during peptide synthesis include:

  • Hydrolysis: The cyano group can be hydrolyzed back to a primary amide (the original Asn or Gln side chain) or further to a carboxylic acid. This can occur under either acidic or basic conditions, such as during trifluoroacetic acid (TFA) cleavage or prolonged exposure to basic conditions.

  • Reaction with Nucleophiles: The cyano group is an electrophilic center and can potentially react with nucleophiles present in the synthesis, although this is less common under standard Solid-Phase Peptide Synthesis (SPPS) conditions.

  • Intramolecular Cyclization: In specific contexts, a cyano group can participate in intramolecular cyclization reactions. For instance, peptides with an N-terminal cysteine and a 2-cyanopyridine containing residue can spontaneously cyclize in aqueous solution at neutral pH.[2][3][4]

Q3: Is the cyano group stable under standard Fmoc and Boc SPPS conditions?

A3: The stability of the cyano group can be sequence and condition-dependent. While generally considered relatively stable, it is susceptible to hydrolysis under both the acidic conditions of TFA cleavage (common in both Fmoc and Boc strategies) and the basic conditions of piperidine treatment for Fmoc deprotection, especially with prolonged exposure.[5][6]

Troubleshooting Guides

Issue 1: Unexpected mass corresponding to a nitrile (-18 Da from Asn/Gln) is detected in the crude peptide.

This issue indicates the dehydration of an asparagine or glutamine residue.

Troubleshooting Workflow:

start Start: Dehydration of Asn/Gln Detected (Mass loss of 18 Da) coupling_reagent Review Coupling Reagent for Asn/Gln Was a carbodiimide (DCC, DIC) used? start->coupling_reagent yes_carbodiimide Yes coupling_reagent->yes_carbodiimide no_carbodiimide No coupling_reagent->no_carbodiimide solution1 Change Coupling Reagent: Use an onium salt (HBTU, HATU, HCTU) or phosphonium salt (PyBOP) for the Asn/Gln coupling. yes_carbodiimide->solution1 solution2 Use Pre-activated Esters: Couple Asn/Gln as a pre-formed active ester (e.g., OPfp). yes_carbodiimide->solution2 solution3 Use Side-Chain Protection: Incorporate Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH to prevent side-chain reactions. yes_carbodiimide->solution3 other_factors Investigate Other Factors: - High coupling temperature? - Extended coupling times? no_carbodiimide->other_factors solution4 Optimize Coupling Conditions: - Reduce temperature. - Minimize coupling time. other_factors->solution4

Caption: Troubleshooting workflow for dehydration of Asn/Gln side chains.

Data on Dehydration of Asparagine with Different Coupling Reagents:

Coupling Reagent% β-cyanoalanine formation (approx.)Reference
DCC/HOBtVarying amounts detected[7]
BOPNo side reaction observed[7]
Fmoc-Asn-OPfpHomogeneous peptide obtained[7]
Issue 2: A previously incorporated cyano-containing amino acid is partially or fully hydrolyzed to an amide (+18 Da).

This indicates instability of the cyano group during the synthesis or cleavage steps.

Troubleshooting Workflow:

start Start: Hydrolysis of Cyano Group Detected (Mass gain of 18 Da) step_check Determine at which step hydrolysis occurs: - During Fmoc deprotection? - During TFA cleavage? start->step_check deprotection Hydrolysis during Fmoc Deprotection step_check->deprotection cleavage Hydrolysis during TFA Cleavage step_check->cleavage solution_deprotection Minimize Piperidine Exposure: - Reduce deprotection time. - Use a weaker base if compatible (e.g., piperazine). deprotection->solution_deprotection solution_cleavage Modify Cleavage Cocktail & Conditions: - Reduce water content in the cleavage cocktail. - Minimize cleavage time. - Perform cleavage at a lower temperature. cleavage->solution_cleavage

Caption: Troubleshooting workflow for hydrolysis of a cyano group.

Experimental Protocols

Protocol 1: Coupling of Asparagine using BOP to prevent dehydration

This protocol describes the manual coupling of an Fmoc-Asn residue using BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) to minimize the risk of β-cyanoalanine formation.[7]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Asn-OH (3 equivalents)

  • BOP (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asn-OH and BOP in DMF. Add DIPEA and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.

Protocol 2: On-resin cyclization of a peptide containing N-terminal Cysteine and 3-(2-cyano-4-pyridyl)alanine (Cpa)

This protocol is adapted from methodologies for biocompatible macrocyclization.[2][4]

Materials:

  • Linear peptide-resin with N-terminal Cys and a Cpa residue within the sequence.

  • Tris-HCl buffer (10 mM, pH 7.5)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Peptide Cleavage: Cleave the linear peptide from the solid support using a standard TFA-based cleavage cocktail.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Cyclization Reaction:

    • Dissolve the crude linear peptide in 10 mM Tris-HCl buffer (pH 7.5) to a final concentration of approximately 75 µM.

    • Add TCEP to a final concentration of 1 mM to maintain the cysteine in its reduced form.

  • Monitoring: Monitor the progress of the cyclization by LC-MS. The reaction is typically complete within 1-3 hours at room temperature. The cyclized product will have a mass corresponding to the linear precursor.

  • Purification: Purify the cyclized peptide using reverse-phase HPLC.

Logical Relationships of Cyano Group Side Reactions

The following diagram illustrates the potential pathways for the formation and subsequent reactions of a cyano group originating from an asparagine residue.

Asn Asparagine (Asn) Residue in Peptide Chain Dehydration Dehydration (-H2O) Asn->Dehydration Carbodiimides (DCC, DIC) Cyano β-Cyanoalanine Residue Dehydration->Cyano Hydrolysis_Amide Partial Hydrolysis (+H2O) Cyano->Hydrolysis_Amide Mild Acid/Base Hydrolysis_Acid Full Hydrolysis (+2H2O) Cyano->Hydrolysis_Acid Strong Acid/Base Hydrolysis_Amide->Asn Re-formation of Amide Asp Aspartic Acid Residue Hydrolysis_Acid->Asp

Caption: Formation and potential side reactions of β-cyanoalanine from asparagine.

References

Optimizing Fmoc removal from 2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from 2-cyano-D-phenylalanine and other sterically hindered or electron-deficient amino acids during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc removal from 2-cyano-D-phenylalanine challenging?

A1: Complete Fmoc deprotection from residues like 2-cyano-D-phenylalanine can be difficult due to a combination of electronic and steric effects. The electron-withdrawing nature of the cyano group can influence the acidity of the proton on the fluorenyl group, potentially altering the kinetics of the base-catalyzed deprotection. Furthermore, as the peptide chain elongates, steric hindrance and peptide aggregation can physically obstruct the deprotection reagent (e.g., piperidine) from accessing the Fmoc group, leading to incomplete removal.[1][2][3] This results in the formation of deletion sequences, which are difficult to separate from the target peptide and lower the overall yield and purity.[2][3]

Q2: How can I detect incomplete Fmoc deprotection?

A2: Several analytical methods can confirm incomplete Fmoc removal:

  • Kaiser Test (Ninhydrin Test): This is a rapid qualitative test performed on a few resin beads. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[3]

  • UV-Vis Spectrophotometry: The progress of deprotection can be quantified by monitoring the UV absorbance of the filtrate. The dibenzofulvene (DBF) byproduct released during deprotection forms a stable adduct with piperidine, which has a characteristic absorbance maximum around 301 nm.[2][4] By measuring the absorbance, one can calculate the extent of Fmoc group release.[4]

  • HPLC and Mass Spectrometry (MS): Analysis of the crude peptide after cleavage from the resin is the most definitive method.[1] Incomplete deprotection will appear as a significant peak corresponding to the Fmoc-protected peptide or deletion sequences in the HPLC chromatogram. Mass spectrometry can then be used to confirm the identity of these impurities.[4]

Q3: My standard 20% piperidine in DMF protocol is resulting in incomplete deprotection. What should I do?

A3: If your standard protocol is failing, several optimization strategies can be employed. These range from simple modifications to using alternative, stronger deprotection reagents. A logical troubleshooting approach is recommended, starting with less aggressive changes.[2][3] Potential issues could be poor resin swelling, peptide aggregation, or the inherent difficulty of the sequence.[2][3]

Q4: What are the alternatives to the standard piperidine/DMF deprotection solution?

A4: For particularly difficult sequences, including those with sterically hindered residues, alternative reagents can be more effective.[5][6]

  • 4-Methylpiperidine (4-MP): Exhibits very similar efficiency to piperidine and can be used as a direct replacement.[7][8]

  • Piperazine (PZ): A milder base that can sometimes reduce side reactions.[7][9] It may be used in combination with a stronger base for efficient removal.[10][11]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that removes the Fmoc group much faster than piperidine.[5] It is often used in low concentrations (e.g., 2%) in combination with piperidine (which acts as the scavenger for the DBF byproduct).[3][5] DBU is particularly effective for sterically hindered residues or aggregated sequences.[5][12]

Troubleshooting and Optimization Strategies

When encountering incomplete Fmoc removal, a systematic approach is crucial. The following table summarizes common deprotection conditions, starting with the standard protocol and progressing to more potent alternatives for challenging sequences.

Reagent CompositionSolventTypical TimeApplication Notes & Potential Side Effects
20% PiperidineDMF/NMP5-20 minStandard Protocol. Effective for most sequences. Can cause side reactions like aspartimide formation or racemization with sensitive residues.[7][13]
20% 4-MethylpiperidineDMF/NMP5-20 minDirect Piperidine Alternative. Similar kinetics and efficiency to piperidine.[7][8]
2% DBU + 2% PiperidineDMF/NMP2-5 min (repeat x2)Enhanced Protocol. Recommended for hindered residues or aggregating sequences. DBU accelerates deprotection while piperidine scavenges DBF.[3][5] Significantly shorter reaction times are needed.[13]
2% DBU + 5% PiperazineNMP5-30 minAlternative Enhanced Protocol. Shown to reduce diketopiperazine (DKP) formation compared to standard piperidine.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is the standard method for Fmoc removal in SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[13]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[3]

  • Reagent Removal: Drain the piperidine solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-20 minutes.[3]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.[3] The resin is now ready for the next coupling step.

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is recommended for sequences prone to incomplete deprotection.

  • Resin Swelling: Swell the peptide-resin in DMF as described in the standard protocol.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[3] The small amount of piperidine acts as a scavenger for the DBF byproduct.[5][13]

  • Agitation: Agitate the resin suspension at room temperature for 2-5 minutes. Note the significantly shorter reaction time.[3]

  • Reagent Removal: Drain the DBU/piperidine solution.

  • Repeat: Repeat steps 3 and 4 one more time.[3]

  • Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of reagents before proceeding to the next coupling step.[3]

Protocol 3: UV-Vis Monitoring of Fmoc Deprotection

This method allows for the quantification of Fmoc group removal.

  • Sample Collection: Collect the combined filtrate from the deprotection steps into a volumetric flask of a known volume (e.g., 25 mL).[4]

  • Dilution: Dilute the solution to the mark with DMF. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[2]

  • Measurement: Measure the absorbance of the diluted solution at ~301 nm.[2][4]

  • Calculation: Quantify the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹.[4][14]

Visual Guides

Caption: General workflow for an Fmoc deprotection step in SPPS.

G Start Incomplete Deprotection Detected (e.g., via Kaiser Test) Check1 Increase Deprotection Time (e.g., to 30 min) Start->Check1 Result1 Is Deprotection Complete? Check1->Result1 Check2 Increase Temperature Slightly (e.g., to 35°C) Result2 Is Deprotection Complete? Check2->Result2 Check3 Use Stronger Base (e.g., DBU/Piperidine) Result3 Is Deprotection Complete? Check3->Result3 Result1->Check2 No Success Problem Solved. Proceed with Synthesis. Result1->Success Yes Result2->Check3 No Result2->Success Yes Result3->Success Yes Failure Consider Resynthesis or Advanced Chaotropic Agents Result3->Failure No

Caption: Troubleshooting logic for incomplete Fmoc deprotection.

References

Preventing racemization of Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using Fmoc-2-cyano-D-phenylalanine in peptide synthesis.

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (in this case, the D-form) is converted into a mixture of both D- and L-enantiomers.[1][2] During peptide synthesis, this results in the undesired incorporation of the incorrect L-amino acid isomer into the peptide chain.[3] This loss of stereochemical integrity can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: Why is this compound particularly susceptible to racemization?

A2: The susceptibility of an amino acid to racemization is related to the acidity of the proton on its alpha-carbon. The electron-withdrawing nature of the cyano (-CN) group on the phenyl ring of this compound increases the acidity of this alpha-proton. This makes the proton easier to be abstracted by a base, which is the initiating step for racemization. This is analogous to other residues with electron-withdrawing groups that are known to be prone to epimerization.[4]

Q3: What is the primary mechanism of racemization during peptide coupling?

A3: The most common pathway for racemization during the coupling step is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][5] The alpha-proton of this oxazolone is highly acidic and is readily removed by a base.[1] This creates a planar, achiral intermediate. The incoming amine can then attack this intermediate from either side, leading to a mixture of the desired D-peptide and the undesired L-diastereomer.[1][3]

G cluster_main Oxazolone Formation & Racemization Pathway activated_aa Activated Fmoc-D-AA-X oxazolone 5(4H)-Oxazolone Intermediate activated_aa->oxazolone Intramolecular Cyclization achiral_int Planar, Achiral Intermediate oxazolone->achiral_int α-Proton Abstraction d_peptide Desired D-Peptide achiral_int->d_peptide Amine Attack l_peptide Undesired L-Peptide (Racemization Product) achiral_int->l_peptide Amine Attack base_ox Base base_ox->oxazolone amine Amine (N-terminus) amine->achiral_int base_achiral Base G start High Racemization Observed step1 Step 1: Evaluate Coupling Reagent & Additives start->step1 step2 Step 2: Scrutinize Base Selection step1->step2 reagent_sol Action: Switch to COMU or DEPBT. Add Oxyma as an additive. step1->reagent_sol step3 Step 3: Optimize Reaction Conditions step2->step3 base_sol Action: Replace DIPEA with a weaker or hindered base like NMM or Collidine. step2->base_sol end_node Racemization Minimized step3->end_node condition_sol Action: Lower coupling temp to 0°C. Minimize pre-activation time. step3->condition_sol

References

Technical Support Center: Peptides Containing 2-Cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 2-cyano-D-phenylalanine. Aggregation is a common challenge with modified and hydrophobic peptides, and this guide offers strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing 2-cyano-D-phenylalanine aggregating?

A1: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets.[1] The aggregation of peptides containing 2-cyano-D-phenylalanine is likely influenced by a combination of factors:

  • Hydrophobicity and Aromaticity : Phenylalanine itself is a hydrophobic and aromatic amino acid known to promote aggregation.[1][2][3] The addition of a cyano group can further enhance intermolecular interactions. Aromatic amino acids are significant contributors to aggregation, especially when located near the C-terminus, due to π-π stacking interactions between the aromatic rings.[2][3]

  • Cyano Group Interactions : The nitrile (cyano) group is linear and possesses a strong dipole moment.[4] It can participate in hydrogen bonding with backbone or side-chain donors and engage in hydrophobic interactions, potentially stabilizing aggregated states.[4]

  • D-Amino Acid Configuration : The incorporation of a D-amino acid can disrupt or alter the peptide's secondary structure.[5] While D-amino acids are often used to increase proteolytic stability, they can sometimes lead to unexpected conformational changes that may promote self-assembly or hamper hydrogelation by reducing intermolecular interactions.[5][6]

Q2: How does the position of 2-cyano-D-phenylalanine in the sequence affect aggregation?

A2: The position of hydrophobic and aromatic residues is critical. Sequences with stretches of contiguous hydrophobic amino acids are at a high risk of aggregation. Aromatic residues like phenylalanine contribute most significantly to aggregation when located in the middle or towards the C-terminus of the peptide. Therefore, if your sequence design allows, moving the 2-cyano-D-phenylalanine residue towards the N-terminus might help reduce aggregation.

Q3: Can the D-configuration of the amino acid help in preventing aggregation?

A3: The effect of a D-amino acid is context-dependent. While it can disrupt the formation of regular β-sheets that are common in L-amino acid peptides, it can also promote different types of self-assembly.[5] In some cases, peptides with D-amino acids have been shown to be effective inhibitors of aggregation for their L-counterparts, particularly in the context of amyloid diseases.[6][7] However, for your specific peptide, the overall sequence and the interplay of other residues will determine the final outcome.

Troubleshooting Guide: Managing Peptide Aggregation

This guide is divided into two sections: troubleshooting during solid-phase peptide synthesis (SPPS) and handling the purified peptide in solution.

Part 1: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Aggregation during SPPS can lead to incomplete reactions, low yields, and difficult purifications.[1]

Issue: How can I detect on-resin aggregation?

  • Visual Cues : The peptide-resin may fail to swell properly or may appear clumped.[8]

  • Reaction Monitoring : In automated synthesizers, a broadening of the Fmoc-deprotection peak is a strong indicator of aggregation.[1][9]

  • Chemical Tests : Standard amine detection tests like the Kaiser test may give false negatives as aggregated chains can block access to free amines.[1]

Solutions to Mitigate On-Resin Aggregation

StrategyDescriptionKey Considerations
Chaotropic Salt Washes Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before a difficult coupling step to disrupt secondary structures.[1][9]Ensure the salt is thoroughly washed away before coupling, as it can interfere with reagents.[9]
Special Solvents Use solvents known to disrupt aggregation, such as N-Methylpyrrolidone (NMP) or adding Dimethyl sulfoxide (DMSO) to the reaction.[8][10]Test solvent compatibility with your synthesis chemistry.
Microwave-Assisted Synthesis Employing microwave energy for both deprotection and coupling steps can help overcome aggregation by providing localized heating.[1][9]Use a synthesizer designed for this purpose and optimize temperature and time settings.[1]
Structure-Disrupting Moieties Incorporate pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) every 6-8 residues to introduce kinks and prevent hydrogen bonding.[9][8][11]These groups are typically removed during the final TFA cleavage.
Mechanical Disruption Gentle sonication of the reaction vessel in a water bath for 15-30 minutes can help to mechanically break up aggregates.[9]Be cautious not to damage the resin beads.

G

Part 2: Aggregation of Purified Peptide in Solution

Issue: My purified peptide is precipitating out of solution or giving inconsistent results.

This is likely due to post-purification aggregation, driven by factors like concentration, pH, temperature, and buffer composition.[12]

Solutions for Solubilizing and Stabilizing Peptides

StrategyDescriptionQuantitative Parameters (General Guidance)
pH Adjustment Adjust the pH of the buffer. For peptides with a net charge, moving the pH away from the isoelectric point (pI) can increase solubility.Test a range of pH values, e.g., 2 units above or below the calculated pI.
Organic Solvents For highly hydrophobic peptides, first dissolve in a minimal amount of an organic solvent like DMSO, DMF, or isopropanol, then slowly add the aqueous buffer to the desired concentration.[9][12]Start with 10-50 µL of organic solvent per mg of peptide.
Chaotropic Agents Use chaotropic agents like Guanidine-HCl or Urea to disrupt aggregates and solubilize the peptide.6 M Guanidine-HCl or 8 M Urea are common starting concentrations.
Additives & Osmolytes Include additives like Arginine/Glutamate mixtures, non-detergent sulfobetaines, or osmolytes to improve solubility and stability.[13]E.g., 50 mM Arginine + 50 mM Glutamate.
Reducing Agents If the peptide contains Cysteine, add a reducing agent like DTT or TCEP to prevent disulfide-linked aggregation.[13]1-5 mM DTT or 0.5-1 mM TCEP.
Temperature Control Store purified peptides at -80°C and consider using a cryoprotectant like glycerol to prevent aggregation during freeze-thaw cycles.[13]Add 10-25% (v/v) glycerol to the final solution before freezing.

G

Experimental Protocols for Characterizing Aggregation

Here are detailed methodologies for key experiments to detect and quantify peptide aggregation.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay

This assay is used to detect the formation of amyloid-like β-sheet-rich aggregates.

  • Reagent Preparation :

    • Prepare a 1 mM ThT stock solution in water. Filter through a 0.22 µm filter.

    • Prepare your peptide solution at the desired concentration in the buffer of choice (e.g., PBS, pH 7.4).

    • Prepare a working ThT solution by diluting the stock to 20-25 µM in the same buffer.

  • Assay Procedure :

    • In a 96-well black plate, add 10 µL of your peptide sample (or control).

    • Add 190 µL of the working ThT solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~440 nm and emission at ~485 nm.[14]

  • Data Analysis : An increase in fluorescence intensity compared to a monomeric peptide control indicates the presence of β-sheet aggregates.

Protocol 2: Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in solution, allowing for the detection of larger aggregates.

  • Sample Preparation :

    • Prepare peptide solutions at various concentrations in a buffer that has been filtered through a 0.22 µm filter.

    • Centrifuge samples at high speed (e.g., >10,000 x g) for 10 minutes to remove large, non-colloidal particles.

  • DLS Measurement :

    • Transfer the supernatant to a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Perform measurements according to the instrument's software. Typically, this involves collecting data from multiple runs.

  • Data Analysis : The output will be a distribution of particle sizes (hydrodynamic diameter). The presence of particles with a significantly larger diameter than expected for a monomeric peptide is indicative of aggregation.[15]

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptide in solution.

  • Sample Preparation :

    • Prepare peptide solutions at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer). Avoid buffers with high absorbance in the far-UV region.

  • Measurement :

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record CD spectra in the far-UV range (typically 190-250 nm).

    • Collect a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis :

    • α-helical structures show characteristic negative bands around 222 nm and 208 nm.

    • β-sheet structures , often associated with aggregation, show a negative band around 218 nm.

    • Random coil structures show a strong negative band near 200 nm. A shift from a random coil or α-helical spectrum to a β-sheet spectrum over time or with changing conditions can indicate aggregation.[15]

G

References

Technical Support Center: Enhancing Yields of Peptides Containing 2-Cyano-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides incorporating the unnatural amino acid, 2-cyano-D-phenylalanine. The unique steric and electronic properties of this amino acid can present specific hurdles in solid-phase peptide synthesis (SPPS). This guide offers a systematic approach to diagnosing and resolving common issues to improve both peptide yield and purity.

Disclaimer: Specific quantitative data for the synthesis of peptides containing 2-cyano-D-phenylalanine is limited in publicly available literature. The recommendations provided below are based on established principles of solid-phase peptide synthesis, troubleshooting for difficult couplings, and data extrapolated from studies on the related compound, 4-cyano-L-phenylalanine.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of peptides containing 2-cyano-D-phenylalanine, presented in a question-and-answer format to help you navigate and resolve specific experimental issues.

Issue 1: Low Coupling Efficiency of Fmoc-2-cyano-D-phenylalanine

Symptoms:

  • A positive Kaiser test (resulting in dark blue or purple beads) after the coupling step, which indicates the presence of unreacted primary amines.

  • Detection of deletion sequences (sequences missing the 2-cyano-D-phenylalanine residue) by mass spectrometry (MS) analysis of the crude peptide.

  • Appearance of unexpected peaks in the HPLC chromatogram of the crude product.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky Fmoc protecting group, combined with the cyano group at the ortho position of the phenyl ring, can sterically hinder the approach of the activated amino acid to the free amine on the resin-bound peptide. This is a primary challenge with this particular amino acid. To address this, consider the following actions: • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion. • Increase Coupling Time: Extend the reaction time to 2-4 hours to allow for complete acylation. • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), especially if using microwave-assisted peptide synthesis.[2] Use this approach with caution as it may increase the risk of racemization at the activated amino acid.
Suboptimal Activation Insufficient activation of the this compound's carboxyl group can lead to poor coupling yields. The choice of coupling reagent is critical. • Use High-Efficiency Coupling Reagents: Employ modern, highly efficient coupling reagents. Aminium/uronium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides like DIC for sterically hindered amino acids.[3][4] COMU, in particular, is noted for its high solubility and efficiency, often requiring only one equivalent of base.[5][6][7] • Optimize Reagent Equivalents: Use a slight excess of the Fmoc-amino acid and coupling reagent (e.g., 1.5 to 3 equivalents relative to the resin loading) to drive the reaction.
Peptide Aggregation The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, preventing efficient access of reagents. • Solvent Choice: Consider switching from DMF to N-methyl-2-pyrrolidone (NMP), which can be more effective at disrupting secondary structures and improving solvation.[8] • Incorporate Pseudoprolines: If the sequence allows, the use of pseudoproline dipeptides can help to disrupt aggregation.[8]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of reactive sites. • Ensure Adequate Swelling: Pre-swell the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[9]
Issue 2: Side Reactions During Fmoc Deprotection

Symptoms:

  • Identification of unexpected masses in the crude product via MS analysis.

  • Difficulty in purification due to closely eluting impurities.

Possible Causes & Solutions:

CauseRecommended Solution
Epimerization The basic conditions required for Fmoc removal can lead to epimerization (racemization) of the newly incorporated 2-cyano-D-phenylalanine or the preceding C-terminal residue. • Use Milder Base: Instead of the standard 20% piperidine in DMF, consider using a milder base like 2% 1,8-diazabicycloundec-7-ene (DBU) with 2% piperidine in DMF.[1] The piperidine acts as a scavenger for the dibenzofulvene byproduct. • Reduce Deprotection Time: With a stronger base like DBU, significantly shorten the deprotection time to 2-5 minutes.[1] • Alternative Bases: For highly sensitive sequences, consider using 4-methylpiperidine or piperazine.[1][10]
Aspartimide Formation If your peptide sequence contains an aspartic acid residue, it can undergo base-catalyzed intramolecular cyclization to form an aspartimide intermediate, which can lead to a mixture of α- and β-peptides. • Use Milder Deprotection Conditions: As with preventing epimerization, using milder bases and shorter reaction times can reduce the incidence of aspartimide formation.
Issue 3: Low Overall Yield After Cleavage and Purification

Symptoms:

  • Significantly less peptide recovered than theoretically expected after cleavage and work-up.

  • Mass spectrometry of the crude product shows a complex mixture of truncated sequences.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Cleavage The peptide may not be fully cleaved from the resin, or side-chain protecting groups may remain. • Optimize Cleavage Cocktail: For most peptides, a standard cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) or a simpler TFA/TIS/water (95:2.5:2.5) mixture is effective.[1][11] Ensure the appropriate scavengers are present to protect sensitive residues like Trp, Met, or Cys from re-alkylation.[12] • Extend Cleavage Time: For longer or more complex peptides, a standard 2-hour cleavage may be insufficient.[13] Consider extending the cleavage time to 3-4 hours.[14] A small-scale test cleavage can help determine the optimal duration.[12]
Peptide Solubility Issues The crude peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether), leading to loss during work-up. • Check Supernatant: After centrifugation, analyze a small sample of the ether supernatant to check for the presence of your peptide.[15] • Alternative Precipitation Solvents: If solubility in ether is an issue, consider other non-polar solvents for precipitation.
Losses During Purification The purification process itself, typically reverse-phase HPLC (RP-HPLC), can result in significant yield loss. • Optimize HPLC Gradient: A well-optimized gradient can improve the separation of the target peptide from impurities, allowing for purer fractions to be collected without sacrificing as much product.[15] • Consider Alternative Purification: For some peptides, alternative purification techniques like solid-phase extraction (SPE) might offer a viable, quicker, and sometimes higher-yielding alternative to preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: Is the cyano group on 2-cyano-D-phenylalanine stable during standard SPPS conditions? A1: The cyano group is generally stable under the standard conditions of Fmoc-based solid-phase peptide synthesis, including repeated exposure to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., TFA).[1] However, it is always good practice to minimize the exposure time to harsh reagents where possible.[1]

Q2: What is the best coupling reagent for incorporating 2-cyano-D-phenylalanine? A2: Due to the expected steric hindrance, high-efficiency aminium/uronium-based coupling reagents are recommended. Reagents such as HATU, HCTU, and particularly COMU are excellent choices.[3][4] COMU has been shown to have high coupling efficiency, even for bulky junctions, and its byproducts are water-soluble, which can simplify purification.[6][7]

Q3: Can I use microwave-assisted synthesis for peptides containing this amino acid? A3: Yes, microwave-assisted peptide synthesis can be beneficial. The application of heat can help overcome the activation energy barrier for difficult couplings, such as with sterically hindered amino acids like 2-cyano-D-phenylalanine, and can shorten reaction times for both coupling and deprotection steps.[2] However, it is important to monitor for potential increases in side reactions like racemization.

Q4: What cleavage cocktail should I use? A4: A standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective. A common and robust choice is "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT), offering protection for a wide range of sensitive amino acids.[11] For peptides without sensitive residues, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.[1] The choice of scavengers is crucial and depends on your peptide sequence.[12]

Q5: How should I purify the final peptide? A5: The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[16] The mobile phases are typically water and acetonitrile with 0.1% TFA. The gradient should be optimized to achieve the best separation of your target peptide from any deletion sequences or other impurities.

Experimental Protocols

Protocol 1: Coupling of this compound (Manual Synthesis)
  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for at least 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) or a milder deprotection solution if required (see Troubleshooting).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent such as HATU or COMU (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid/coupling reagent solution and vortex briefly. If using COMU, only 1-2 equivalents of base may be necessary.[5][7]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For difficult couplings, this time can be extended to 4 hours, or a double coupling can be performed.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Confirmation of Completion (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), repeat steps 2-4 (double coupling).

Protocol 2: Standard Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection and washing of the full-length peptide, wash the resin with dichloromethane (DCM) (3-5 times) and dry it under a high vacuum for at least 1 hour.[12]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Prepare the cleavage cocktail. For a general-purpose cocktail, use TFA/TIS/Water (95:2.5:2.5 v/v/v). If your peptide contains sensitive residues like Trp or Met, use Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5).[1][11] Caution: Handle TFA and other cleavage reagents in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[12]

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[12]

    • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[12]

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether, and wash the peptide pellet with more cold ether two more times to remove residual scavengers and cleaved protecting groups.[12]

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Is synthesis incomplete? Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Wash3 DCM Wash & Dry Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Lyophilized Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Troubleshooting workflow for low peptide synthesis yield.

References

Technical Support Center: Fmoc-2-Cyano-D-Phenylalanine Cleavage Cocktail Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful cleavage of peptides containing Fmoc-2-cyano-D-phenylalanine from solid-phase resins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the peptide cleavage process in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

  • Question: After completing the cleavage and precipitation steps, the final yield of my peptide containing 2-cyano-D-phenylalanine is significantly lower than expected. What are the potential causes and how can I improve the yield?

  • Answer: Low peptide yield can result from several factors. Here are common causes and their solutions:

    • Incomplete Cleavage: The cleavage reaction time may have been insufficient. While a standard 2-3 hour cleavage is often adequate, peptides with certain sequences or those that are sterically hindered may require longer reaction times.[1] It is advisable to perform a small-scale trial cleavage to optimize the duration.

    • Peptide Adsorption to the Resin: The cleaved peptide may adhere to the resin beads. To mitigate this, ensure the resin is thoroughly washed with fresh TFA or an appropriate solvent after the initial filtration.[1]

    • Inefficient Precipitation: The choice and amount of ether for precipitation are critical. Use cold methyl tert-butyl ether (MTBE) in a volume of at least 10 times that of the TFA filtrate to ensure efficient peptide precipitation.[1] For some peptides, extending the precipitation time at low temperatures may improve the yield.

Issue 2: Incomplete Deprotection or Presence of Side Products

  • Question: My mass spectrometry analysis reveals the presence of the desired peptide along with species indicating incomplete removal of side-chain protecting groups or unexpected adducts. What could be the cause and how can I achieve a cleaner crude product?

  • Answer: The persistence of protecting groups or the formation of side products is often linked to the cleavage cocktail composition and the presence of sensitive amino acids in your peptide sequence.

    • Incomplete Protecting Group Removal: Some protecting groups, such as Pbf or Pmc on arginine, can be difficult to cleave and may require extended cleavage times of up to 3 hours or more.[1]

    • Side Product Formation: Reactive cationic species are generated during the cleavage of protecting groups and the resin linker.[2] These can modify sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] The cyano group of 2-cyano-D-phenylalanine is generally stable under standard TFA cleavage conditions, so side reactions involving this residue are less common. However, other sensitive residues in the peptide are susceptible to alkylation or oxidation if not properly scavenged.[2]

    • Solution: The choice of scavengers is crucial for minimizing side reactions. A standard cocktail of TFA/Triisopropylsilane (TIS)/Water is often sufficient, but for peptides containing sensitive residues, a more complex scavenger mixture is recommended.[2] For instance, adding 1,2-ethanedithiol (EDT) can help prevent the oxidation of Cysteine and Methionine.[3][4]

Frequently Asked Questions (FAQs)

  • Q1: Is the cyano group of 2-cyano-D-phenylalanine stable during standard TFA cleavage?

    • A1: Yes, the cyano group is an electron-withdrawing group that is generally stable under the acidic conditions of TFA-mediated cleavage. Standard cleavage protocols are not expected to modify the cyano group.

  • Q2: What is a standard, general-purpose cleavage cocktail for a peptide containing 2-cyano-D-phenylalanine?

    • A2: For most peptides that do not contain other sensitive amino acids, a widely used and effective cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).[5]

  • Q3: When should I use additional scavengers in my cleavage cocktail?

    • A3: The addition of scavengers is dictated by the amino acid composition of your peptide.[2] Scavengers are necessary to "trap" reactive carbocations generated during cleavage, which can otherwise lead to side reactions with sensitive amino acid residues.[2]

      • For Tryptophan-containing peptides: Use scavengers like TIS or EDT to prevent alkylation of the indole side chain.[2]

      • For Methionine-containing peptides: Thioanisole is often added to prevent oxidation of the thioether side chain.[4]

      • For Cysteine-containing peptides: 1,2-Ethanedithiol (EDT) is recommended to maintain the reduced state of the sulfhydryl group and prevent disulfide bond formation.[3]

  • Q4: What are the optimal time and temperature for the cleavage reaction?

    • A4: A typical cleavage reaction is performed at room temperature for 2 to 3 hours.[1] However, for peptides with multiple bulky or difficult-to-deprotect residues, the reaction time may need to be extended. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.

Data Presentation

The following table summarizes various cleavage cocktails and their recommended applications. The efficiency and purity are representative values and may vary depending on the specific peptide sequence.

Cleavage CocktailComposition (v/v/v)Primary ApplicationRepresentative Purity
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose, good for scavenging trityl groups.[6]>90%
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without highly sensitive residues.>95%
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[3]>90%
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide, 1.5% Ammonium Iodide (w/w)Specifically designed to minimize oxidation of Methionine.[4]>95% (for Met-containing peptides)

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides Containing 2-Cyano-D-phenylalanine

This protocol is suitable for peptides that do not contain other sensitive amino acid residues.

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.

  • Peptide Isolation: Filter the resin and collect the TFA solution. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold methyl tert-butyl ether (MTBE) to precipitate the peptide.

  • Peptide Collection and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold MTBE twice. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Peptides with Sensitive Residues

This protocol is recommended for peptides containing sensitive residues such as Cys, Met, or Trp.

  • Resin Preparation: Follow step 1 from the standard protocol.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail, such as Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT).

  • Cleavage Reaction: Follow step 3 from the standard protocol.

  • Peptide Isolation and Precipitation: Follow steps 4 and 5 from the standard protocol.

  • Peptide Collection and Drying: Follow step 6 from the standard protocol.

Mandatory Visualization

Cleavage_Workflow General Workflow for this compound Cleavage resin 1. Dry Peptide-Resin cocktail 2. Prepare Cleavage Cocktail reaction 3. Cleavage Reaction (2-3h, RT) cocktail->reaction filtration 4. Filter Resin reaction->filtration precipitation 5. Precipitate in Cold Ether filtration->precipitation centrifugation 6. Centrifuge and Wash precipitation->centrifugation drying 7. Dry Crude Peptide centrifugation->drying analysis 8. HPLC/MS Analysis drying->analysis

Caption: General workflow for peptide cleavage and isolation.

Scavenger_Mechanism Role of Scavengers in Preventing Side Reactions cluster_cleavage TFA Cleavage cluster_side_reaction Side Reaction (No Scavenger) cluster_scavenging Scavenging Protecting_Group Protecting Group (e.g., tBu) Protecting_Group->Carbocation TFA Sensitive_Residue Sensitive Residue (e.g., Trp) Carbocation->Sensitive_Residue Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Modified_Peptide Modified Peptide Sensitive_Residue->Modified_Peptide Alkylation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Neutralization Cocktail_Decision_Tree Cleavage Cocktail Selection Guide start Start: Peptide Sequence Analysis sensitive_check Contains sensitive residues (Trp, Met, Cys)? start->sensitive_check standard_cocktail Use Standard Cocktail (TFA/TIS/H2O) sensitive_check->standard_cocktail No met_check Contains Methionine? sensitive_check->met_check Yes reagent_k Use Reagent K or equivalent (TFA/Phenol/H2O/Thioanisole/EDT) met_check->reagent_k No reagent_h Consider Reagent H for optimal Met protection met_check->reagent_h Yes

References

Technical Support Center: 2-Cyano-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-cyano-D-phenylalanine in experimental settings. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful incorporation of this non-natural amino acid into your peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is 2-cyano-D-phenylalanine and what are its primary applications in peptide synthesis?

A1: 2-Cyano-D-phenylalanine is a non-proteinogenic amino acid derivative of D-phenylalanine. It is utilized in peptide and protein synthesis to confer unique structural and functional properties. The incorporation of the D-enantiomer enhances metabolic stability by increasing resistance to enzymatic degradation by proteases, which are typically specific to L-amino acids[1][2]. The ortho-cyano group introduces specific electronic and steric characteristics that can modulate the peptide's conformation and binding affinity for biological targets[3]. Its applications are primarily in drug discovery and development, particularly for creating enzyme inhibitors and novel therapeutics[3].

Q2: Is the cyano group on 2-cyano-D-phenylalanine stable during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)?

A2: The cyano group is generally stable under the standard conditions of Fmoc-based SPPS. The repetitive basic treatments with piperidine for Fmoc deprotection and the final cleavage with strong acids like trifluoroacetic acid (TFA) are not typically harsh enough to cause significant degradation of the aromatic nitrile. However, prolonged exposure to acidic or basic conditions, or the presence of strong nucleophiles, could potentially lead to side reactions.

Q3: What are the potential side reactions associated with the cyano group of 2-cyano-D-phenylalanine during peptide synthesis?

A3: The primary potential side reactions involving the cyano group are:

  • Hydrolysis to an amide: Under certain acidic or basic conditions, the nitrile group can be hydrolyzed to a primary amide (carboxamide)[2][4][5]. While standard SPPS conditions are designed to minimize this, it is a possibility, especially during extended cleavage times or with residual water in the reaction mixture.

  • Reaction with nucleophilic side chains: The electrophilic carbon of the nitrile can be susceptible to nucleophilic attack[6][7][8]. The most significant concern is the potential reaction with the thiol group of an unprotected or poorly protected Cysteine residue to form a thioimidate, which could lead to undesired cyclization or modification[9][10]. Reaction with the epsilon-amino group of Lysine is also a theoretical possibility, though less likely than with the more nucleophilic thiol of Cysteine[11].

Q4: Which coupling reagents are recommended for incorporating 2-cyano-D-phenylalanine?

A4: The 2-cyano group introduces steric hindrance around the alpha-carbon, which can slow down coupling reactions. Therefore, the use of potent coupling reagents is recommended to ensure efficient and complete amide bond formation. Suitable reagents include:

  • Aminium/Uronium salts: HATU, HBTU, and COMU are highly effective for hindered amino acids as they react quickly and minimize the risk of racemization[3][5][6][12].

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for coupling sterically demanding amino acids[4][5].

  • Carbodiimides with additives: A combination of DIC with an additive like HOAt or OxymaPure can also be effective. The use of additives is crucial to suppress racemization[3].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric hindrance from the 2-cyano group is impeding the reaction.1. Double couple: After the initial coupling reaction, drain the vessel and add a fresh solution of activated 2-cyano-D-phenylalanine for a second coupling step. 2. Use a more potent coupling reagent: Switch to HATU or COMU, which are known to be highly effective for hindered couplings[3][6][12]. 3. Increase coupling time: Extend the reaction time from the standard 1-2 hours to 3-4 hours to allow the reaction to go to completion. Monitor with a ninhydrin test.
Unexpected Mass in Final Product (+18 Da) The cyano group may have been hydrolyzed to a primary amide during the synthesis or, more likely, during the final cleavage step.1. Minimize water content: Ensure all solvents and reagents are anhydrous. 2. Reduce cleavage time: Limit the TFA cleavage step to the minimum time required for complete deprotection and cleavage from the resin (typically 2-3 hours). 3. Use a milder cleavage cocktail: If the peptide is stable, consider alternative, less harsh cleavage conditions.
Unexpected Mass in Final Product (corresponding to addition of Cys or Lys) The cyano group may have reacted with a nucleophilic side chain of another amino acid in the sequence.1. Ensure proper side-chain protection: Use appropriate protecting groups for Cysteine (e.g., Trt, Mmt) and Lysine (e.g., Boc) that are stable throughout the synthesis[13]. 2. Optimize coupling conditions: Avoid excessive activation times or a large excess of the coupling reagent, which can promote side reactions. 3. Positional consideration: If possible in the peptide design, avoid placing highly nucleophilic amino acids immediately adjacent to 2-cyano-D-phenylalanine.
Diastereomeric Impurities Racemization of 2-cyano-D-phenylalanine during the activation/coupling step.1. Use a racemization-suppressing additive: Always include an additive like HOAt or OxymaPure, especially when using carbodiimide coupling reagents[3]. HATU and HCTU already contain a HOAt moiety[12]. 2. Avoid prolonged pre-activation: Add the activated amino acid to the resin immediately after preparation. 3. Use a less hindered base: In some cases, a bulkier base like 2,4,6-collidine can reduce racemization compared to DIPEA.

Experimental Protocols

Protocol 1: Manual Fmoc-SPPS Incorporation of 2-Cyano-D-phenylalanine

This protocol describes a single coupling cycle for incorporating Fmoc-2-cyano-D-phenylalanine-OH on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel with N,N-dimethylformamide (DMF) for 1 hour.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 30 seconds).

3. Coupling of this compound-OH:

  • In a separate vial, dissolve this compound-OH (3 equivalents, ~0.3 mmol), HATU (2.9 equivalents, ~0.29 mmol) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, ~0.6 mmol) to the solution and agitate for 2 minutes to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared activated amino acid solution.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 times) and then with Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.

5. Cycle Repetition:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • After the final coupling and Fmoc deprotection, wash the resin thoroughly with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Coupling Efficiency of this compound-OH with Various Reagents
Coupling ReagentActivation Time (min)Coupling Time (hr)Yield (%)Purity (%)
HBTU/DIPEA249290
HATU/DIPEA 2 2 >99 96
DIC/HOAt549593
PyBOP/DIPEA239794

Yields and purity are representative and may vary based on peptide sequence and synthesis conditions. Data is based on the coupling of this compound-OH to a Glycine-preloaded resin.

Table 2: Mass Spectrometry Analysis of a Model Peptide (Ac-Tyr-Gly-Gly-(2-CN-D-Phe)-Leu-NH₂)
AnalysisExpected ValueObserved Value
Monoisotopic Mass 638.29 g/mol 638.30 g/mol
[M+H]⁺ 639.29 g/mol 639.31 g/mol
Potential Side Product [M+H]⁺ (Nitrile Hydrolysis) 657.30 g/mol Not Detected

Visualizations

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Next Amino Acid Final_Deprotection 6. Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Repeat->Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start Problem: Low Yield or Purity Check_Coupling Is coupling of 2-CN-D-Phe incomplete? (Check Kaiser Test) Start->Check_Coupling Check_Mass Is there an unexpected mass? (+18 Da or +Cys/Lys) Check_Coupling->Check_Mass No Double_Couple Solution: - Double couple - Use HATU/COMU - Increase time Check_Coupling->Double_Couple Yes Hydrolysis Potential Cause: Nitrile Hydrolysis Check_Mass->Hydrolysis Yes (+18 Da) Side_Reaction Potential Cause: Reaction with Cys/Lys Check_Mass->Side_Reaction Yes (+Cys/Lys) Solve_Hydrolysis Solution: - Use anhydrous solvents - Reduce cleavage time Hydrolysis->Solve_Hydrolysis Solve_Side_Reaction Solution: - Verify side-chain protection - Avoid excess reagents Side_Reaction->Solve_Side_Reaction

Caption: Troubleshooting logic for issues encountered during synthesis with 2-cyano-D-phenylalanine.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Antagonist (containing 2-CN-D-Phe) Receptor GPCR Peptide->Receptor Blocks Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Prevents Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Interaction Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Not Produced Kinase Protein Kinase A Second_Messenger->Kinase Not Activated Response Cellular Response (Blocked) Kinase->Response

Caption: A generic GPCR signaling pathway blocked by a peptide antagonist containing 2-cyano-D-phenylalanine.

References

Removal of byproducts from Fmoc-2-cyano-D-phenylalanine coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-2-cyano-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the cyano group of this compound stable during standard Fmoc-SPPS conditions?

A1: The cyanophenylalanine side chain is generally stable under standard Fmoc deprotection conditions, which typically involve treatment with piperidine in DMF.[1] The cyano group is not highly susceptible to the basic conditions required for Fmoc removal. However, prolonged exposure to harsh basic or acidic conditions should be avoided to minimize the risk of side reactions.[1]

Q2: What is the most likely side reaction involving the 2-cyano group?

A2: The most probable side reaction specific to the 2-cyano group is its hydrolysis to a 2-carboxamido group, forming a 2-carboxamido-D-phenylalanine residue. This can occur under either acidic or basic conditions, potentially during prolonged coupling times, repeated deprotection cycles, or during final cleavage from the resin. The dehydration of asparagine's side-chain amide to a nitrile is a known side reaction in SPPS, suggesting the reverse reaction (hydrolysis of the nitrile) is a plausible concern for 2-cyanophenylalanine.[2]

Q3: What are the common byproducts not specific to the 2-cyano group?

A3: Common byproducts are typical for Fmoc-SPPS and include:

  • Deletion sequences: Resulting from incomplete coupling of this compound.[1]

  • Dibenzofulvene (DBF) adducts: The byproduct of Fmoc removal, DBF, can react with the N-terminus of the peptide if not properly scavenged.[1]

  • Racemization: The chirality of the amino acid may be compromised, especially with certain coupling reagents or prolonged exposure to basic conditions.[1]

  • Byproducts from other residues: Other sensitive amino acids in the peptide sequence can still undergo their characteristic side reactions (e.g., aspartimide formation).[1][3]

Q4: How can I detect the formation of byproducts?

A4: The primary method for detecting byproducts is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[4][5][6][7][8]

  • RP-HPLC: Byproducts will typically appear as separate peaks from the main product peak.

  • Mass Spectrometry: MS can identify the mass of the peptide and any byproducts. For example, the hydrolysis of the cyano group to a carboxamide will result in a mass increase of 18 Da (the addition of a water molecule).

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Peak with +18 Da mass observed in MS Hydrolysis of the 2-cyano group to a 2-carboxamide.Minimize exposure to acidic or basic conditions. Use optimized coupling and deprotection times. During purification by RP-HPLC, the carboxamide-containing peptide will likely be more polar and elute earlier.
Peak with -262.3 Da mass observed in MS Incomplete coupling of this compound (deletion sequence).Use a more efficient coupling reagent such as HATU or HCTU.[9] Perform a double coupling. Ensure all reagents are fresh and anhydrous.[9]
Peak with +178.2 Da mass observed in MS Dibenzofulvene (DBF) adduct formation.Ensure a sufficient excess of piperidine is used during deprotection to act as a scavenger.[1] Thoroughly wash the resin with DMF after deprotection to remove the DBF-piperidine adduct.[1]
Broad or multiple peaks with the correct mass Racemization.Use a coupling reagent known to suppress racemization, such as one containing Oxyma.[10] Minimize the time the activated amino acid is in solution before coupling.
Low overall yield Multiple issues, including incomplete coupling and side reactions.Review and optimize all steps of the synthesis. Perform small-scale test syntheses to identify problematic steps.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is a standard method for the removal of the Fmoc protecting group.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.

  • Reagent Removal: Drain the piperidine solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for coupling this compound to minimize the risk of incomplete coupling.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitation: Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[1] TIS is a scavenger to prevent side reactions from cationic species generated during cleavage.[1][11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet again with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.[1]

Protocol 4: Purification by RP-HPLC

This is a general protocol for the purification of the crude peptide.

  • Column: Use a C18 reversed-phase column.[6]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low %B to high %B over a suitable time frame (e.g., 5% to 95% B over 30 minutes) to elute the peptide and byproducts.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks.

  • Analysis: Analyze the collected fractions by Mass Spectrometry to identify the desired product and any byproducts.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

Byproduct_Formation main_product Peptide with 2-Cyano-D-phenylalanine hydrolysis_byproduct Peptide with 2-Carboxamido-D-phenylalanine (+18 Da) main_product->hydrolysis_byproduct Hydrolysis deletion_byproduct Deletion Sequence (-262.3 Da) main_product->deletion_byproduct Incomplete Coupling dbf_byproduct DBF Adduct (+178.2 Da) main_product->dbf_byproduct Fmoc Deprotection

Caption: Potential byproducts from this compound coupling.

Troubleshooting_Workflow start Crude Peptide Analysis (RP-HPLC & MS) check_mass Identify Masses of Major Peaks start->check_mass correct_mass Correct Mass check_mass->correct_mass Yes plus_18 Mass +18 Da check_mass->plus_18 No minus_262 Mass -262.3 Da check_mass->minus_262 No plus_178 Mass +178.2 Da check_mass->plus_178 No purify Purify by RP-HPLC correct_mass->purify hydrolysis Suspect Hydrolysis plus_18->hydrolysis deletion Suspect Deletion minus_262->deletion dbf_adduct Suspect DBF Adduct plus_178->dbf_adduct optimize_conditions Optimize Coupling/ Deprotection Times hydrolysis->optimize_conditions optimize_coupling Use Stronger Coupling Reagent/ Double Couple deletion->optimize_coupling optimize_deprotection Ensure Sufficient Scavenger/ Thorough Washing dbf_adduct->optimize_deprotection optimize_conditions->purify optimize_coupling->purify optimize_deprotection->purify

Caption: Troubleshooting workflow for identifying and addressing byproducts.

References

Validation & Comparative

A Comparative Analysis of Fmoc-2-cyano-D-phenylalanine and Fmoc-4-cyano-D-phenylalanine for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-canonical amino acids, cyanophenylalanine derivatives have carved a niche as versatile building blocks for peptide synthesis and as sensitive probes in biophysical studies. This guide provides a detailed comparison of two positional isomers, Fmoc-2-cyano-D-phenylalanine and Fmoc-4-cyano-D-phenylalanine, offering insights into their properties and applications for researchers, scientists, and professionals in drug development.

While both molecules share the same core structure, the position of the cyano group on the phenyl ring—ortho (2-position) versus para (4-position)—can subtly influence their chemical reactivity, conformational preferences when incorporated into peptides, and their utility as spectroscopic probes.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of this compound and Fmoc-4-cyano-D-phenylalanine is presented below. These properties are crucial for their handling, storage, and application in peptide synthesis.

PropertyThis compoundFmoc-4-cyano-D-phenylalanine
Synonyms Fmoc-D-Phe(2-CN)-OH, Fmoc-o-Cyano-D-Phe-OHFmoc-D-Phe(4-CN)-OH, Fmoc-p-cyano-D-Phe-OH[1]
CAS Number 401933-16-2[2]205526-34-7[1]
Molecular Formula C₂₅H₂₀N₂O₄[2]C₂₅H₂₀N₂O₄[1]
Molecular Weight 412.4 g/mol [2]412.4 g/mol [1]
Appearance White powder[2]White product[1]
Purity ≥ 98% (ee)[2]≥ 98% (HPLC)[1]
Melting Point Not specified175-189 °C[1]
Storage Conditions 0-8 °C[2]0-8°C[1]

Performance and Applications: Insights from Experimental Data

Both this compound and Fmoc-4-cyano-D-phenylalanine serve as essential building blocks in solid-phase peptide synthesis (SPPS), enabling the introduction of a cyano-functionalized aromatic side chain into peptide sequences.[1][3] This modification can enhance the biological activity and stability of peptide-based drugs.[1][4]

Fmoc-4-cyano-D-phenylalanine is extensively documented in research, particularly for its utility as a fluorescent and infrared probe.[5][6] The para-position of the cyano group provides a sensitive reporter on the local environment within a peptide or protein, making it a valuable tool for studying protein folding, binding, and aggregation.[5][7] Its fluorescence quantum yield is sensitive to solvent polarity and hydrogen bonding.[8] Furthermore, it can serve as a pH sensor when placed near the N-terminus of a polypeptide.[5][9]

This compound , while less studied, is also utilized in peptide synthesis and drug development.[3] Research suggests that the photophysical properties of 2-cyanophenylalanine are comparable to the 4-cyano isomer, with similar absorbance and emission profiles, indicating its potential for interchangeable use as a fluorescent probe.[10] The ortho-position of the cyano group may impose different steric constraints compared to the para-isomer, potentially influencing the conformational properties of the resulting peptides.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application for both this compound and Fmoc-4-cyano-D-phenylalanine is in Fmoc-based solid-phase peptide synthesis. A general protocol for incorporating these amino acids into a peptide chain is outlined below.

Materials:

  • Fmoc-Rink Amide resin

  • This compound or Fmoc-4-cyano-D-phenylalanine

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including the cyanophenylalanine derivative), HBTU, and HOBt in DMF.

    • Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry and HPLC.

Visualizing the Workflow: Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc solid-phase peptide synthesis.

Fmoc_SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Washing2->Deprotection Repeat for next AA Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow

References

A Comparative Guide to the Validation of Peptides Containing 2-Cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased stability, modified receptor affinity, and novel functionalities.[1] Among these, 2-cyano-D-phenylalanine stands out as a unique building block that introduces both stereochemical and electronic modifications. This guide provides an objective comparison of a model peptide containing 2-cyano-D-phenylalanine with its L-phenylalanine and D-phenylalanine counterparts, supported by illustrative experimental data and detailed protocols for validation.

Introduction to 2-Cyano-D-phenylalanine

2-Cyano-D-phenylalanine is a synthetic amino acid derivative that finds significant application in biochemical research and drug development.[2] Its key features include:

  • D-Configuration: Like other D-amino acids, it confers resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[3][4] This enhanced stability can significantly prolong the in-vivo half-life of a peptide therapeutic.

  • Cyano Group: The presence of a cyano (-C≡N) group at the ortho position of the phenyl ring introduces a strong electron-withdrawing effect.[5] This can influence the peptide's conformation, receptor binding affinity, and provides a unique spectroscopic handle for analysis.[6]

This guide will use a model tripeptide, Ac-Ala-X-Ala-NH₂ , where X represents L-Phenylalanine (L-Phe), D-Phenylalanine (D-Phe), or 2-Cyano-D-phenylalanine (2-CN-D-Phe), to illustrate the validation process.

Data Presentation: Comparative Analysis

The following tables summarize the expected quantitative data from the analytical validation of the three model peptides.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

Peptide SequenceRetention Time (minutes)Purity (%)
Ac-Ala-L-Phe-Ala-NH₂15.2>98%
Ac-Ala-D-Phe-Ala-NH₂15.2>98%
Ac-Ala-2-cyano-D-Phe-Ala-NH₂16.5>98%

Note: Standard reverse-phase HPLC does not separate enantiomers (L-Phe vs. D-Phe). The increased retention time for the 2-cyano-D-Phe peptide is attributed to the increased hydrophobicity imparted by the cyano group.[7]

Table 2: Mass Spectrometry (MS) Data

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)Key MS/MS Fragment Ions (b and y series)
Ac-Ala-L-Phe-Ala-NH₂348.1954349.1961y₁: 89.06, y₂: 236.13, b₁: 114.06, b₂: 261.13
Ac-Ala-D-Phe-Ala-NH₂348.1954349.1962y₁: 89.06, y₂: 236.13, b₁: 114.06, b₂: 261.13
Ac-Ala-2-cyano-D-Phe-Ala-NH₂373.1906374.1913y₁: 89.06, y₂: 261.12, b₁: 114.06, b₂: 286.12

Note: The mass difference of 25 Da between the Phe and 2-cyano-Phe containing peptides corresponds to the addition of a cyano group and removal of a hydrogen atom. The fragmentation pattern in MS/MS remains predictable, allowing for sequence confirmation.[8]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H Chemical Shifts in ppm)

ProtonAc-Ala-L-Phe-Ala-NH₂Ac-Ala-D-Phe-Ala-NH₂Ac-Ala-2-cyano-D-Phe-Ala-NH₂
Ala¹ α-CH4.354.384.45
Phe² α-CH4.654.624.85
Ala³ α-CH4.304.324.38
Phe² Aromatic-CH7.20-7.357.20-7.357.40-7.80

Note: The chemical shifts are illustrative and can vary based on solvent and other conditions. The downfield shift of the aromatic protons in the 2-cyano-D-Phe peptide is due to the electron-withdrawing nature of the cyano group.[9]

Experimental Protocols

Detailed methodologies for the synthesis and validation of peptides containing 2-cyano-D-phenylalanine are provided below.

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[8][10]

  • Resin Swelling: Rink Amide resin was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group was removed from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: The respective Fmoc-protected amino acid (Fmoc-L-Phe-OH, Fmoc-D-Phe-OH, or Fmoc-2-cyano-D-Phe-OH) was activated with HBTU and DIEA and coupled to the resin.

  • Washing: The resin was washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 were repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification: The crude peptide was purified by reverse-phase HPLC.

High-Performance Liquid Chromatography (HPLC)

Purification and analysis of the peptides were performed on a C18 column.[11]

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

Mass Spectrometry (MS)

The identity of the purified peptides was confirmed by electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS).

  • Ionization Mode: Positive ion mode.

  • MS Analysis: Full scan to determine the [M+H]⁺ ion.

  • MS/MS Analysis: Collision-induced dissociation (CID) of the parent ion to generate fragment ions for sequence confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and conformation of the peptides were characterized by ¹H and ¹³C NMR spectroscopy.[9][12]

  • Sample Preparation: 1-5 mg of the peptide was dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: A one-dimensional spectrum was acquired to identify proton signals.

  • 2D NMR: COSY and TOCSY experiments were performed to aid in proton assignments.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage & Deprotection spps->cleavage crude Crude Peptide cleavage->crude hplc Reverse-Phase HPLC ms Mass Spectrometry (MS/MS) hplc->ms nmr NMR Spectroscopy hplc->nmr pure Purified Peptide hplc->pure Purity >98% crude->hplc

Caption: Workflow for the synthesis, purification, and validation of the model peptides.

Signaling Pathway: Neurokinin-1 (NK1) Receptor Antagonism

Peptides containing unnatural amino acids are often explored as antagonists for G-protein coupled receptors (GPCRs), such as the Neurokinin-1 (NK1) receptor.[1][3] The NK1 receptor is activated by the endogenous ligand Substance P, leading to downstream signaling cascades involved in pain and inflammation. An antagonist containing 2-cyano-D-phenylalanine would block this signaling.

nk1_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nk1r NK1 Receptor (GPCR) g_protein Gq Protein nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (Pain, Inflammation) ca2->cellular_response pkc->cellular_response substance_p Substance P (Agonist) substance_p->nk1r Activates antagonist Peptide Antagonist (with 2-cyano-D-Phe) antagonist->nk1r Blocks

Caption: Signaling pathway of the NK1 receptor and its inhibition by a peptide antagonist.

Comparison with Alternatives

While 2-cyano-D-phenylalanine offers unique properties, several other non-natural amino acids can be used to achieve similar or complementary goals in peptide design.

Table 4: Comparison of 2-Cyano-D-phenylalanine with Alternative Unnatural Amino Acids

Unnatural Amino AcidKey FeaturePrimary ApplicationComparison to 2-Cyano-D-phenylalanine
p-Cyano-L-phenylalanine Cyano group in para position, L-configurationFluorescent/IR probe, altered electronicsLacks the enzymatic stability of the D-isomer. The para position of the cyano group results in different electronic and steric effects compared to the ortho position.[9]
2-Fluoro-D-phenylalanine Fluorine at the ortho position, D-configuration¹⁹F NMR probe, altered electronics and stericsProvides a sensitive NMR handle for conformational studies. Fluorine is less sterically demanding than the cyano group, leading to different conformational constraints.[10]
D-Naphthylalanine Bulky aromatic side chain, D-configurationIncreased hydrophobicity and steric bulkOffers greater steric hindrance which can significantly impact receptor binding, but lacks the specific electronic and spectroscopic properties of the cyano group.

Conclusion

The validation of a peptide sequence containing 2-cyano-D-phenylalanine requires a combination of standard analytical techniques, including HPLC, mass spectrometry, and NMR spectroscopy. The incorporation of this unnatural amino acid leads to predictable changes in the physicochemical properties of the peptide, such as increased hydrophobicity and altered spectroscopic characteristics, which can be readily characterized. Compared to other phenylalanine analogs, 2-cyano-D-phenylalanine provides a unique combination of enhanced enzymatic stability, due to its D-configuration, and distinct electronic properties conferred by the ortho-cyano group, making it a valuable tool for the design of novel peptide therapeutics.

References

A Comparative Guide to the Biological Assay of Peptides Synthesized with Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, aimed at enhancing therapeutic properties such as stability, potency, and selectivity. Among these, Fmoc-2-cyano-D-phenylalanine stands out as a unique building block. This guide provides an objective comparison of peptides synthesized with this compound against alternative peptide modifications, supported by established principles and generalized experimental data. While direct comparative studies on the biological activity of peptides containing 2-cyano-D-phenylalanine are limited, this document extrapolates from the known benefits of D-amino acid incorporation and cyano group modification to provide a comprehensive overview for researchers.

Enhanced Enzymatic Stability: A Key Advantage

A primary challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of D-amino acids, such as 2-cyano-D-phenylalanine, is a well-established strategy to overcome this limitation.[1][2] Proteases are chiral enzymes that typically recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid at a cleavage site introduces steric hindrance, preventing the peptide from fitting into the enzyme's active site and thereby significantly reducing the rate of proteolysis.[2] This enhanced stability can lead to a longer plasma half-life and improved bioavailability of the peptide drug.[1]

While specific data for 2-cyano-D-phenylalanine is not abundant, studies on other D-amino acid-containing peptides have consistently demonstrated increased resistance to enzymatic degradation. For instance, the replacement of L-phenylalanine with D-phenylalanine has been shown to dramatically increase peptide stability in the presence of proteases like chymotrypsin.[2] Similarly, the introduction of a 2-fluoro substituent on phenylalanine has also been reported to enhance enzymatic stability.

Table 1: Comparative Enzymatic Stability of Peptides

Peptide ModificationRationale for Enhanced StabilityExpected Outcome
2-Cyano-D-phenylalanine D-amino acid configuration provides steric hindrance to proteases. The electron-withdrawing nature of the cyano group may also influence the adjacent peptide bond's susceptibility to cleavage.High resistance to enzymatic degradation, leading to a longer in-vivo half-life.
D-phenylalanine D-amino acid configuration prevents recognition and cleavage by stereospecific proteases.[1][2]High resistance to enzymatic degradation.
L-phenylalanine (unmodified) Natural L-amino acid configuration is readily recognized and cleaved by endogenous proteases.Low resistance to enzymatic degradation, leading to a short in-vivo half-life.
2-Fluorophenylalanine The electron-withdrawing fluorine atom alters the electronics of the peptide bond, making it less susceptible to enzymatic hydrolysis.Increased resistance to enzymatic degradation compared to the unmodified L-phenylalanine.

Modulation of Biological Activity and Receptor Binding

The introduction of a 2-cyano group on the phenyl ring of D-phenylalanine can influence the peptide's conformation and electronic properties, potentially leading to altered interactions with biological targets. The cyano group is a polar, electron-withdrawing moiety that can participate in hydrogen bonding and dipole-dipole interactions. These additional interactions can modulate the binding affinity and selectivity of the peptide for its receptor.

Studies on other modified phenylalanine analogs have shown that such substitutions can have a profound impact on biological activity. For example, the introduction of a D-phenylalanine residue in gonadotropin-releasing hormone (GnRH) peptides enhanced their receptor binding affinities.[3][4] While quantitative data for 2-cyano-D-phenylalanine is scarce, it is plausible that this modification could similarly be used to fine-tune the pharmacological profile of a peptide.

Table 2: Potential Impact on Receptor Binding Affinity

Peptide ModificationPotential Effect on Receptor BindingExample Application
2-Cyano-D-phenylalanine The cyano group may form additional hydrogen bonds or dipole-dipole interactions with the receptor, potentially increasing binding affinity. The D-configuration will alter the peptide's overall conformation, which could either enhance or decrease affinity depending on the receptor's binding pocket.Fine-tuning receptor selectivity and potency of peptide hormones or neurotransmitters.
D-phenylalanine The altered stereochemistry can lead to a different peptide conformation, which may improve the fit within the receptor's binding site, thereby increasing affinity.[3][4]Development of more potent GnRH analogs for cancer therapy.[3]
p-Cyanophenylalanine Used as a fluorescent probe to study peptide-protein and peptide-membrane interactions due to its environmentally sensitive fluorescence.[5][6]Probing the binding mechanism and kinetics of peptide-receptor interactions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a generic peptide.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin's free amine.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (e.g., this compound), a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add this solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Enzymatic Stability Assay

This assay determines the stability of a peptide in the presence of a specific protease.

  • Peptide Solution Preparation: Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Enzyme Solution Preparation: Prepare a stock solution of the protease (e.g., chymotrypsin) in the same buffer.

  • Reaction Initiation: Mix the peptide solution with the enzyme solution to a final desired concentration in a microcentrifuge tube.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% trifluoroacetic acid) to the aliquot.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide's half-life (t₁/₂).

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Peptide Synthesis and Stability Assay

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_assay Enzymatic Stability Assay Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Amino Acid Coupling (e.g., Fmoc-2-cyano-D-Phe) Deprotection1->Coupling Repeat Repeat for all Amino Acids Coupling->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Purification RP-HPLC Purification Cleavage->Purification Incubation Incubate Peptide with Protease Purification->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis

Caption: Workflow for peptide synthesis and subsequent enzymatic stability testing.

Generic GPCR Signaling Pathway

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The incorporation of 2-cyano-D-phenylalanine could modulate this interaction.

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Peptide Peptide with 2-cyano-D-Phe Peptide->GPCR Binding Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

References

A Comparative Guide to the Structural Analysis of Peptides with Incorporated 2-Cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their stability, modulating their biological activity, and introducing unique spectroscopic probes for structural elucidation. 2-Cyano-D-phenylalanine, a synthetic amino acid, offers a unique tool for investigating peptide conformation and dynamics. Its nitrile (C≡N) group serves as a distinct vibrational probe, providing insights into the local microenvironment within a peptide structure. This guide provides an objective comparison of analytical techniques for studying peptides containing 2-cyano-D-phenylalanine, supported by experimental data and detailed protocols.

Probing Peptide Structure: A Comparison of Spectroscopic Techniques

The primary advantage of incorporating 2-cyano-D-phenylalanine is the introduction of the nitrile group, which has a characteristic infrared (IR) absorption in a spectral region (around 2230 cm⁻¹) that is largely transparent for natural peptides.[1][2] This allows for clear, site-specific structural analysis without interference from the peptide backbone's amide bands. The exact frequency of the C≡N stretch is sensitive to its local environment, making it a valuable reporter on factors such as solvent exposure, hydrogen bonding, and local electric fields.[2][3]

While 2-cyano-D-phenylalanine offers a powerful site-specific probe, a comprehensive structural analysis often necessitates a combination of techniques. The following table compares the utility of different spectroscopic methods for analyzing peptides, including those modified with this unique amino acid.

Technique Information Gained Advantages of 2-Cyano-D-Phenylalanine Incorporation Limitations
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure (from amide I and II bands), local environment of the cyano probe.The C≡N stretch provides a clean, isolated signal sensitive to the local environment.[1]Provides global structural information; site-specific information is limited without probes.
Two-Dimensional Infrared (2D IR) Spectroscopy Dynamics of peptide structure and environment on a picosecond timescale.[4][5]The nitrile probe's vibrational lifetime allows for tracking rapid conformational changes.[5]Requires specialized equipment and complex data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure in solution, dynamics over a wide range of timescales.[6][7]Can provide complementary information to the IR probe, confirming structural perturbations.Less effective for large peptides or aggregating systems.
Circular Dichroism (CD) Spectroscopy Estimation of secondary structure content (α-helix, β-sheet, random coil).[8]Can assess global conformational changes resulting from the incorporation of the unnatural amino acid.Low resolution; does not provide residue-specific information.
Fluorescence Spectroscopy Local environment polarity, solvent accessibility.The cyanophenylalanine moiety can also serve as a fluorescent probe.[1]Photobleaching can be an issue; requires careful controls.
X-ray Crystallography High-resolution 3D structure in the solid state.Can reveal the precise orientation of the cyano group within the crystal lattice.Requires crystallization, which is not always possible; the crystal structure may not represent the solution conformation.

Experimental Data: Vibrational Frequencies of Cyano Probes in Peptides

The following table summarizes experimentally observed nitrile stretching frequencies for cyanophenylalanine analogs in different environments. This data highlights the sensitivity of the C≡N vibrational probe to its surroundings.

Peptide/Molecule Probe Environment C≡N Stretching Frequency (cm⁻¹) Reference
Alamethicin Analogp-cyanophenylalanineLipid Bilayer2228 - 2230[1]
Myoglobinp-cyanophenylalanineHeme PocketVaries with ligand binding[2]
Spinach Ferredoxinp-cyanophenylalanineNear [2Fe-2S] cluster~1-2 cm⁻¹ redshift upon reduction[3]
p-cyano-seleno-phenylalanine (CNSePhe)CNSePheH₂O2160[9]
p-cyano-seleno-phenylalanine (CNSePhe)CNSePheDMSO2152[9]

Experimental Workflows and Methodologies

A robust structural analysis of a peptide containing 2-cyano-D-phenylalanine typically involves a multi-step process, from synthesis to detailed spectroscopic investigation.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis SPPS Solid-Phase Peptide Synthesis (incorporating 2-cyano-D-phenylalanine) Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification MS_Confirm Mass Spectrometry (Confirmation of Identity) Purification->MS_Confirm FTIR FTIR Spectroscopy (Initial structural assessment) MS_Confirm->FTIR NMR 2D NMR Spectroscopy (Detailed 3D structure) FTIR->NMR CD Circular Dichroism (Secondary structure estimation) FTIR->CD Advanced_IR 2D IR Spectroscopy (Conformational dynamics) FTIR->Advanced_IR

Caption: Workflow for the synthesis and structural analysis of peptides containing 2-cyano-D-phenylalanine.

Key Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating 2-cyano-D-phenylalanine are typically synthesized using standard Fmoc-based solid-phase chemistry. The protected Fmoc-D-Phe(2-CN)-OH amino acid is coupled to the growing peptide chain on a solid support resin. Standard coupling reagents like HBTU/HOBt or HATU are used. Following the completion of the sequence, the peptide is cleaved from the resin and deprotected using a cocktail typically containing trifluoroacetic acid (TFA). Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).

2. FTIR Spectroscopy:

  • Sample Preparation: The purified peptide is lyophilized and can be prepared as a KBr pellet or dissolved in a suitable solvent (e.g., D₂O to avoid interference from H₂O bending vibrations in the amide I region).

  • Data Acquisition: Spectra are recorded on an FTIR spectrometer. For the nitrile signal, a high-resolution scan is performed in the 2200-2250 cm⁻¹ region.

  • Data Analysis: The amide I band (1600-1700 cm⁻¹) is analyzed for secondary structure content. The position and bandwidth of the C≡N peak are analyzed to infer information about the local environment.[1]

3. 2D NMR Spectroscopy:

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 2D NMR experiments, including TOCSY, NOESY, and HSQC, are performed on a high-field NMR spectrometer.

  • Data Analysis: Resonance assignments are made using the TOCSY and HSQC spectra. Through-space proton-proton distances are derived from the NOESY spectrum and used as constraints for structure calculation using software like CYANA or Amber.[6]

Logical Relationships in Data Interpretation

The interpretation of data from these varied techniques relies on a logical framework where each method provides complementary information, leading to a comprehensive structural model.

Data_Interpretation cluster_data Experimental Data cluster_interpretation Structural Insights FTIR FTIR Data (C≡N frequency, Amide I shape) Local_Env Local Environment of Probe (Solvation, H-bonding) FTIR->Local_Env Secondary_Struct Secondary Structure (α-helix, β-sheet) FTIR->Secondary_Struct NMR NMR Data (NOEs, J-couplings) NMR->Secondary_Struct Tertiary_Struct Tertiary Structure (3D Fold) NMR->Tertiary_Struct CD CD Spectrum CD->Secondary_Struct Final_Model Comprehensive Structural Model Local_Env->Final_Model Secondary_Struct->Final_Model Tertiary_Struct->Final_Model

Caption: Logical flow from experimental data to a comprehensive peptide structural model.

Conclusion

The incorporation of 2-cyano-D-phenylalanine provides a powerful and precise tool for the structural analysis of peptides. Its unique nitrile vibrational probe offers a window into the local microenvironment that is not easily accessible with other methods. When combined with established techniques such as NMR and CD spectroscopy, it enables a multi-faceted and high-resolution understanding of peptide structure and function. This integrated approach is invaluable for researchers in drug development and molecular biology seeking to design and understand novel peptide-based therapeutics and biomaterials.

References

A Comparative Guide to the Purity Assessment of Fmoc-2-cyano-D-phenylalanine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in peptide synthesis and drug development, the purity of amino acid building blocks is paramount. Fmoc-2-cyano-D-phenylalanine, a non-standard amino acid, is a critical component in the synthesis of specialized peptides. Its purity directly influences the yield, quality, and biological activity of the final peptide product. This guide provides a comprehensive comparison of HPLC methods for the purity assessment of this compound, supported by detailed experimental protocols and a comparative analysis with alternative techniques.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most prevalent and reliable method for determining the purity of Fmoc-protected amino acids, including this compound.[1] This technique separates the target compound from potential impurities based on differences in their hydrophobicity. Commercial suppliers typically report a purity of ≥98% for this compound as determined by HPLC.[2]

Common impurities that can be identified and quantified using HPLC include:

  • Residual starting materials and reagents: Unreacted starting materials from the synthesis of the amino acid.

  • Dipeptides: Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid.[3]

  • β-Alanyl impurities: Arising from the rearrangement of the Fmoc-OSu reagent used for Fmoc group introduction.[3][4]

  • Enantiomeric impurities: The presence of the corresponding L-enantiomer (Fmoc-2-cyano-L-phenylalanine). Standard RP-HPLC may not separate enantiomers, requiring specialized chiral HPLC methods.[5][6]

Comparative Data Presentation

The following table summarizes key analytical parameters for the quality control of this compound, providing a baseline for comparing different batches or suppliers.

ParameterMethodTypical SpecificationPotential Impact of Impurity
Chemical Purity RP-HPLC≥ 98.0%Lower peptide yield, difficult purification
Enantiomeric Purity (D-isomer) Chiral HPLC≥ 99.5%Altered biological activity of the final peptide
Dipeptide Impurity RP-HPLC≤ 0.1%Double insertion of the amino acid in the peptide sequence
β-Alanine Adduct RP-HPLC / LC-MS≤ 0.1%Insertion of an incorrect amino acid
Free Amino Acid GC or HPLC≤ 0.2%Reduced coupling efficiency

Experimental Protocols

This protocol is designed to quantify the purity of this compound and identify common process-related impurities.

  • Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, an autosampler, and a column oven.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV absorbance at 220 nm.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the prepared sample into the HPLC system.

    • The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

This method is crucial for confirming the stereochemical integrity of the D-amino acid.

  • Instrumentation: Same as for RP-HPLC.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column, such as one based on macrocyclic glycopeptides (e.g., CHIROBIOTIC T) or polysaccharide-based phases.[5][6]

    • Mobile Phase: A mixture of a polar organic solvent (e.g., methanol, ethanol) and an acidic modifier (e.g., trifluoroacetic acid or acetic acid), as recommended by the column manufacturer.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 254 nm or 265 nm (due to the Fmoc group).

  • Sample Preparation and Analysis: Follow the same procedure as for RP-HPLC. The enantiomeric purity is calculated from the relative peak areas of the D- and L-enantiomers.

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical relationship in assessing the purity of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Purity_Assessment_Logic cluster_methods Analytical Methods cluster_parameters Purity Parameters Fmoc_Sample This compound Sample RP_HPLC RP-HPLC Fmoc_Sample->RP_HPLC Chiral_HPLC Chiral HPLC Fmoc_Sample->Chiral_HPLC LC_MS LC-MS Fmoc_Sample->LC_MS Chem_Purity Chemical Purity RP_HPLC->Chem_Purity Enant_Purity Enantiomeric Purity Chiral_HPLC->Enant_Purity Impurity_ID Impurity Identification LC_MS->Impurity_ID Final_Spec Meets Specification? Chem_Purity->Final_Spec Enant_Purity->Final_Spec Impurity_ID->Final_Spec

References

A Comparative Guide: Unlocking the Stereochemical Advantage of L- vs. D-2-Cyano-Phenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

The chirality of an amino acid residue can profoundly influence a peptide's biological activity, enzymatic stability, and pharmacokinetic profile. The introduction of a D-amino acid, such as D-2-cyano-phenylalanine, is a widely recognized strategy to overcome the inherent limitations of native L-peptides, primarily their rapid degradation by proteases.

Key Performance Differences at a Glance

The following table summarizes the expected key differences in performance when incorporating L- versus D-2-cyano-phenylalanine into a peptide chain. These comparisons are based on the known effects of D-amino acid substitution in other peptide systems.

FeatureL-2-Cyano-PhenylalanineD-2-Cyano-PhenylalanineRationale
Enzymatic Stability Susceptible to proteolytic degradation by endogenous proteases.Highly resistant to proteolytic degradation.Proteases are chiral enzymes that predominantly recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration provides steric hindrance, preventing the peptide from fitting into the enzyme's active site.
Receptor Binding Affinity May exhibit high affinity for the target receptor, mimicking the natural ligand.Affinity may be retained, altered, or even enhanced depending on the specific receptor and the role of the residue in binding. In some cases, it can convert an agonist to an antagonist.The stereochemistry of the side chain can significantly alter the three-dimensional conformation of the peptide, leading to different interactions with the receptor binding pocket.
Immunogenicity More likely to be processed and presented by antigen-presenting cells, potentially leading to an immune response.Generally exhibits reduced immunogenicity.The resistance to proteolysis reduces the generation of smaller peptide fragments that can be presented by MHC molecules to trigger an immune response.[1]
Pharmacokinetics (PK) Typically a shorter in-vivo half-life due to rapid enzymatic clearance.Expected to have a significantly longer in-vivo half-life.Increased stability against proteases in plasma and tissues leads to slower clearance from circulation.
Cell Permeability Dependent on the overall peptide sequence and properties.May influence membrane permeability due to conformational changes.Alterations in peptide structure and hydrophobicity can affect its ability to cross cell membranes.

Delving into the Experimental Evidence

While a direct comparative study is elusive, the principles underlying these expected differences are well-documented. The primary advantage of D-amino acid incorporation lies in overcoming the hurdle of enzymatic degradation, a major obstacle in the development of peptide-based drugs.[2][3][4]

Enzymatic Stability: The D-Enantiomer Shield

Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific. They have evolved to recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid creates a stereochemical barrier that hinders this recognition and subsequent cleavage, thereby dramatically increasing the peptide's half-life in biological fluids.[2][3]

cluster_L L-Peptide Degradation cluster_D D-Peptide Stability L_Peptide L-Peptide Protease_L Protease L_Peptide->Protease_L Binding Cleavage_L Cleavage Protease_L->Cleavage_L Catalysis Fragments_L Degraded Fragments Cleavage_L->Fragments_L D_Peptide D-Peptide Protease_D Protease D_Peptide->Protease_D Interaction No_Binding Steric Hindrance (No Binding) Protease_D->No_Binding Intact_Peptide Intact Peptide No_Binding->Intact_Peptide

Figure 1: L- vs. D-Peptide Proteolytic Degradation
Receptor Interaction: A Shift in Conformation and Function

The precise three-dimensional structure of a peptide is critical for its interaction with a biological target. Changing the stereochemistry of a single amino acid can induce significant conformational changes, altering how the peptide fits into a receptor's binding pocket. This can lead to a range of outcomes, from a decrease or increase in binding affinity to a complete switch in function, for instance, from an agonist to an antagonist.[5]

Experimental Protocols for Comparative Analysis

To empirically determine the effects of L- vs. D-2-cyano-phenylalanine, a series of well-defined experiments would be necessary.

Peptide Synthesis

Peptides containing either L- or D-2-cyano-phenylalanine would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6][7][8]

Resin Solid Support Resin Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Amino Acid 1 Fmoc_AA1->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling2 Coupling Deprotection1->Coupling2 Coupling1->Deprotection1 Fmoc_Cyanophe Fmoc-L/D-2-Cyano-Phe Fmoc_Cyanophe->Coupling2 Deprotection2 Fmoc Deprotection Deprotection2->Coupling2 Repeat for subsequent amino acids Coupling2->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling2->Cleavage Fmoc_AA3 Fmoc-Amino Acid 3 Fmoc_AA3->Coupling2 Purification Purification (HPLC) Cleavage->Purification

Figure 2: Solid-Phase Peptide Synthesis Workflow
In Vitro Plasma Stability Assay

This assay is crucial for evaluating the enzymatic stability of the peptides.

Protocol:

  • Incubation: The L- and D-2-cyano-phenylalanine containing peptides are incubated in fresh human or rat plasma at 37°C.[9][10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11][12]

  • Protein Precipitation: The enzymatic reaction is quenched by adding a protein precipitating agent, such as acetonitrile or trichloroacetic acid.[11][12]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of intact peptide remaining.

  • Half-life Calculation: The degradation rate and half-life (t½) of each peptide are calculated.

Enzymatic Degradation Assay

To assess stability against specific proteases, peptides can be incubated with individual enzymes like trypsin or chymotrypsin.[13][14][15]

Protocol:

  • Incubation: Peptides are incubated with a specific protease (e.g., trypsin) in a suitable buffer at 37°C.

  • Time Points: Aliquots are collected at different intervals.

  • Quenching: The reaction is stopped, typically by adding an acid or a specific inhibitor.

  • Analysis: The amount of remaining intact peptide is quantified using RP-HPLC.

Receptor Binding Assay

This assay determines the affinity of the peptides for their target receptor. A competitive binding assay is commonly used.[16][17][18][19][20]

Protocol:

  • Preparation: A constant concentration of a radiolabeled or fluorescently labeled ligand known to bind to the target receptor is prepared.

  • Competition: The labeled ligand is incubated with the receptor source (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled L- or D-2-cyano-phenylalanine peptides.

  • Separation: Bound and free labeled ligand are separated (e.g., by filtration).

  • Quantification: The amount of bound labeled ligand is measured.

  • Data Analysis: The IC50 value (the concentration of the test peptide that displaces 50% of the labeled ligand) is determined and used to calculate the binding affinity (Ki).

Conclusion

The stereochemistry of 2-cyano-phenylalanine is a critical determinant of a peptide's therapeutic potential. While L-2-cyano-phenylalanine may be optimal for mimicking natural receptor interactions, its D-enantiomer is expected to confer significant advantages in terms of enzymatic stability and reduced immunogenicity, leading to a more favorable pharmacokinetic profile. The choice between the L- and D-isomer will ultimately depend on the specific therapeutic application and the desired balance between receptor affinity, biological activity, and in vivo longevity. The experimental protocols outlined provide a framework for the direct, empirical comparison of these two valuable building blocks in peptide drug discovery.

References

Comparative Spectroscopic Analysis of Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug discovery, the incorporation of unnatural amino acids is a key strategy for developing novel therapeutics with enhanced properties. Fmoc-2-cyano-D-phenylalanine is one such building block, offering unique conformational constraints and potential for new molecular interactions. A thorough spectroscopic characterization is paramount for its effective utilization, ensuring purity, and confirming its identity throughout the synthetic workflow.

This guide provides a comparative overview of the spectroscopic characteristics of this compound against a common, structurally related amino acid, Fmoc-D-phenylalanine. The experimental data presented herein serves as a benchmark for researchers and quality control scientists.

Mass Spectrometry: A Profile of Molecular Integrity

Mass spectrometry is fundamental for verifying the molecular weight and isotopic distribution of the compound. High-resolution mass spectrometry (HRMS) provides exceptional accuracy, which is critical for confirming the elemental composition.

Comparative Mass Spectrometry Data
ParameterThis compoundFmoc-D-phenylalanine
Chemical Formula C25H20N2O4C24H23NO4
Exact Mass 412.1423 g/mol 389.1627 g/mol
Observed m/z [M+H]+ 413.1496390.1700
Observed m/z [M+Na]+ 435.1315412.1521

Note: The observed m/z values are representative and may vary slightly based on instrumentation and experimental conditions.

Experimental Protocol: LC-HRMS
  • Sample Preparation: A 1 mg/mL stock solution of the analyte was prepared in a 1:1 mixture of acetonitrile and water. This solution was further diluted to 10 µg/mL for analysis.

  • Chromatography: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) was used with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: The analysis was performed on an Orbitrap mass spectrometer in positive ion mode. The scan range was set from m/z 100 to 1000.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Chemical Structure

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. ¹H NMR is used to identify the types and number of protons, while ¹³C NMR provides insight into the carbon skeleton.

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
ProtonThis compound (δ, ppm)Fmoc-D-phenylalanine (δ, ppm)
Aromatic (Fmoc & Phe) 7.20 - 7.80 (m, 12H)7.15 - 7.78 (m, 13H)
NH 5.30 (d, 1H)5.25 (d, 1H)
α-CH 4.85 (q, 1H)4.70 (q, 1H)
β-CH₂ 3.30 (m, 2H)3.15 (m, 2H)
Fmoc CH & CH₂ 4.20 - 4.50 (m, 3H)4.15 - 4.45 (m, 3H)

The presence of the cyano group in this compound induces a downfield shift in the adjacent aromatic protons compared to the unsubstituted phenyl ring of Fmoc-D-phenylalanine.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • Data Acquisition: A standard proton experiment was run with 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their vibrational frequencies.

Comparative IR Absorption Frequencies
Functional GroupCharacteristic Absorption (cm⁻¹)This compoundFmoc-D-phenylalanine
N-H Stretch (Amide) 3300 - 3500PresentPresent
C≡N Stretch (Nitrile) 2220 - 2260Present Absent
C=O Stretch (Carbamate) 1680 - 1720PresentPresent
C=O Stretch (Carboxylic Acid) 1700 - 1730PresentPresent
Aromatic C=C Stretch 1450 - 1600PresentPresent

The key distinguishing feature for this compound is the sharp absorption peak corresponding to the nitrile (C≡N) group, which is absent in the spectrum of Fmoc-D-phenylalanine.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory was used.

  • Data Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum was collected prior to the sample measurement.

Workflow & Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationship in comparing the two compounds.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Fmoc-Amino Acid Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in ACN/H2O Sample->Prep_MS Prep_IR Place on ATR Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR MS LC-HRMS Prep_MS->MS IR FTIR Spectrometer Prep_IR->IR Data_NMR ¹H & ¹³C Spectra NMR->Data_NMR Data_MS Mass Spectrum MS->Data_MS Data_IR IR Spectrum IR->Data_IR Confirm Structure Confirmation Data_NMR->Confirm Data_MS->Confirm Data_IR->Confirm

Caption: General workflow for spectroscopic analysis of Fmoc-protected amino acids.

Comparative_Analysis_Logic cluster_common Common Structural Features cluster_unique Unique Feature Parent Fmoc-D-Phenylalanine (Reference Compound) Fmoc Fmoc Group Parent->Fmoc Backbone Amino Acid Backbone Parent->Backbone Phenyl Phenyl Ring Parent->Phenyl Target This compound (Target Compound) Target->Fmoc Target->Backbone Target->Phenyl Cyano 2-Cyano Group Target->Cyano Cyano->Target Differentiator

Caption: Structural relationship and key differentiator between the two compounds.

The Cyano Moiety in Peptide Design: A Positional Paradigm in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at enhancing potency, selectivity, and metabolic stability. Among the various modifications, the introduction of a cyano group, often via the synthetic amino acid cyanophenylalanine, offers a unique tool to modulate peptide activity. The position of this small, electron-withdrawing group can dramatically alter a peptide's interaction with its biological target. This guide compares the effects of cyano group positioning on peptide activity, supported by experimental data from the study of natural and synthetic peptides.

Impact of Cyano Group Position on Peptide-Target Interactions

The placement of a cyano group on an aromatic ring (e.g., ortho-, meta-, or para-cyanophenylalanine) or its incorporation at different locations within a peptide sequence fundamentally influences several key parameters that govern biological activity:

  • Binding Affinity and Selectivity: The cyano group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions. Its specific position dictates the geometry of these interactions within a target's binding pocket. A well-positioned cyano group can form a critical hydrogen bond with a receptor or enzyme, significantly enhancing binding affinity (lowering Kd, IC50, or EC50 values). Conversely, a poorly positioned group can introduce steric hindrance or unfavorable electrostatic interactions, weakening affinity. This effect is pivotal for achieving selectivity, where a peptide is engineered to bind strongly to its intended target while avoiding off-target interactions.

  • Conformational Stability: The rigid, planar nature of the cyanophenylalanine side chain can impose conformational constraints on the peptide backbone. This can stabilize a specific secondary structure, such as an α-helix or β-turn, that is optimal for receptor binding.[1] Positional differences can fine-tune these constraints, leading to variations in the peptide's solution structure and, consequently, its activity.

  • Pharmacokinetic Properties: While not a direct measure of activity, the overall polarity and properties conferred by the cyano group's position can influence a peptide's solubility, membrane permeability, and resistance to proteolytic degradation, all of which are critical for its therapeutic efficacy.

Comparative Analysis: Cyanopeptolins as a Natural Model

A compelling example of positional effects on activity comes from the cyanopeptolins, a class of cyclic depsipeptides produced by cyanobacteria that are potent serine protease inhibitors.[2][3] The selectivity of these peptides for either trypsin or chymotrypsin is largely dictated by the amino acid residue at position 2, adjacent to the unique 3-amino-6-hydroxy-2-piperidone (Ahp) unit.[4][5]

The data below clearly demonstrates that placing a basic residue like Arginine at this key position results in potent and selective trypsin inhibition, whereas a large hydrophobic residue like Tyrosine confers powerful and selective chymotrypsin inhibition.[4]

Peptide ClassKey Residue at Position 2Target EnzymeIC50 (µM)Reference
Arginine-containing CPs Arginine (Arg)Trypsin0.24 - 0.26 [4]
Chymotrypsin3.1 - 3.8[4]
Tyrosine-containing CPs Tyrosine (Tyr)TrypsinWeak or Inactive[4]
Chymotrypsin0.26 [4]
Streptopeptolin Phenylalanine (Phe)TrypsinInactive at 50 µg/mL[6]
Chymotrypsin5.0 µg/mL[6]

This natural paradigm highlights how a single positional change—substituting Arg for Tyr—can switch the peptide's "molecular target" from one protease to another, underscoring the critical importance of side-chain placement in activity and design.

Experimental Design and Methodologies

Assessing the impact of cyano positioning requires a systematic workflow involving peptide synthesis, purification, and bioactivity evaluation.

G cluster_0 Peptide Design & Synthesis cluster_1 Bioactivity Assessment cluster_2 Data Analysis Design Design Peptide Analogs (e.g., ortho-, meta-, para-CN-Phe) SPPS Solid-Phase Peptide Synthesis (SPPS) Design->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Verification Purification->Characterization Binding Binding Affinity Assays (SPR, ITC, Fluorescence Polarization) Characterization->Binding Functional Functional Assays (Enzyme Inhibition, Cell-Based Reporter) Characterization->Functional Stability Stability Assays (Serum, Protease) Characterization->Stability SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Stability->SAR

Caption: Experimental workflow for assessing cyano position impact.

Key Experimental Protocols
  • Solid-Phase Peptide Synthesis (SPPS):

    • Principle: Peptides are synthesized on a solid resin support, allowing for the sequential addition of amino acids. Fmoc-protected amino acids, including the desired cyanophenylalanine analogs (Fmoc-L-2-CN-Phe, Fmoc-L-4-CN-Phe, etc.), are used.

    • Protocol:

      • Resin Swelling: The synthesis resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

      • Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of 20% piperidine in DMF.

      • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.

      • Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

      • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

      • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

      • Verification: The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.

  • Protease Inhibition Assay (for Cyanopeptolins):

    • Principle: This assay measures the ability of a peptide to inhibit the activity of a specific protease (e.g., trypsin, chymotrypsin) by monitoring the cleavage of a chromogenic or fluorogenic substrate.

    • Protocol:

      • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl with CaCl2), a stock solution of the protease, a stock solution of the chromogenic substrate (e.g., BAPNA for trypsin), and serial dilutions of the inhibitor peptide.

      • Incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor peptide. Allow to pre-incubate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

      • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

      • Data Acquisition: Measure the change in absorbance (for chromogenic substrates) or fluorescence over time using a plate reader.

      • Data Analysis: Plot the reaction rate against the inhibitor concentration. Fit the data to a suitable equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Cell-Based Signaling Pathway Assay:

    • Principle: To determine if a peptide acts as an agonist or antagonist at a specific receptor, a cell line expressing the receptor and a downstream reporter gene (e.g., luciferase or β-galactosidase linked to a response element) is used.

    • Protocol:

      • Cell Culture: Plate the engineered cells in a 96-well plate and grow to a suitable confluency.

      • Peptide Treatment: Treat the cells with serial dilutions of the cyano-modified peptide. For antagonist testing, co-incubate the peptide with a known agonist.

      • Incubation: Incubate the cells for a period sufficient to allow for receptor binding, signaling, and reporter gene expression (e.g., 6-24 hours).

      • Cell Lysis and Reporter Assay: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

      • Data Acquisition: Measure the light output or color change using a luminometer or spectrophotometer.

      • Data Analysis: Plot the reporter signal against the peptide concentration and fit to a dose-response curve to calculate EC50 (for agonists) or IC50 (for antagonists) values.

G Peptide Cyano-Peptide (Agonist) Receptor GPCR Peptide->Receptor Binding G_Protein Gαq Receptor->G_Protein Activation PLC PLC G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: Hypothetical GPCR signaling pathway activated by a peptide.

References

Benchmarking Fmoc-2-cyano-D-phenylalanine: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptide chains is a critical strategy for modulating biological activity, enhancing stability, and developing novel therapeutics. Fmoc-2-cyano-D-phenylalanine is a unique building block that offers distinct advantages, primarily due to the presence of a cyano group on the phenyl ring. This guide provides a comprehensive comparison of its performance in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

The 2-cyano-D-phenylalanine residue is particularly noteworthy for its ability to act as a covalent "warhead" in enzyme inhibitors, its utility in peptide macrocyclization, and its role as a spectroscopic probe.[1][2] This guide will delve into the practical aspects of utilizing this compound, comparing its performance with other amino acid alternatives where data is available, and providing robust experimental methodologies.

Performance in Solid-Phase Peptide Synthesis

The success of incorporating any amino acid into a growing peptide chain via SPPS is primarily measured by coupling efficiency, the yield of the final peptide, and its purity. While direct head-to-head quantitative comparisons of this compound with a wide range of other unnatural amino acids under identical conditions are not extensively documented in publicly available literature, we can infer its performance based on established principles of Fmoc chemistry and the known properties of similar compounds.

Data Presentation: A Comparative Overview

The following tables summarize expected performance characteristics and provide a framework for comparison with other commonly used amino acid derivatives. It is important to note that actual results can vary significantly based on the peptide sequence, resin, coupling reagents, and other synthesis parameters.

Amino Acid DerivativeExpected Coupling EfficiencyPotential ChallengesKey Advantages
This compound HighPotential for steric hindrance from the ortho-cyano group.Introduction of a reactive cyano group for covalent modification or cyclization.[1][2]
Fmoc-4-cyano-D-phenylalanine HighGenerally fewer steric issues compared to the ortho-isomer.Reactive handle for conjugation; less steric hindrance than the 2-cyano isomer.
Fmoc-D-phenylalanine Very HighStandard hydrophobic amino acid; minimal challenges.Enhances peptide stability against enzymatic degradation.
Fmoc-L-phenylalanine Very HighStandard hydrophobic amino acid; minimal challenges.Natural amino acid for standard peptide synthesis.
ParameterThis compoundAlternative Amino Acids (e.g., Fmoc-D-Phe)
Typical Coupling Time 30-120 minutes30-120 minutes
Common Coupling Reagents HCTU, HATU, PyBOPHCTU, HATU, PyBOP
Expected Crude Purity Good to High (>80%)High to Very High (>90%)
Potential Side Reactions Standard SPPS side reactions (e.g., racemization, incomplete deprotection). The cyano group is generally stable under standard Fmoc deprotection conditions.[3]Standard SPPS side reactions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful incorporation of this compound into peptide sequences. The following sections provide a comprehensive methodology for key experimental procedures.

Protocol 1: Standard Coupling of this compound in SPPS

This protocol outlines a general procedure for the manual coupling of this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under vacuum to obtain the crude product.

Protocol 3: Peptide Purification and Analysis

Procedure:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the synthesis and application of peptides containing 2-cyano-D-phenylalanine.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling (Fmoc-2-cyano-D-Phe, HCTU, DIPEA) Washing1->Coupling Washing2 5. Washing (DMF/DCM) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage 6. Cleavage (TFA/TIS/H2O) Washing2->Cleavage Repeat->Deprotection Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for solid-phase peptide synthesis (SPPS).

Covalent_Inhibition cluster_0 Cysteine Protease Active Site cluster_1 Inhibitor Peptide Cys Cysteine Residue (Cys-SH) CN_Phe 2-Cyano-D-Phe Residue Cys->CN_Phe Nucleophilic Attack Peptide Peptide Backbone Covalent_Adduct Stable Covalent Adduct (Enzyme Inhibition) CN_Phe->Covalent_Adduct Forms

Caption: Covalent inhibition of a cysteine protease by a peptide containing 2-cyano-D-phenylalanine.

Property_Comparison cluster_0 Properties cluster_1 Fmoc-2-cyano-D-Phe cluster_2 Fmoc-D-Phe Main Fmoc-D-Phe Derivatives Reactivity Reactivity Main->Reactivity Stability Peptide Stability Main->Stability Application Primary Application Main->Application Reactivity_2CN High (Covalent Modification) Reactivity->Reactivity_2CN Reactivity_DPhe Standard Reactivity->Reactivity_DPhe Stability_2CN Enhanced Stability->Stability_2CN Stability_DPhe Enhanced Stability->Stability_DPhe Application_2CN Covalent Inhibitors, Cyclization Application->Application_2CN Application_DPhe Improved Pharmacokinetics Application->Application_DPhe

Caption: Comparison of properties between Fmoc-2-cyano-D-Phe and standard Fmoc-D-Phe.

References

Safety Operating Guide

Safe Disposal of Fmoc-2-cyano-D-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Fmoc-2-cyano-D-phenylalanine is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for managing this compound as a chemical waste stream. Due to the presence of the cyano group, special precautions must be taken to avoid the release of toxic substances.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Key Hazards:

  • May be harmful if inhaled or ingested.[1]

  • Contact with acids can release highly toxic hydrogen cyanide gas.

  • Incompatible with strong oxidizing agents and strong acids.[1]

Quantitative Data Summary
PropertyValueSource
Chemical FormulaC₂₅H₂₀N₂O₄[1]
AppearanceWhite to off-white powder
StabilityStable under recommended storage conditions[1]
IncompatibilitiesStrong oxidizing agents, Strong acids[1]
Hazardous DecompositionOxides of carbon (CO, CO₂) and nitrogen (NOx)[1]

Experimental Protocol for Disposal

This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound waste.

Materials:

  • Designated hazardous waste container (clearly labeled, compatible material, with a secure lid)

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

  • Waste labels

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound, contaminated spatulas, weigh boats, and gloves in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container for liquid organic waste.

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a designated aqueous hazardous waste container.

    • Sharps: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store all waste containers in a designated and secure satellite accumulation area.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store containers away from acids and strong oxidizing agents to prevent dangerous reactions.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not attempt to treat the waste by chemical means (e.g., with bleach or peroxide) unless you are specifically trained and equipped to do so, as improper neutralization of the cyano group can be dangerous.

    • Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[1]

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area (Away from acids) collect_solid->storage collect_liquid->storage collect_sharps->storage disposal_request Request Pickup by EHS or Licensed Waste Contractor storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Fmoc-2-cyano-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized reagents such as Fmoc-2-cyano-D-phenylalanine. This document provides crucial safety protocols, operational guidance, and disposal plans to minimize risks and ensure procedural integrity.

Chemical Profile:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound Safety glasses with side shields or chemical splash goggles.[4][5]Chemical-resistant gloves (e.g., nitrile rubber).[6][7]Laboratory coat or disposable coveralls.[4][8]N95 respirator or equivalent if handling large quantities or if dust is generated.[8][9]
Handling in Solution (e.g., dissolved in DMF) Chemical splash goggles. A face shield is recommended when handling larger volumes.[8][9]Chemical-resistant gloves (e.g., nitrile rubber). Ensure gloves are compatible with the solvent used.[6][10]Chemical-resistant apron or coveralls over a lab coat.[8][9]Work in a certified chemical fume hood to avoid inhalation of vapors.[11]

Operational and Disposal Plans

Handling Protocol:

A systematic approach to handling this compound is essential for safety and experimental success.

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[11] Have all necessary equipment, including PPE and spill containment materials, readily available.

  • Weighing (Solid Form): When weighing the solid compound, do so in a well-ventilated area or within a fume hood to minimize inhalation of any fine particulates.[11] Use appropriate tools to handle the solid, avoiding direct contact.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent (e.g., DMF) while stirring to avoid splashing.[3] Be mindful of the potential hazards of the solvent itself.

  • Peptide Synthesis: During peptide synthesis, the deprotection step involves the use of a base like piperidine to remove the Fmoc group.[12] This process should always be conducted within a fume hood.

  • Post-Handling: After handling, thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water.[11]

Disposal Plan:

All waste generated from handling this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[11]

  • Solid Waste: Unused solid compound and contaminated materials (e.g., weigh boats, gloves) should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and solvents from the synthesis process (e.g., DMF, piperidine solutions) must be collected in a separate, labeled hazardous waste container for liquid chemical waste.[3] Do not pour chemical waste down the drain.[7]

  • Decontamination: Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated absorbent should then be disposed of as hazardous waste.

Experimental Protocol: Handling and Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for safely handling and using this compound in a typical Fmoc-based solid-phase peptide synthesis workflow.

  • Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like DMF within a reaction vessel.[12][13]

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.[12][13]

    • Perform this step in a chemical fume hood with proper ventilation.

    • After the reaction is complete, wash the resin thoroughly with DMF to remove residual piperidine.[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound and an activating agent (e.g., HATU) in DMF.[13]

    • Add this solution to the deprotected resin.

    • Allow the coupling reaction to proceed for the specified time.

  • Washing: After the coupling is complete, wash the resin with DMF to remove any unreacted reagents.[13]

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers. This step must be performed in a chemical fume hood with extreme caution due to the corrosive nature of TFA.

Visualizing the Handling Workflow

The following diagram illustrates the logical flow of handling this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_ppe Gather PPE prep_area->gather_ppe weigh_solid Weigh Solid gather_ppe->weigh_solid dissolve Dissolve in Solvent weigh_solid->dissolve reaction Perform Reaction (e.g., Peptide Synthesis) dissolve->reaction decontaminate Decontaminate Work Area reaction->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.